Diphenolic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4,4-bis(4-hydroxyphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-17(11-10-16(20)21,12-2-6-14(18)7-3-12)13-4-8-15(19)9-5-13/h2-9,18-19H,10-11H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOUCJUTMGHNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
224963-03-5 | |
| Record name | Benzenebutanoic acid, 4-hydroxy-γ-(4-hydroxyphenyl)-γ-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224963-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0022436 | |
| Record name | 4,4-Bis(4-hydroxyphenyl)valeric acid | |
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Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126-00-1 | |
| Record name | 4,4′-Bis(4-hydroxyphenyl)valeric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diphenolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenolic acid | |
| Source | DTP/NCI | |
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| Record name | Diphenolic acid | |
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| Record name | Diphenolic acid | |
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| Record name | Benzenebutanoic acid, 4-hydroxy-.gamma.-(4-hydroxyphenyl)-.gamma.-methyl- | |
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| Record name | 4,4-Bis(4-hydroxyphenyl)valeric acid | |
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| Record name | 4,4-bis(4-hydroxyphenyl)valeric acid | |
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| Record name | DIPHENOLIC ACID | |
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Foundational & Exploratory
Diphenolic acid IUPAC name and structure
An In-depth Technical Guide to Diphenolic Acid
This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, and its role as a potential endocrine disruptor. This document is intended for researchers, scientists, and professionals in drug development and chemical industries.
Chemical Identity
IUPAC Name: 4,4-bis(4-hydroxyphenyl)pentanoic acid
Synonyms: this compound (DPA), 4,4-Bis(4-hydroxyphenyl)valeric acid, 4-Hydroxy-γ-(4-hydroxyphenyl)-γ-methylbenzenebutanoic acid, γ,γ-bis(p-hydroxyphenyl)valeric acid[1][2]
CAS Registry Number: 126-00-1[1][3][4]
Molecular Formula: C₁₇H₁₈O₄[1][3][4][5]
Chemical Structure
The structure of this compound consists of a pentanoic acid backbone with two 4-hydroxyphenyl groups attached to the C4 position.
SMILES: CC(CCC(=O)O)(c1ccc(cc1)O)c2ccc(cc2)O[5]
InChI: InChI=1S/C17H18O4/c1-17(11-10-16(20)21,12-2-6-14(18)7-3-12)13-4-8-15(19)9-5-13/h2-9,18-19H,10-11H2,1H3,(H,20,21)[5]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in Table 1.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | References |
| Physical Properties | ||
| Molecular Weight | 286.32 g/mol | [1][3][4][5] |
| Melting Point | 167-172 °C | [1][3][6][7] |
| Boiling Point | 507.0 ± 40.0 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| pKa | 4.66 ± 0.10 (Predicted) | [7] |
| Solubility | ||
| Water | Appreciably soluble in hot water | [1][6] |
| Organic Solvents | Soluble in acetone, acetic acid, ethanol, isopropanol, methyl ethyl ketone. Insoluble in benzene, carbon tetrachloride, and xylene. | [1][6] |
| Spectroscopic Data | ||
| ¹H NMR | Spectral data available. | [8] |
| ¹³C NMR | Spectral data available. | [9] |
| IR Spectroscopy | O-H stretch: ~3300-3400 cm⁻¹ (broad), C-O stretch: ~1000 cm⁻¹, Aromatic C-H stretch: ~3000-3100 cm⁻¹, Aromatic C=C stretch: ~1500-1600 cm⁻¹ | [9][10] |
| UV Absorption (in EtOH) | λmax at 225 and 279 nm | [7] |
Synthesis of this compound
This compound is primarily synthesized via the acid-catalyzed condensation of levulinic acid with phenol[1][6][11]. The reaction is a type of Friedel-Crafts alkylation.
Synthesis Workflow
The general workflow for the synthesis of this compound is depicted below.
Experimental Protocol: Synthesis and Purification
This protocol provides a method for the synthesis of this compound from levulinic acid and phenol.
Materials:
-
Levulinic acid (1.16 g, 0.01 mol)
-
Phenol (5.65 g, 0.06 mol)
-
3-(sulfobutyl)-5-methyl-2-mercapto-1,3,4-thiadiazole-3-mercaptopropane sulfonate (as catalyst) (1.70 g, 0.004 mol)[12]
-
25 mL round-bottom flask
-
Stirring apparatus
-
Heating mantle or water bath
-
Solvent for recrystallization (e.g., hot water, acetic acid)[1][6][7]
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add levulinic acid, phenol, and the acid catalyst[12].
-
Reaction: The mixture is stirred at 60 °C for 12 hours[12]. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, the crude product is isolated. Depending on the catalyst used, this may involve neutralization, extraction, and solvent removal.
-
Purification: The crude this compound is purified by recrystallization. It can be recrystallized from hot water, acetic acid, or a mixture of heptane (B126788) and ether[1][6][7]. The crystals are then collected by filtration, washed with a cold solvent, and dried.
Role as a Potential Endocrine Disruptor
This compound is structurally similar to bisphenol A (BPA), a known endocrine-disrupting chemical (EDC)[6][7]. EDCs are exogenous substances that can interfere with the endocrine system, potentially causing adverse health effects[13][14]. Due to its structural analogy to BPA, this compound has been investigated for its potential to interact with estrogen receptors (ERs), primarily ERα and ERβ[1][5][15].
Signaling Pathway: Estrogen Receptor Interaction
The binding of an estrogenic compound, such as estradiol (B170435) or a xenoestrogen like this compound, to estrogen receptors can trigger a cascade of cellular events. A simplified model of this signaling pathway is shown below.
This pathway illustrates that upon binding to the estrogen receptor, this compound can potentially initiate receptor dimerization, translocation to the nucleus, and subsequent binding to estrogen response elements on the DNA. This can lead to the recruitment of co-activators and modulation of gene transcription, resulting in a biological response[16][17]. The extent to which this compound activates this pathway and its specific downstream effects are areas of ongoing research.
References
- 1. Design and synthesis of aryl diphenolic azoles as potent and selective estrogen receptor-beta ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:126-00-1 | Chemsrc [chemsrc.com]
- 3. chembk.com [chembk.com]
- 4. This compound [drugfuture.com]
- 5. Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: a combined synthesis, binding and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | 126-00-1 [chemicalbook.com]
- 8. This compound(126-00-1) 1H NMR spectrum [chemicalbook.com]
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- 14. Endocrine Disruptor Chemicals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha [frontiersin.org]
- 17. Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of 4,4-bis(4-hydroxyphenyl)pentanoic Acid: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-bis(4-hydroxyphenyl)pentanoic acid, also commonly known as diphenolic acid (DPA), is a carboxylic acid with the molecular formula C₁₇H₁₈O₄.[1][2] This compound is of significant interest in various industrial and research applications, including as a potential replacement for bisphenol A (BPA) in the synthesis of polymers such as polycarbonates and epoxy resins.[1][2][3] Its unique structure, featuring two hydroxyphenyl moieties and a carboxylic acid group, imparts a range of physicochemical properties that are critical to its application and behavior in chemical and biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of DPA, detailed experimental protocols for their determination, and a summary of key data in a structured format.
Core Physicochemical Properties
The fundamental physicochemical characteristics of 4,4-bis(4-hydroxyphenyl)pentanoic acid are summarized in the tables below. These properties are essential for understanding its solubility, reactivity, and potential applications in material science and drug development.
General and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 4,4-bis(4-hydroxyphenyl)pentanoic acid | [1] |
| Synonyms | This compound, 4,4-Bis(4-hydroxyphenyl)valeric acid | [4][5] |
| CAS Number | 126-00-1 | [1][6] |
| Molecular Formula | C₁₇H₁₈O₄ | [1] |
| Molar Mass | 286.327 g·mol⁻¹ | [1][7] |
| Appearance | White to off-white or light tan crystalline solid/powder/granules.[4][8] | [4][8] |
| Melting Point | 167-171 °C (333-340 °F; 440-444 K)[1][3][4][9][10] | [1][3][4][9][10] |
| Boiling Point | 507 °C (945 °F; 780 K) | [1][2] |
| Density | 1.30 g/cm³ | [4][9] |
| pKa (Predicted) | 4.66 ± 0.10 | [4] |
Solubility Profile
| Solvent | Solubility | Reference |
| Water | Limited/Sparingly soluble, appreciably soluble in hot water.[7][8] | [7] |
| Ethanol | Soluble | [1] |
| Isopropanol | Soluble | [1] |
| Acetone | Soluble | [1][8] |
| Acetic Acid | Soluble | [1] |
| Methyl Ethyl Ketone | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [4] |
| Methanol | Slightly Soluble | [4] |
| Benzene | Insoluble | [1] |
| Carbon Tetrachloride | Insoluble | [1] |
| Xylene | Insoluble | [1] |
Spectroscopic Data
| Technique | Characteristic Peaks/Signals | Reference |
| ¹H NMR | The acidic proton of the carboxyl group (-COOH) typically appears as a broad singlet in the 10-13 ppm region.[11][12][13] | [11][12][13] |
| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected to resonate in the 165-185 ppm range.[14][15] | [14][15] |
| IR Spectroscopy | A very broad O-H stretch from the carboxylic acid is expected from 2500-3300 cm⁻¹. A C=O stretch is anticipated around 1710-1760 cm⁻¹.[14] | [14] |
| UV-Vis Spectroscopy | In ethanol, UV absorption maxima (λmax) are observed at 225 nm and 279 nm.[3] Phenolic acids generally exhibit a UV absorption maximum near 280 nm.[16][17] | [3][16][17] |
Experimental Protocols
The determination of the physicochemical properties of a compound like 4,4-bis(4-hydroxyphenyl)pentanoic acid requires standardized experimental methodologies. Below are detailed protocols for key experiments.
Melting Point Determination
The melting point is a critical indicator of the purity of a crystalline solid.[18]
Methodology: Capillary Method [19][20][21]
-
Sample Preparation: The crystalline sample of 4,4-bis(4-hydroxyphenyl)pentanoic acid must be thoroughly dried and finely powdered to ensure uniform heat transfer.[18]
-
Capillary Tube Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[19][22]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.[20]
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the last crystal melts are recorded as the melting point range.[22] For a pure substance, this range is typically narrow (0.5-1.0 °C).[20]
Solubility Determination
Solubility is determined by observing the extent to which a solute dissolves in a solvent.[23]
Methodology: Qualitative Solubility Testing [23][24][25][26]
-
Sample Preparation: A small, measured amount of 4,4-bis(4-hydroxyphenyl)pentanoic acid (e.g., 25 mg) is placed in a small test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL) is added in small portions.
-
Mixing: After each addition, the test tube is vigorously shaken or vortexed for a set period (e.g., 60 seconds) to facilitate dissolution.[23][26]
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The substance is classified as soluble, partially soluble, or insoluble.[26]
-
Acid-Base Solubility: To further characterize the compound, solubility tests are performed in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH, 5% NaHCO₃) aqueous solutions.[24][25] As a carboxylic acid, DPA is expected to be soluble in basic solutions due to the formation of its corresponding carboxylate salt.[27]
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Methodology: Potentiometric Titration [28][29][30][31]
-
Solution Preparation: A solution of 4,4-bis(4-hydroxyphenyl)pentanoic acid of known concentration (e.g., 1 mM) is prepared.[29] The ionic strength of the solution is kept constant using an inert salt like 0.15 M KCl.[29]
-
Apparatus Calibration: A pH meter with a combined pH electrode is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).[29]
-
Titration: The DPA solution is initially acidified (e.g., to pH 1.8-2.0 with 0.1 M HCl).[29] A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at which half of the acid has been neutralized.[28]
Visualizations
Logical Relationship of Physicochemical Properties
The following diagram illustrates the key physicochemical properties of 4,4-bis(4-hydroxyphenyl)pentanoic acid and their interdependencies.
Caption: Key properties of this compound.
Experimental Workflow for Property Determination
This diagram outlines the general workflow for the experimental determination of the key physicochemical properties.
Caption: Workflow for property determination.
References
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- 5. 4,4'-Bis(4-hydroxyphenyl)valeric acid | C17H18O4 | CID 67174 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. This compound [drugfuture.com]
- 8. Page loading... [guidechem.com]
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- 17. researchgate.net [researchgate.net]
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- 26. bellevuecollege.edu [bellevuecollege.edu]
- 27. chem.ucalgary.ca [chem.ucalgary.ca]
- 28. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
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- 31. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide to the Synthesis of Diphenolic Acid from Levulinic Acid and Phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diphenolic acid, a promising bio-based alternative to bisphenol A (BPA), derived from the condensation of levulinic acid and phenol (B47542). This document details the underlying reaction mechanism, various catalytic systems, experimental protocols, and purification methods. All quantitative data is presented in structured tables for comparative analysis, and key processes are illustrated with diagrams generated using Graphviz (DOT language).
Introduction
This compound (DPA), chemically known as 4,4-bis(4-hydroxyphenyl)pentanoic acid, is gaining significant attention as a sustainable building block for polymers such as polycarbonates and epoxy resins.[1][2] Its synthesis from levulinic acid, a platform chemical derivable from lignocellulosic biomass, and phenol positions it as a key player in the development of green chemistry and renewable materials.[3][4] This guide explores the acid-catalyzed condensation reaction that forms the basis of DPA synthesis, offering insights into optimizing reaction conditions for high yield and selectivity.
The primary challenge in DPA synthesis is achieving high selectivity for the desired p,p'-isomer, as the formation of the o,p'-isomer complicates purification and impacts the properties of the final polymeric products.[1] This document will delve into various catalytic strategies aimed at maximizing the yield of the p,p'-DPA isomer.
Reaction Mechanism and Stoichiometry
The synthesis of this compound from levulinic acid and phenol is a Brønsted acid-catalyzed condensation reaction.[1][3] The overall reaction involves the condensation of one molecule of levulinic acid with two molecules of phenol.
The generally accepted mechanism proceeds via a Friedel-Crafts hydroxyalkylation. The carboxylic acid group of levulinic acid is protonated by the acid catalyst, which then allows for the electrophilic attack of the phenol ring on the carbonyl carbon. This is followed by a second electrophilic substitution reaction with another phenol molecule to form the final this compound product.
Caption: Reaction scheme for the synthesis of this compound.
Catalytic Systems
The choice of catalyst is crucial for the efficient and selective synthesis of this compound. Both homogeneous and heterogeneous acid catalysts have been extensively studied.
Homogeneous Catalysts
Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditionally used as catalysts for this reaction.[1] While effective in promoting the reaction, they pose challenges related to corrosiveness, catalyst recovery, and waste disposal.[3]
Table 1: Performance of Homogeneous Catalysts in this compound Synthesis
| Catalyst | Temperature (°C) | Time (h) | Phenol/LA Molar Ratio | Yield of DPA (%) | Selectivity (p,p'/o,p') | Reference |
| H₂SO₄ | 40-60 | 24 | 4:1 | 61 | - | [1] |
| HCl | 48-52 | 66 | 3.2:1 | >80 | - | [5] |
| Mercaptoacetic acid (additive with H₂SO₄) | - | - | - | 68 | a | [1] |
a: a reduction of the p,p′-DPA/o,p′-DPA molar ratio was also ascertained[1]
Heterogeneous Catalysts
To overcome the drawbacks of homogeneous catalysts, various solid acid catalysts have been developed. These include acidic ion-exchange resins, zeolites, and acidic ionic liquids. Heterogeneous catalysts offer advantages in terms of ease of separation, reusability, and reduced environmental impact.[1][2]
Commercially available resins like Amberlyst-15 have shown good catalytic activity.[2][6] The performance of these resins is influenced by their morphology and the accessibility of acid sites.[2]
Table 2: Performance of Acidic Ion-Exchange Resins in this compound Synthesis
| Catalyst | Temperature (°C) | Time (h) | Phenol/LA Molar Ratio | Yield of p,p'-DPA (%) | p,p'/o,p' Molar Ratio | Reference |
| Amberlyst-15 | 60 | 24 | 4:1 | 55 | 15.8 | [1][6] |
| Dowex 50Wx2 | - | - | - | - | - | [2] |
Zeolites, with their well-defined pore structures and tunable acidity, have been investigated as shape-selective catalysts for DPA synthesis.[4] Beta zeolite has demonstrated promising performance due to its suitable pore architecture and acid properties.[4]
Table 3: Performance of Zeolite Catalysts in this compound Synthesis
| Catalyst | Temperature (°C) | Time (h) | Phenol/LA Molar Ratio | Yield of DPA (%) | LA Conversion (%) | Reference |
| H-Beta 19 | 140 | 72 | 6:1 | >70 | ~77 | [4] |
Acidic ionic liquids, particularly those with -SO₃H functional groups, have emerged as highly effective catalysts, offering high yields and selectivities under optimized conditions.[7] They combine the advantages of homogeneous catalysis (high activity) with some of the benefits of heterogeneous systems (potential for recycling).
Table 4: Performance of Acidic Ionic Liquids in this compound Synthesis
| Catalyst | Temperature (°C) | Time (h) | Phenol/LA Molar Ratio | Yield of DPA (%) | Selectivity to p,p'-DPA | Reference |
| [BSMim]HSO₄ | 60 | 36 | 4:1 | 93.2 | ~100% | [7] |
Experimental Protocols
This section provides a general experimental workflow and a detailed protocol for the synthesis and purification of this compound.
Caption: General experimental workflow for this compound synthesis.
Synthesis of this compound using an Acidic Ionic Liquid Catalyst
This protocol is based on the procedure described by Guo et al. (2007, 2008) and Li et al. (2009) using [BSMim]HSO₄ as the catalyst.[7]
Materials:
-
Levulinic acid (LA)
-
Phenol
-
[BSMim]HSO₄ (1-butyl-3-methylimidazolium hydrogen sulfate)
-
Ethanethiol (optional, as an additive to improve selectivity)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Aqueous sodium bicarbonate solution
Procedure:
-
In a sealed stainless steel vessel equipped with a magnetic stirrer, combine levulinic acid (e.g., 5.0 g, 43.4 mmol), phenol (e.g., 16.3 g, 173.7 mmol, for a 4:1 molar ratio), and [BSMim]HSO₄ (e.g., 6.9 g, 21.7 mmol).[7]
-
Heat the reaction mixture to 60 °C with continuous stirring.[7]
-
Maintain the reaction at this temperature for 24-36 hours.[7] The progress of the reaction can be monitored by taking samples at specific time intervals and analyzing them by high-performance liquid chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature.[7]
Purification of this compound
The following purification procedure is a general method adapted from various sources.[1]
-
Dilute the crude reaction mixture with water.
-
Extract the aqueous mixture with ethyl acetate. The organic layer will contain phenol and this compound.
-
Wash the organic extract with an aqueous solution of sodium bicarbonate. This will selectively deprotonate the carboxylic acid of this compound, transferring it to the aqueous phase as its sodium salt.
-
Separate the aqueous layer and acidify it with a mineral acid (e.g., HCl) to precipitate the this compound.
-
Filter the precipitated solid and wash it with cold water to remove any remaining impurities.
-
The purified this compound can be further recrystallized from water to obtain a white crystalline product.
-
Dry the final product under vacuum.
Conclusion
The synthesis of this compound from levulinic acid and phenol presents a viable pathway towards the production of sustainable polymers. The choice of catalyst and reaction conditions plays a pivotal role in achieving high yields and, crucially, high selectivity for the desired p,p'-isomer. While traditional homogeneous catalysts are effective, heterogeneous systems, particularly acidic ionic liquids and zeolites, offer significant advantages in terms of catalyst reusability and process sustainability. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field, facilitating the development and optimization of this compound synthesis for various applications.
References
- 1. mdpi.com [mdpi.com]
- 2. ub.edu [ub.edu]
- 3. researchgate.net [researchgate.net]
- 4. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 5. BE537054A - - Google Patents [patents.google.com]
- 6. Molecules | Free Full-Text | Challenges and Opportunities in the Catalytic Synthesis of this compound and Evaluation of Its Application Potential [mdpi.com]
- 7. Catalytic synthesis of this compound from levulinic acid over Bronsted acidic ionic liquids :: BioResources [bioresources.cnr.ncsu.edu]
Diphenolic acid as a bio-based platform chemical
An In-depth Technical Guide to Diphenolic Acid: A Bio-Based Platform Chemical
Introduction
This compound (DPA), systematically known as 4,4-bis(4-hydroxyphenyl)pentanoic acid, is a highly promising platform chemical derived from renewable resources.[1] Its molecular structure, featuring two phenol groups and a carboxylic acid functional group, makes it a versatile building block for a variety of polymers.[2][3] DPA has garnered significant attention as a sustainable and safer alternative to the petroleum-derived monomer Bisphenol A (BPA), which is widely used in the production of polycarbonates and epoxy resins.[1][4] Growing concerns over the endocrine-disrupting properties of BPA have catalyzed the search for viable replacements, positioning DPA at the forefront of green chemistry initiatives.[3]
The primary synthesis route to this compound involves the acid-catalyzed condensation of levulinic acid (LA) with phenol.[2][5] Levulinic acid is a key platform chemical that can be efficiently produced from the hydrolysis of lignocellulosic biomass.[1][6] Furthermore, phenol can also be sourced from renewable lignin streams, opening the possibility for DPA to be a completely bio-based molecule.[1][4] This guide provides a comprehensive technical overview of this compound, covering its synthesis, characterization, and core applications, with a focus on experimental data and protocols for researchers and chemical development professionals.
Physicochemical Properties of this compound
This compound is a white to brown crystalline solid at room temperature.[2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| IUPAC Name | 4,4-bis(4-hydroxyphenyl)pentanoic acid | [2] |
| Molecular Formula | C₁₇H₁₈O₄ | [2] |
| Molar Mass | 286.327 g·mol⁻¹ | [2] |
| Melting Point | 168 to 171 °C | [2] |
| Boiling Point | 507 °C | [2] |
| Appearance | White to brown crystals | [2] |
| Solubility | Soluble in ethanol, isopropanol, acetone, acetic acid, methyl ethyl ketone. Insoluble in benzene, carbon tetrachloride, xylene. | [2] |
Synthesis of this compound
The industrial production of this compound is primarily achieved through the condensation reaction between levulinic acid and phenol, catalyzed by a Brønsted acid.[1] A critical aspect of this synthesis is controlling the regioselectivity to maximize the yield of the desired p,p'-DPA isomer over the o,p'-DPA isomer, as the former is the only industrially useful product.[1] The p,p'/ o,p' molar ratio is a key parameter for optimizing the synthesis process, as the isomers are difficult to separate via crystallization.[1]
Catalytic Systems
Both homogeneous and heterogeneous acid catalysts have been extensively studied for DPA synthesis.
-
Homogeneous Catalysts: Strong mineral acids like HCl and H₂SO₄ are traditionally used.[1] While effective, they pose challenges related to corrosion, catalyst recovery, and waste disposal. Methanesulfonic and p-toluenesulfonic acids have also been employed.[1] The addition of a thiol co-catalyst, such as methyl mercaptan, has been shown to significantly improve the DPA yield to as high as 93 mol% with HCl.[1]
-
Heterogeneous Catalysts: To overcome the drawbacks of homogeneous systems, solid acid catalysts have been developed. These include sulfonic acid-based systems like acidic ion-exchange resins (e.g., Amberlyst-15), which have shown promising results.[1][6][7] Other heterogeneous systems explored include heteropolyacids (e.g., H₃PW₁₂O₄) and zeolites.[1]
Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Quantitative Data on DPA Synthesis
The following table summarizes the performance of various catalytic systems under optimized conditions.
| Catalyst | LA/Phenol Molar Ratio | Temperature (°C) | Time (h) | p,p'-DPA Yield (mol%) | p,p'/o,p' Molar Ratio | Reference |
| H₂SO₄ | 1/3.7 | 75 | 6 | 37 | - | [1] |
| HCl (37 wt%) + Me-SH | 1/2 | 55 | 16 | ~93 | - | [1] |
| [BSMim]HSO₄ + Ethanethiol | 1/4 | 60 | 24 | 93.2 | ~100 | [8] |
| Amberlyst-15 | 1/4 | 60 | 24 | 55 | 15.8 | [7] |
| H₃PW₁₂O₄ | - | 140 | - | 82 | 28.3 | [1] |
Experimental Protocol: Synthesis of this compound
This protocol is based on the condensation of levulinic acid (LA) and phenol using an acidic ionic liquid catalyst.[8]
-
Materials: Levulinic acid (LA), phenol, [BSMim]HSO₄ (1-butyl-3-methylimidazolium hydrogen sulfate) ionic liquid, ethanethiol.
-
Apparatus: A sealed stainless steel vessel equipped with a magnetic stirrer and temperature control.
-
Procedure:
-
Charge the reaction vessel with levulinic acid (e.g., 5.0 g, 43.4 mmol), phenol (e.g., 16.3 g, 173.7 mmol, 4:1 molar ratio to LA), and [BSMim]HSO₄ ionic liquid (e.g., 6.9 g, 21.7 mmol, 50 mol% based on LA).
-
Add a catalytic amount of ethanethiol (e.g., 2 mol% based on LA) to promote selectivity.
-
Seal the vessel and heat the reaction mixture to 60 °C with continuous stirring.
-
Maintain the reaction conditions for 24 hours.
-
After 24 hours, cool the mixture to room temperature.
-
Add a measured amount of a suitable solvent (e.g., methanol) to dissolve the mixture for analysis.
-
Analyze the product mixture using High-Performance Liquid Chromatography (HPLC) to determine the yield of DPA and the selectivity to the p,p'-isomer.
-
Experimental Protocol: Purification of this compound
This protocol describes a general method for isolating DPA from the crude reaction mixture.[1][7]
-
Dilution & Extraction:
-
Dilute the crude reaction mixture with water.
-
Perform an extraction with an organic solvent such as ethyl acetate. The DPA and unreacted phenol will move to the organic phase.
-
-
Selective Deprotonation:
-
Extract the ethyl acetate phase with an aqueous solution of sodium bicarbonate (NaHCO₃).
-
The carboxylic acid group of DPA will be selectively deprotonated, making it soluble in the aqueous bicarbonate solution, while the unreacted phenol remains in the organic phase.
-
-
Isolation:
-
Separate the aqueous phase containing the deprotonated DPA.
-
Acidify the aqueous solution to re-protonate the DPA, causing it to precipitate out.
-
Collect the precipitated solid by filtration.
-
-
Final Purification:
-
Wash the collected solid with water to remove any remaining salts.
-
Recrystallize the solid from an appropriate solvent system to obtain high-purity p,p'-diphenolic acid.
-
Characterization of this compound
Structural confirmation of synthesized DPA is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for this purpose.
Experimental Protocol: NMR Characterization
-
Sample Preparation: Dissolve a small amount of the purified DPA in a suitable deuterated solvent, such as DMSO-d₆.[9][10] DMSO-d₆ is particularly useful as it allows for the observation of exchangeable protons from the hydroxyl and carboxylic acid groups.[9]
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum. Expected signals for DPA include:
-
Aromatic protons on the phenol rings.[11]
-
Aliphatic protons from the pentanoic acid backbone.[11]
-
A singlet for the methyl group protons.[11]
-
Broad singlets for the phenolic -OH protons (typically in the 8-10 ppm region in DMSO-d₆).[9]
-
A broad singlet for the carboxylic acid -COOH proton (typically >10 ppm in DMSO-d₆).[9]
-
-
-
¹³C NMR Analysis:
-
Acquire a ¹³C NMR spectrum. Expected signals include:
-
A signal for the carbonyl carbon of the carboxylic acid group (~170-180 ppm).[11]
-
Signals for the quaternary carbon attached to the two phenyl rings and the methyl group.[11]
-
Multiple signals in the aromatic region (110-160 ppm) for the different carbons of the hydroxyphenyl groups.[11]
-
Signals for the aliphatic carbons of the pentanoic acid chain.[11]
-
A signal for the methyl carbon.[11]
-
-
Applications in Polymer Synthesis
This compound's bifunctional nature (two phenolic hydroxyls) and additional carboxylic acid group make it an excellent monomer for producing high-performance, bio-based polymers such as epoxy resins and polycarbonates.[12]
DPA-Based Epoxy Resins
DPA can directly replace BPA in the synthesis of epoxy resins. The process involves the reaction of DPA with epichlorohydrin to form a diglycidyl ether, which can then be cured.[4] The presence of the carboxylic acid group can lead to derivatives with interesting properties, such as self-curing capabilities.[4]
Epoxy Resin Synthesis Workflow
Caption: Synthesis and curing of this compound-based epoxy resin.
Experimental Protocol: Synthesis of DPA Epoxy Resin
This protocol is adapted from patent literature describing the synthesis of DPA-based epoxy resins.[13]
-
Materials: this compound, epichlorohydrin, catalyst (e.g., benzyltriethylammonium chloride), sodium hydroxide or potassium hydroxide.
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer.
-
Procedure:
-
Mix 1 molar part of this compound with 10–30 molar parts of epichlorohydrin in the reaction flask until the DPA is dissolved.
-
Add 0.01–0.1 molar parts of a suitable catalyst.
-
Heat the mixture to 100–120 °C and maintain the reaction for 5–6 hours with stirring.
-
Cool the reaction mixture to 0–30 °C.
-
Slowly add 3 molar parts of sodium hydroxide or potassium hydroxide (as a solution or solid) and continue stirring for 2–5 hours to complete the dehydrochlorination.
-
Wash the mixture with water until it is neutral.
-
Remove the excess epichlorohydrin by vacuum distillation to obtain the final this compound epoxy resin.
-
Properties of DPA-Based Polymers
DPA-based polymers often exhibit properties comparable or superior to their BPA-based counterparts.
| Polymer Type | Curing Agent | Glass Transition Temp. (T₉) | Key Features | Reference |
| DPA-Eugenol Epoxy (DEE-EP) | DDS | 181 °C | Higher T₉ than DGEBA (168 °C), enhanced toughness, degradable in acid. | [14] |
| DPA Epoxy | Self-cured | - | Good thermal stability up to 300 °C, excellent pencil hardness. | [4] |
| DPA Polycarbonate | - | - | Blends with BPA polycarbonate appear compatible. | [12] |
DPA-Based Polycarbonates
This compound is a suitable monomer for synthesizing polycarbonates, often through the transesterification of its ester derivatives with diphenyl carbonate in a melt polymerization process.[2][12][15] These materials are being investigated as alternatives to BPA-based polycarbonates.[2]
Polycarbonate Synthesis Workflow
Caption: Melt polycondensation route to DPA-based polycarbonates.
Experimental Protocol: Synthesis of DPA Polycarbonate
This protocol outlines a typical melt-phase polycondensation for polycarbonate synthesis.[15][16]
-
Materials: Methyl diphenolate (synthesized from DPA), diphenyl carbonate (DPC), transesterification catalyst (e.g., Ti(OBu)₄ or Zinc(II) acetylacetonate).[12][17]
-
Apparatus: A polymerization reactor equipped with a mechanical stirrer for highly viscous melts, a heating system, and a vacuum line.
-
Procedure:
-
Charge the reactor with stoichiometric amounts of methyl diphenolate and diphenyl carbonate, along with a catalytic amount of the transesterification catalyst.
-
Precondensation: Heat the mixture under a slow stream of inert gas (e.g., argon) to initiate the reaction and eliminate the initial byproduct (e.g., phenyl acetate or phenol).
-
Melt Polycondensation: Gradually increase the temperature (typically to 280–300 °C) while slowly reducing the pressure to a high vacuum (<1 mmHg).
-
The high temperature and vacuum facilitate the removal of the phenol byproduct, driving the polymerization reaction forward.
-
Continue the reaction until the desired melt viscosity (indicative of high molecular weight) is achieved.
-
Cool the reactor and extrude the resulting polymer.
-
Conclusion
This compound stands out as a versatile and sustainable platform chemical with the potential to replace BPA in major polymer applications.[1] Its derivation from renewable levulinic acid and the possibility of using bio-based phenol underscore its green credentials.[1][4] The development of efficient heterogeneous catalytic systems is key to making its production economically competitive and environmentally benign.[1] For researchers and industry professionals, DPA offers a pathway to high-performance epoxy resins, polycarbonates, and other polymers with improved safety profiles and a reduced carbon footprint, aligning with the principles of a circular economy.[5][18] The protocols and data presented in this guide provide a solid foundation for further research and development in this promising field.
References
- 1. Challenges and Opportunities in the Catalytic Synthesis of this compound and Evaluation of Its Application Potential [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Challenges and Opportunities in the Catalytic Synthesis of this compound and Evaluation of Its Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. ub.edu [ub.edu]
- 7. mdpi.com [mdpi.com]
- 8. Catalytic synthesis of this compound from levulinic acid over Bronsted acidic ionic liquids :: BioResources [bioresources.cnr.ncsu.edu]
- 9. Novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR of the -OH spectral region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN103058831A - this compound derivatives and preparation method and application thereof - Google Patents [patents.google.com]
- 14. A fully degradable epoxy resin based on a nontoxic triphenol derived from this compound and eugenol - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and Characterization of Polycarbonates by Melt Phase Interchange Reactions of Alkylene and Arylene Diacetates with Alkylene and Arylene Diphenyl Dicarbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. user.eng.umd.edu [user.eng.umd.edu]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Renewable Pathways to Diphenolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the sustainable production of diphenolic acid (DPA), a promising bio-based alternative to Bisphenol A (BPA). As concerns over the environmental and health impacts of petroleum-derived chemicals escalate, the focus shifts to renewable feedstocks. This document details the core methodologies for synthesizing DPA from biomass, with a primary focus on the levulinic acid (LA) platform. It provides a comprehensive overview of the conversion of lignocellulosic biomass to LA, the subsequent catalytic condensation of LA with phenol to yield DPA, and the potential for a fully bio-based route utilizing lignin-derived phenol.
Introduction to this compound and its Renewable Sourcing
This compound, chemically known as 4,4-bis(4-hydroxyphenyl)pentanoic acid, is a valuable monomer in the synthesis of polymers such as polycarbonates and epoxy resins.[1] Traditionally, DPA was synthesized from petroleum-based feedstocks. However, the growing demand for sustainable chemical production has spurred research into bio-based routes. The most viable and explored pathway to renewable DPA is through the platform chemical levulinic acid (LA).[2]
LA is recognized by the U.S. Department of Energy as one of the top 12 value-added chemicals derivable from biomass.[3] It can be produced from the acid-catalyzed hydrolysis of C6 sugars found in lignocellulosic biomass, such as agricultural residues and forestry waste.[4][5] The other key reactant, phenol, can also be sourced renewably from lignin, a major component of lignocellulosic biomass, thus opening the possibility of a completely bio-based DPA.[6][7]
This guide will provide a detailed examination of the experimental protocols, quantitative data, and reaction pathways involved in the renewable production of this compound.
From Biomass to Levulinic Acid: The First Step to Renewable DPA
The conversion of lignocellulosic biomass into levulinic acid is a critical first step in the renewable production of this compound. This process typically involves the acid-catalyzed hydrolysis of the cellulosic and hemicellulosic fractions of biomass.
Feedstocks for Levulinic Acid Production
A wide variety of lignocellulosic biomass can be utilized as feedstock for LA production, including:
-
Agricultural Residues: Sugarcane bagasse, corn stover, rice straw, and wheat straw.[3][8]
-
Forestry Residues: Wood chips and sawdust.[5]
-
Dedicated Energy Crops: Switchgrass and miscanthus.[3]
The composition of the biomass, particularly the cellulose and hemicellulose content, will significantly influence the potential yield of levulinic acid.
Production of Levulinic Acid from Lignocellulosic Biomass
The general process for producing LA from lignocellulosic biomass involves pretreatment to break down the complex structure, followed by acid hydrolysis to convert C6 sugars into LA.
Experimental Protocol: Levulinic Acid Production from Poplar Wood
This protocol is based on the work of Li et al. (2018).[9]
Materials:
-
Poplar wood powder (20-40 mesh)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Deionized water
-
100-mL stainless steel reactor
-
Büchner funnel and filter paper
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reactor Setup: Combine 5 grams of dried poplar wood powder with 50 mL of a p-TsOH solution (concentrations ranging from 0.27 mol/L to 1.10 mol/L) in a 100-mL stainless steel reactor.[9]
-
Reaction: Heat the reactor to the desired temperature (ranging from 160 °C to 180 °C) with a stirring speed of 200 rpm for a specified reaction time (30 min, 60 min, or 90 min).[9]
-
Separation: After the reaction, separate the liquid hydrolysate containing levulinic acid from the solid residue (lignin) by filtration using a Büchner funnel.[9]
-
Analysis: Analyze the concentration of levulinic acid in the liquid hydrolysate using an HPLC system.[9]
-
Solid Residue Analysis: Dry the solid residue at 55 °C to a constant weight for further analysis of its composition.[9]
Purification of Levulinic Acid from Biomass Hydrolysate
The crude hydrolysate from biomass conversion contains LA, formic acid, residual sugars, and other degradation products. Purification is essential before its use in DPA synthesis. A common method involves neutralization and distillation.
Experimental Protocol: Purification of Levulinic Acid by Compression Vacuum Distillation
This protocol is based on the work of Wang et al. (2018).
Materials:
-
Simulated or actual biomass hydrolysate containing levulinic acid and sulfuric acid
-
Sodium hydroxide (NaOH)
-
Distillation apparatus with vacuum capabilities
Procedure:
-
Neutralization: Add sodium hydroxide to the hydrolysate to neutralize the sulfuric acid catalyst. The optimal molar ratio of NaOH to sulfate is approximately 1.4.
-
Vacuum Distillation: Subject the neutralized solution to vacuum distillation. The optimal distillation temperature is between 170-180 °C.
-
Collection: Collect the distilled levulinic acid. This process can achieve a recovery of up to 91.8% with a purity of 93.5%.
Quantitative Data for Levulinic Acid Production
The yield of levulinic acid is highly dependent on the feedstock, catalyst, and reaction conditions. The following table summarizes representative data from the literature.
| Feedstock | Catalyst | Temperature (°C) | Time (min) | LA Yield (%) | Reference |
| Poplar Wood | p-TsOH (0.95 mol/L) | 162 | 64 | 57.9 | [9] |
| Cotton Straw | H₂SO₄ (0.2 M) | 180 | 60 | 9.5 | [10] |
| Hybrid Poplar | H₂SO₄ | - | - | 17.5 (wt%) | [5] |
Synthesis of this compound from Levulinic Acid and Phenol
The core reaction in the renewable production of DPA is the acid-catalyzed condensation of levulinic acid with two equivalents of phenol.
Catalytic Systems for this compound Synthesis
A variety of Brønsted acid catalysts have been employed for this reaction, including both homogeneous and heterogeneous systems.
-
Homogeneous Catalysts: Mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective but pose challenges in terms of corrosion and separation.[6]
-
Heterogeneous Catalysts: Solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and heteropolyacids offer advantages in terms of catalyst recovery and reuse.[2][6]
Experimental Protocol: this compound Synthesis using Amberlyst-15
This protocol is based on the general procedure for reactions catalyzed by Amberlyst-15.[11]
Materials:
-
Levulinic acid (LA)
-
Phenol
-
Amberlyst-15 ion-exchange resin
-
Dichloromethane (DCM) or another suitable solvent
-
Reaction flask with a stirrer
-
Filtration apparatus
Procedure:
-
Reactant Mixture: In a reaction flask, combine levulinic acid and phenol in a desired molar ratio (e.g., 1:4 LA to phenol) with a suitable solvent like DCM.[6]
-
Catalyst Addition: Add Amberlyst-15 to the reaction mixture (e.g., a 4.4 LA/catalyst weight ratio).[6]
-
Reaction: Stir the mixture at a specific temperature (e.g., 60 °C) for the desired reaction time (e.g., 24 hours).[6]
-
Catalyst Recovery: After the reaction is complete, filter the reaction mixture to separate the solid Amberlyst-15 catalyst. The catalyst can be washed with the solvent and potentially reused.
-
Product Isolation: The filtrate contains the this compound product, unreacted starting materials, and byproducts. The solvent can be removed under reduced pressure, and the crude product can be further purified.
Purification of this compound
The reaction mixture typically contains the desired p,p'-DPA isomer, the o,p'-DPA isomer, and other byproducts. Purification is often challenging but can be achieved through extraction and crystallization.
Purification Procedure:
A general procedure involves diluting the crude reaction mixture with water followed by extraction with an organic solvent such as ethyl acetate. The organic extract containing DPA and unreacted phenol can then be subjected to further purification steps like crystallization to isolate the high-purity p,p'-DPA.
Quantitative Data for this compound Synthesis
The yield and selectivity towards the desired p,p'-isomer of DPA are crucial metrics for evaluating the efficiency of the synthesis. The following table summarizes data for various catalytic systems.
| Catalyst | LA:Phenol Molar Ratio | Temperature (°C) | Time (h) | DPA Yield (mol%) | p,p'-DPA/o,p'-DPA Molar Ratio | Reference |
| H₂SO₄ | 1:4 | 60 | 24 | ~70 | - | [6] |
| Amberlyst-15 | 1:4 | 60 | 24 | 55 | 15.8 | [6] |
| H-Beta Zeolite | 1:4 | 120 | 24 | 33 | 99 | [6] |
| [BSMim]HSO₄ (Ionic Liquid) | 1:4 | 60 | 48 | 93.2 | ~100 | [3] |
| H₃PW₁₂O₄₀ | - | 140 | - | 82 | 28.3 | [6] |
Towards a Fully Bio-Based this compound: Lignin as a Source of Phenol
To create a truly sustainable and fully bio-based DPA, the phenol reactant must also be derived from renewable resources. Lignin, an abundant aromatic biopolymer, is a promising feedstock for the production of phenol and other phenolic compounds.
Lignin Depolymerization to Phenolic Monomers
Various catalytic methods are being explored to break down the complex structure of lignin into valuable aromatic monomers, including phenol. Reductive catalytic fractionation (RCF), or hydrogenolysis, is a promising technique.
Experimental Protocol: Phenol Production from Lignin via Hydrogenolysis
This protocol is based on the work of Anderson et al. (2023).[12]
Materials:
-
Biomass (e.g., wood)
-
Palladium on carbon (5 wt% Pd/C) catalyst
-
Methanol
-
High-pressure Parr reactor
-
Hydrogen gas
-
Filtration system
Procedure:
-
Reactor Loading: Load 100 mg of biomass, 10 mg of 5 wt% Pd/C catalyst, and 20 mL of methanol into a 50 mL high-pressure Parr reactor.[12]
-
Pressurization: Purge the reactor five times with hydrogen gas and then pressurize it to 40 bar at room temperature.[12]
-
Reaction: While stirring at 700 rpm, heat the reactor to 200 °C over 30 minutes and hold for 3 hours.[12]
-
Cooling and Filtration: Cool the reactor to room temperature. Filter the resulting liquid through a 0.45 μm pore size membrane and wash with methanol to collect the phenolic products.[12]
Visualizing the Renewable Production of this compound
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.
Caption: Overall pathway from lignocellulosic biomass to this compound.
Caption: Experimental workflow for levulinic acid production and purification.
Caption: Experimental workflow for this compound synthesis and purification.
Conclusion
The production of this compound from renewable resources presents a significant opportunity to move away from petroleum-based chemicals and towards a more sustainable chemical industry. The pathway through biomass-derived levulinic acid is well-established and continues to be optimized with the development of more efficient and selective catalysts. Furthermore, the prospect of utilizing lignin as a renewable source of phenol paves the way for a fully bio-based this compound. This technical guide provides a foundational understanding of the key processes, experimental methodologies, and quantitative aspects of renewable this compound production, serving as a valuable resource for researchers and professionals in the field of green chemistry and drug development. Further research and development in catalyst design, process optimization, and biorefinery integration will be crucial in making renewable this compound a commercially viable and environmentally benign alternative to its fossil-fuel-derived counterpart.
References
- 1. EP3597624A1 - Levulinic acid purification - Google Patents [patents.google.com]
- 2. ub.edu [ub.edu]
- 3. Catalytic synthesis of this compound from levulinic acid over Bronsted acidic ionic liquids :: BioResources [bioresources.cnr.ncsu.edu]
- 4. Catalytic hydrogenolysis lignin to obtain phenols: A review of selective cleavage of ether bonds :: BioResources [bioresources.cnr.ncsu.edu]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 8. Levulinic acid production from waste biomass :: BioResources [bioresources.cnr.ncsu.edu]
- 9. Production of levulinic acid from lignocellulosic biomass with a recyclable aromatic acid and its kinetic study :: BioResources [bioresources.cnr.ncsu.edu]
- 10. mdpi.com [mdpi.com]
- 11. benthamopen.com [benthamopen.com]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Core Characteristics of Diphenolic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenolic acid (DPA), a bio-based compound derived from levulinic acid and phenol, has garnered significant attention as a potential substitute for bisphenol A (BPA). Its derivatives, including esters, amides, and polymers, are being explored for a wide range of applications, from advanced materials to therapeutics. This guide provides a comprehensive overview of the key characteristics of this compound derivatives, with a focus on their synthesis, biological activities, and underlying signaling pathways. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate further research and development in this promising field.
Introduction
This compound (DPA), chemically known as 4,4-bis(4-hydroxyphenyl)pentanoic acid, is a versatile platform chemical with a unique structure featuring two phenol groups and a carboxylic acid moiety.[1][2] This structure makes it an ideal candidate for chemical modification to produce a variety of derivatives with tailored properties. The primary driver for research into DPA and its derivatives has been the search for safer alternatives to BPA, a well-known endocrine disruptor.[2] DPA derivatives are being investigated for their potential in creating low-toxicity epoxy resins and polycarbonates.[3] Beyond polymer science, the inherent biological activity of the phenolic structure suggests potential applications in drug development, particularly in areas of antioxidant, anti-inflammatory, and endocrine-modulating therapies.[4][5]
Synthesis of this compound and Its Derivatives
The synthesis of this compound typically involves the condensation reaction of levulinic acid with phenol in the presence of an acid catalyst.[6] A variety of derivatives can then be prepared from the parent DPA molecule.
Synthesis of this compound
The condensation reaction is generally carried out using a Brønsted acid catalyst.[6]
Experimental Protocol:
-
Reactants: A typical experimental setup involves a mixture of levulinic acid and phenol.[7]
-
Catalyst: A Brønsted acid catalyst, such as an acidic ionic liquid (e.g., [BSMim]HSO4), is added to the reaction mixture.[7]
-
Reaction Conditions: The mixture is heated to a specific temperature (e.g., 60°C) with stirring for a designated period (e.g., 24 hours) in a sealed vessel.[7]
-
Analysis: After cooling, the product mixture is diluted with a solvent like methanol and analyzed by high-performance liquid chromatography (HPLC) to determine the yield and purity of this compound.[7]
Synthesis of this compound Derivatives
Common derivatives of this compound include esters, amides, and epoxy resins.
-
Esters: this compound esters are synthesized by reacting DPA with various alcohols in the presence of an acid catalyst. These esters are key intermediates for the production of polyesters and other polymers.[8]
-
Amides: Amidation of this compound with aliphatic or aromatic amines yields corresponding amides, which are being investigated for their biological activities.[3]
-
Epoxy Resins: this compound can be reacted with epichlorohydrin to prepare DPA-based epoxy resins, which are considered less toxic alternatives to BPA-based epoxies.[3]
Key Biological Activities of this compound Derivatives
The phenolic nature of DPA derivatives imparts them with a range of biological activities, with antioxidant, anti-inflammatory, and estrogenic properties being the most studied.
Antioxidant Activity
Phenolic compounds are well-known for their ability to scavenge free radicals and reduce oxidative stress. The antioxidant capacity of this compound derivatives is typically evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.[9]
-
Sample Preparation: The this compound derivative is dissolved in a suitable solvent to create a stock solution, from which a series of dilutions are made.[9]
-
Reaction: The DPPH solution is mixed with the sample solutions at various concentrations.[9]
-
Measurement: The absorbance of the mixture is measured spectrophotometrically at approximately 517 nm after a specific incubation period. The decrease in absorbance corresponds to the radical scavenging activity.[9]
-
Calculation: The antioxidant activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[10]
Table 1: Comparative Antioxidant Activity of Phenolic Acid Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Gallic Acid | DPPH | 9.4 | [11] |
| Caffeic Acid | DPPH | 12.5 | [11] |
| Vanillyl Hexanoate | DPPH | 1710 | [7] |
| Vanillyl Alcohol | DPPH | 280 | [7] |
Note: Data for specific this compound derivatives is limited in publicly available literature; the table presents data for structurally related phenolic compounds to provide context.
Anti-inflammatory Activity
This compound derivatives have shown potential as anti-inflammatory agents by modulating key signaling pathways involved in the inflammatory response. Their activity can be assessed by measuring the inhibition of pro-inflammatory markers in cell-based assays.
Experimental Protocol: In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
-
Cell Culture: RAW 264.7 macrophage cells are cultured under standard conditions.
-
Treatment: The cells are pre-treated with various concentrations of the this compound derivative for a specified time.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
Analysis: The production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the cell supernatant is quantified using appropriate assays (e.g., Griess assay for NO, ELISA for cytokines).[12]
-
Data Interpretation: A reduction in the levels of these inflammatory markers indicates the anti-inflammatory activity of the compound.
Estrogenic Activity
Due to their structural similarity to BPA, the estrogenic or anti-estrogenic activity of this compound derivatives is a critical characteristic to evaluate. This is often done using estrogen receptor (ER) binding assays.
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
-
Preparation: Rat uterine cytosol containing estrogen receptors is prepared. A radiolabeled estrogen, such as [3H]-17β-estradiol, is used as the ligand.[13]
-
Competition: The radiolabeled estrogen is incubated with the receptor preparation in the presence of varying concentrations of the test compound (this compound derivative).[13]
-
Separation: Bound and unbound radioligand are separated using a method like hydroxylapatite precipitation.[13]
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Analysis: The data is used to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the binding of the radiolabeled estrogen to the receptor. This provides a measure of the compound's binding affinity for the estrogen receptor.[13]
Table 2: Estrogenic Potency of Phenolic Compounds
| Compound | Assay | EC50 (M) | Reference |
| 17β-Estradiol | Yeast Estrogen Screen (YES) | 2 x 10-10 | [14] |
| Benzyl Salicylate | Yeast Estrogen Screen (YES) | 5 x 10-5 | [14] |
Note: This table provides context on the estrogenic potential of phenolic compounds. Specific EC50 values for a wide range of this compound derivatives are a subject of ongoing research.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Phenolic compounds can inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[15][16]
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes like inflammation and proliferation. Polyphenolic compounds have been shown to modulate this pathway.[17]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of phenolic amides and evaluation of their antioxidant and anti-inflammatory activity in vitro and in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | An extensive review on phenolic compounds and their potential estrogenic properties on skin physiology [frontiersin.org]
- 6. Challenges and Opportunities in the Catalytic Synthesis of this compound and Evaluation of Its Application Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils [mdpi.com]
- 8. Direct synthesis of mycophenolic acid aryl esters with antioxidant and antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, and the Antioxidant Activity of Phenolic Acid Chitooligosaccharide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha [frontiersin.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Diphenolic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of diphenolic acid in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other applications where the dissolution of this compound is a critical parameter.
Introduction to this compound
This compound, chemically known as 4,4-bis(4-hydroxyphenyl)pentanoic acid, is a versatile organic compound with a molecular formula of C₁₇H₁₈O₄. It is a white to off-white crystalline solid. Its structure, featuring two phenol (B47542) groups and a carboxylic acid moiety, imparts a polar character to the molecule, which largely dictates its solubility behavior. This compound has garnered significant interest as a potential replacement for bisphenol A (BPA) in the synthesis of polymers such as polycarbonates and epoxy resins, due to its similar properties and potentially lower toxicity. Understanding its solubility in a range of organic solvents is crucial for its application in synthesis, purification, and formulation processes.
Qualitative Solubility of this compound
General solubility principles suggest that "like dissolves like." Given the presence of polar functional groups (hydroxyl and carboxyl groups), this compound exhibits good solubility in polar organic solvents. Conversely, it is largely insoluble in non-polar organic solvents.
Based on available literature, the qualitative solubility of this compound is summarized as follows:
-
Soluble in:
-
Insoluble in:
Quantitative Solubility Data
A comprehensive search of scientific literature, patents, and chemical databases was conducted to collate quantitative data on the solubility of this compound in various organic solvents at different temperatures. While a specific, extensive dataset from a single source remains elusive in publicly available literature, the following table summarizes the available qualitative information.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent Name | Qualitative Solubility |
| Alcohols | Methanol | Soluble |
| Ethanol | Soluble[1][2] | |
| Isopropanol | Soluble[1] | |
| Ketones | Acetone | Soluble[1][2] |
| Methyl Ethyl Ketone | Soluble[1] | |
| Carboxylic Acids | Acetic Acid | Soluble[1] |
| Aromatic Hydrocarbons | Benzene | Insoluble[1] |
| Xylene | Insoluble[1] | |
| Halogenated Hydrocarbons | Carbon Tetrachloride | Insoluble[1] |
Note: The term "Soluble" indicates that this compound dissolves in the solvent, but specific quantitative values (e.g., in g/100 mL or mol/L) at various temperatures are not consistently reported in readily accessible literature. A detailed study on the solid-liquid phase equilibrium of this compound in thirteen mono-solvents has been reported, which would contain precise solubility data; however, the full text of this study was not publicly available at the time of this compilation.
Experimental Protocols for Solubility Determination
The determination of the solubility of a solid compound like this compound in an organic solvent is a fundamental experimental procedure in chemistry. The most common and reliable method is the isothermal shake-flask method . The following is a generalized protocol that is applicable for determining the solubility of this compound.
Isothermal Shake-Flask Method
This method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature and then determining the concentration of the solute in the solution.
Apparatus:
-
Constant temperature bath (e.g., water or oil bath) with precise temperature control
-
Stoppered flasks or vials
-
Magnetic stirrer and stir bars or an orbital shaker
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with a chemically resistant membrane like PTFE or nylon)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system)
Procedure:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume or mass of the organic solvent in a stoppered flask. The excess of the solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: The flask is placed in a constant temperature bath and agitated vigorously using a magnetic stirrer or an orbital shaker. The mixture is allowed to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the dissolution equilibrium is reached. The required time for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, the agitation is stopped, and the flask is left undisturbed in the constant temperature bath for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sampling: A sample of the supernatant (the clear saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to the same temperature as the experiment to avoid any change in solubility during sampling. The sample is immediately filtered through a syringe filter to remove any suspended solid particles.
-
Analysis: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical method.
-
Gravimetric Analysis: A known volume of the saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven), and the mass of the remaining solid this compound is determined. The solubility can then be calculated in terms of mass per volume or mass per mass of the solvent.
-
Spectrophotometric Analysis: If this compound has a characteristic UV absorbance in the chosen solvent, a calibration curve of absorbance versus concentration can be prepared using standard solutions of known concentrations. The absorbance of the saturated solution is then measured, and its concentration is determined from the calibration curve.
-
Chromatographic Analysis (HPLC): HPLC is a highly accurate and precise method for determining concentration. A calibration curve is prepared by injecting standard solutions of this compound of known concentrations. The saturated solution is then appropriately diluted and injected into the HPLC system. The concentration is determined by comparing the peak area of the sample to the calibration curve.
-
Visualization of Experimental Workflow
The logical flow of the experimental determination of solubility can be visualized using the following diagram.
Caption: Workflow for the experimental determination of this compound solubility.
Conclusion
This technical guide has summarized the known solubility characteristics of this compound in a range of organic solvents. While qualitative data is readily available, indicating good solubility in polar organic solvents, a comprehensive public database of quantitative solubility at various temperatures is needed for more precise applications. The provided experimental protocol for the isothermal shake-flask method offers a robust framework for researchers to determine these values in their own laboratories. Further research to populate a comprehensive quantitative solubility table would be of great benefit to the scientific and industrial communities utilizing this compound.
References
An In-depth Technical Guide to the Thermal Properties of Diphenolic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermal properties of diphenolic acid (DPA), a compound of significant interest as a potential replacement for bisphenol A (BPA) in various industrial applications, including the synthesis of epoxy resins and polycarbonates.[1][2] Understanding its thermal behavior is critical for its application in polymer science, materials development, and other fields where thermal stability is paramount.
Core Thermal Properties
This compound, with the IUPAC name 4,4-bis(4-hydroxyphenyl)pentanoic acid, is a solid crystalline powder at room temperature.[1][3] Its thermal characteristics are foundational to defining its processing parameters and the stability of the materials derived from it. The primary thermal properties are summarized below.
| Property | Value | Unit | Notes |
| Melting Point | 168 - 171 | °C | A sharp melting range is indicative of a pure crystalline solid.[1][2] |
| Boiling Point | 507 | °C | [1][2] |
| Decomposition Temperature | ~200 - 250 | °C | While a specific value for pure DPA is not readily available, phenolic acids typically begin to decompose in this range.[4] Complete decomposition is often observed at temperatures between 300-350°C.[4] |
| Specific Heat Capacity | Data not available | J/(g·K) | No specific heat capacity values for this compound were found in the reviewed literature. |
Experimental Protocols
The characterization of this compound's thermal properties relies on standard analytical techniques. The methodologies for determining melting point, thermal transitions, and decomposition are detailed below.
This method is a fundamental technique for determining the melting point of a crystalline solid.[5]
-
Apparatus: A melting point apparatus (e.g., Mel-Temp or similar device with a heated block), thermometer, and glass capillary tubes (sealed at one end).[6]
-
Sample Preparation:
-
Ensure the this compound sample is thoroughly dried and finely powdered to ensure uniform heat distribution.[3][5]
-
Press the open end of a capillary tube into the powder until a small amount of the sample is collected.[7]
-
Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the closed end.[7][8]
-
The final packed sample height should be approximately 2-3 mm.[3][7]
-
-
Procedure:
-
Place the packed capillary tube into the heating block of the apparatus.[7]
-
For an unknown sample, a rapid preliminary heating (e.g., 5-10°C per minute) can be performed to find an approximate melting range.[5]
-
For an accurate measurement, start heating at a faster rate until the temperature is about 15-20°C below the expected melting point.[6][7]
-
Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[6]
-
Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting). This range is the melting point.[6]
-
Perform the measurement at least twice with fresh samples for reproducibility.[6]
-
DSC is a powerful thermoanalytical technique used to study thermal transitions like melting, crystallization, and glass transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9]
-
Apparatus: A Differential Scanning Calorimeter (DSC) equipped with a cooling system, sample pans (typically aluminum), and a crimper.
-
Sample Preparation:
-
Using an analytical balance, weigh 5-10 mg of the this compound sample directly into a DSC sample pan.[10]
-
Place a lid on the pan and seal it using a crimper. Ensure the seal is hermetic to prevent any loss of volatiles.
-
Prepare an identical empty, sealed pan to be used as a reference.
-
-
Procedure:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen (e.g., at a flow rate of 20-50 mL/min), to create a stable, non-oxidative atmosphere.[10]
-
Program the instrument with the desired temperature profile. A typical dynamic scan for melting point determination would be:
-
Equilibrate at a temperature well below the expected melting point (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 200°C).
-
-
Initiate the experiment and record the heat flow versus temperature.
-
The melting of this compound will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically taken as the melting point (Tm).[10][11]
-
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to determine the thermal stability and decomposition temperature of materials.[12][13][14]
-
Apparatus: A Thermogravimetric Analyzer (TGA) with a high-precision balance and a furnace.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample into a TGA crucible (typically alumina (B75360) or platinum).
-
-
Procedure:
-
Place the crucible containing the sample onto the TGA balance mechanism.
-
Purge the system with an inert gas (e.g., nitrogen) to remove oxygen and prevent oxidative decomposition.
-
Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) through a wide temperature range (e.g., from room temperature to 600°C).[15]
-
Initiate the analysis. The instrument will record the sample's mass as a function of temperature.
-
The resulting TGA curve plots percent weight loss versus temperature. The onset temperature of significant weight loss is typically defined as the decomposition temperature. The derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[16]
-
Visualizations: Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Melting Point Determination by Capillary Method.
Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.
Caption: Workflow for Thermogravimetric Analysis (TGA).
References
- 1. ddescholar.acemap.info [ddescholar.acemap.info]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. thinksrs.com [thinksrs.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 13. tainstruments.com [tainstruments.com]
- 14. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
The Genesis of a BPA Alternative: An In-depth Technical Guide to the Early History and Discovery of Diphenolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenolic acid, known chemically as 4,4-bis(4-hydroxyphenyl)pentanoic acid, is a compound that has garnered significant interest as a potential replacement for bisphenol A (BPA). Its early history is rooted in the mid-20th century, driven by the burgeoning polymer industry's demand for novel monomers. This technical guide delves into the seminal work that led to the discovery and characterization of this compound, providing a detailed look at the pioneering synthetic methods and the foundational data that established its properties.
The Pioneer: Alfred Bader and the Mid-Century Synthesis
While the concept of condensing phenols with carbonyl compounds was known, the specific synthesis of this compound from levulinic acid and phenol (B47542) was a notable advancement. A key figure in its early development was Alfred Bader. His work in the 1950s, particularly during his tenure at the Pittsburgh Plate Glass Company (PPG), was instrumental in establishing a viable synthetic route for the compound. This research was later recognized for its industrial importance when the patent for Bader's method was acquired by S. C. Johnson & Son, Inc. (then Johnson Wax)[1].
A pivotal publication by Bader and Kantowicz in the Journal of the American Chemical Society in 1954 detailed the synthesis and properties of what they termed "γ,γ-Bis-(p-hydroxyphenyl)-valeric acid"[2]. This paper laid the groundwork for future research and commercialization efforts.
The Foundational Synthesis: An Experimental Protocol
The seminal 1954 publication by Bader and Kantowicz provides a detailed experimental protocol for the synthesis of this compound. The following is a summary of their method:
Reaction: Condensation of Levulinic Acid and Phenol
Reagents:
-
Levulinic Acid
-
Phenol
-
Concentrated Sulfuric Acid (as catalyst)
-
Ethyl Acetate (B1210297) (for extraction)
-
Sodium Bicarbonate solution (for separation)
-
Hydrochloric Acid (for precipitation)
Procedure:
-
A mixture of levulinic acid and a molar excess of phenol is prepared.
-
Concentrated sulfuric acid is added as a catalyst.
-
The reaction mixture is stirred at room temperature for an extended period, typically around 20 hours, to ensure completion.
-
Following the reaction, the mixture is diluted with water.
-
The product is extracted from the aqueous phase using ethyl acetate.
-
The ethyl acetate extract, containing both this compound and unreacted phenol, is then treated with an aqueous sodium bicarbonate solution. This selectively deprotonates the carboxylic acid of the this compound, rendering it water-soluble and allowing for its separation from the phenol.
-
The aqueous bicarbonate layer is then acidified with hydrochloric acid, which re-protonates the this compound, causing it to precipitate out of the solution.
-
The precipitated this compound is then collected by filtration, washed, and dried.
This method, as described, yielded an isolated product of approximately 60 mol% with respect to the initial levulinic acid[3].
Early Quantitative Data
The initial characterization of this compound provided essential quantitative data that is summarized in the table below. These values were crucial for its early applications and for understanding its chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O₄ | [4] |
| Molar Mass | 286.32 g/mol | [4] |
| Melting Point | 168-171 °C | [4] |
| Boiling Point | 507 °C | [4] |
| Appearance | White to brown crystals | [4] |
| Solubility | Soluble in ethanol, isopropanol, acetone, acetic acid, and methyl ethyl ketone. Insoluble in benzene, carbon tetrachloride, and xylene. | [4] |
Logical Workflow of the Discovery and Synthesis
The process from conceptualization to the isolation of pure this compound can be visualized as a logical workflow.
The Synthesis Pathway
The chemical transformation underlying the synthesis of this compound is a classic example of an acid-catalyzed electrophilic aromatic substitution reaction.
Early Applications and Significance
The primary driver for the development of this compound was its potential as a substitute for bisphenol A (BPA) in the production of polymers such as epoxy resins and polycarbonates. The structural similarity to BPA, with its two phenolic groups, allowed it to be incorporated into polymerization reactions to create materials with comparable properties. Patents from the mid-20th century, such as those assigned to S. C. Johnson, describe the use of this compound in the formation of polyamides and other polymers[4]. The key advantage of this compound, which continues to be a driving force for its use today, is its potential to be derived from biomass (levulinic acid is a well-known biomass derivative), offering a more sustainable alternative to the petroleum-based BPA.
Conclusion
The early history and discovery of this compound represent a significant milestone in the field of polymer chemistry. The pioneering work of Alfred Bader and his contemporaries in the mid-20th century laid the essential groundwork for its synthesis and characterization. The detailed experimental protocols and quantitative data from this era not only enabled its initial industrial applications but also continue to inform modern research into sustainable, bio-based polymers. The journey of this compound from a laboratory curiosity to a commercially viable monomer underscores the enduring quest for safer and more environmentally friendly chemical building blocks.
References
- 1. Alfred Bader - Wikipedia [en.wikipedia.org]
- 2. Catalytic synthesis of this compound from levulinic acid over Bronsted acidic ionic liquids :: BioResources [bioresources.cnr.ncsu.edu]
- 3. Challenges and Opportunities in the Catalytic Synthesis of this compound and Evaluation of Its Application Potential [mdpi.com]
- 4. US2933528A - Polyamides of 4, 4-bis (4-hydroxyphenyl) pentanoic acid - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Analysis of Diphenolic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data of diphenolic acid, a molecule of significant interest in various industrial applications, including as a potential replacement for bisphenol A (BPA). This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering valuable insights for its identification, characterization, and quality control.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.0 (broad s) | Singlet | 1H | -COOH |
| 9.19 (s) | Singlet | 2H | Ar-OH |
| 6.96 (d, J=8.5 Hz) | Doublet | 4H | Ar-H (ortho to -OH) |
| 6.67 (d, J=8.5 Hz) | Doublet | 4H | Ar-H (meta to -OH) |
| 2.23 (t, J=7.8 Hz) | Triplet | 2H | -CH₂-COOH |
| 1.95 (t, J=7.8 Hz) | Triplet | 2H | -C-CH₂- |
| 1.47 (s) | Singlet | 3H | -C-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 174.4 | -COOH |
| 155.0 | C (Ar, attached to -OH) |
| 139.4 | C (Ar, quaternary) |
| 127.7 | CH (Ar, ortho to C-quaternary) |
| 114.8 | CH (Ar, meta to C-quaternary) |
| 43.9 | C (quaternary, attached to methyl and phenyl groups) |
| 36.6 | -CH₂-COOH |
| 30.1 | -C-CH₂- |
| 27.3 | -C-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed below.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (phenolic and carboxylic acid) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1740-1700 | Strong | C=O stretch (carboxylic acid) |
| 1630-1600 | Medium | C=C stretch (aromatic) |
| 1280-1270 | Medium | C-O stretch (phenolic) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The key mass spectral data for this compound are summarized below.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 286 | [M]⁺ (Molecular Ion) |
| 213 | [M - C₄H₅O₂]⁺ |
| 161 | [M - C₈H₉O₂]⁺ |
| 119 | [C₈H₇O]⁺ |
Experimental Protocols
The following sections detail the general methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., DMSO-d₆, ~0.7 mL) in a 5 mm NMR tube.[1][2] The sample is thoroughly dissolved, and the tube is placed in the NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum and enhance sensitivity. Chemical shifts are referenced to the residual solvent peak.
FT-IR Spectroscopy
For solid samples like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed.[3]
-
ATR-FTIR: A small amount of the powdered sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded.
-
KBr Pellet: A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of the FT-IR spectrometer for analysis.
Mass Spectrometry
Mass spectral analysis of this compound can be performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). For GC-MS, the sample may require derivatization to increase its volatility. In LC-MS, the sample is dissolved in a suitable solvent and injected into the LC system, which is coupled to the mass spectrometer. Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. The fragmentation pattern provides valuable structural information. Phenolic acids typically undergo fragmentation through the loss of small neutral molecules like CO₂, H₂O, and radical species such as •CH₃.[4][5][6]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
Methodological & Application
Application Notes and Protocols for the Catalytic Synthesis of Diphenolic Acid Using Brønsted Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenolic acid (DPA), chemically known as 4,4-bis(4-hydroxyphenyl)pentanoic acid, is a valuable platform chemical and a promising substitute for bisphenol A (BPA), a compound facing increasing scrutiny due to health concerns.[1][2] The synthesis of this compound is primarily achieved through the condensation reaction of levulinic acid with two equivalents of phenol (B47542), a reaction catalyzed by Brønsted acids.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of this compound using various Brønsted acid catalysts, including homogeneous, heterogeneous, and ionic liquid systems. The information is intended to guide researchers in developing efficient and selective synthetic strategies.
Reaction Overview and Significance
The core reaction involves the electrophilic substitution of phenol with the protonated ketone of levulinic acid. The choice of Brønsted acid catalyst and reaction conditions significantly influences the reaction's yield, selectivity, and overall efficiency. The primary goal is to maximize the formation of the desired p,p'-isomer of this compound, as it is the most industrially relevant isomer.[1]
Data Presentation: A Comparative Analysis of Brønsted Acid Catalysts
The following tables summarize the performance of various Brønsted acid catalysts in the synthesis of this compound, providing a comparative overview of their efficacy under different reaction conditions.
Table 1: Homogeneous Brønsted Acid Catalysts
| Catalyst | Levulinic Acid:Phenol Molar Ratio | Temperature (°C) | Time (h) | Levulinic Acid Conversion (%) | This compound Yield (%) | p,p'-DPA:o,p'-DPA Ratio | Reference |
| H₂SO₄ | 1:4 | 60 | 24 | ~95 | 61 | 9.0 | [1] |
| H₂SO₄ + Mercaptoacetic acid | 1:4 | 60 | 24 | ~98 | 68 | 7.5 | [1] |
| HCl (37 wt%) | 1:2 | 55 | 16 | >95 | 93 (with methyl mercaptan) | Not Reported | [1] |
| Methanesulfonic acid | 1:4 | 75 | 6 | 90 | 65.8 | Not Reported | [4] |
| Sulfamic acid | 1:4 | 60 | 48 | ~60 | 51 | 7.4 | [1] |
Table 2: Heterogeneous Brønsted Acid Catalysts
| Catalyst | Levulinic Acid:Phenol Molar Ratio | Temperature (°C) | Time (h) | Levulinic Acid Conversion (%) | p,p'-DPA Yield (%) | p,p'-DPA:o,p'-DPA Ratio | Reference |
| Amberlyst-15 | 1:4 | 60 | 24 | Not Reported | 55 | 15.8 | [1][5] |
| H₃PW₁₂O₄₀ | 1:10 | 140 | 6 | 87 | 82 | 28.3 | [1] |
| H-Beta Zeolite | 1:6 | 140 | 72 | 77 | 69 | 99 | [1] |
Table 3: Brønsted Acidic Ionic Liquid Catalysts
| Catalyst | Levulinic Acid:Phenol Molar Ratio | Temperature (°C) | Time (h) | this compound Yield (%) | p,p'-DPA Selectivity (%) | Reference | |---|---|---|---|---|---| | [BSMim]HSO₄ | 1:4 | 60 | 36 | 83.5 | ~100 |[6] | | [BSMim]HSO₄ (with ethanethiol) | 1:4 | 60 | 24 | 93.2 | ~100 |[6] | | Thiol-functionalized BAILs | 1:4 | 60 | 48 | 74 | >99 |[7][8] |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound using representative Brønsted acid catalysts.
Protocol 1: Synthesis using a Homogeneous Catalyst (Sulfuric Acid)
This protocol is based on typical conditions reported in the literature.[1]
Materials:
-
Levulinic acid
-
Phenol
-
Concentrated Sulfuric Acid (98%)
-
Toluene (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (B86663) (anhydrous)
-
Ethyl acetate (B1210297)
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve levulinic acid (1 equivalent) and phenol (4 equivalents) in toluene.
-
Carefully add concentrated sulfuric acid (e.g., 5-10 mol% relative to levulinic acid) to the stirred solution.
-
Heat the reaction mixture to 60-80°C and maintain this temperature with stirring for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.
Protocol 2: Synthesis using a Heterogeneous Catalyst (Amberlyst-15)
This protocol is based on typical conditions for solid acid catalysts.[1][5]
Materials:
-
Levulinic acid
-
Phenol
-
Amberlyst-15 resin
-
Methanol (B129727) (for washing the resin)
-
Ethyl acetate
Procedure:
-
Activate the Amberlyst-15 resin by washing it with methanol and drying it under vacuum.
-
In a round-bottom flask, combine levulinic acid (1 equivalent), phenol (4 equivalents), and the activated Amberlyst-15 resin (e.g., 10-20 wt% of total reactants).
-
Heat the mixture to 60-80°C with vigorous stirring for 24-48 hours.
-
Monitor the reaction by taking small aliquots of the liquid phase (after allowing the resin to settle) and analyzing them by HPLC.
-
Upon completion, cool the mixture and separate the catalyst by filtration. The catalyst can be washed with ethyl acetate, dried, and potentially reused.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization.
Protocol 3: Synthesis using a Brønsted Acidic Ionic Liquid (BAIL)
This protocol is adapted from literature procedures.[6][7]
Materials:
-
Levulinic acid
-
Phenol
-
Brønsted acidic ionic liquid (e.g., [BSMim]HSO₄)
-
(Optional) Thiol co-catalyst (e.g., ethanethiol (B150549) or mercaptoacetic acid)
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a sealed reaction vessel, combine levulinic acid (1 equivalent), phenol (4 equivalents), and the Brønsted acidic ionic liquid (e.g., 20-30 mol% relative to levulinic acid).
-
If using a thiol co-catalyst, add it at this stage (e.g., 5-10 mol%).
-
Heat the mixture to 60°C and stir for 24-48 hours.
-
After the reaction, cool the mixture to room temperature.
-
Extract the product from the ionic liquid phase using ethyl acetate. The ionic liquid, being immiscible with ethyl acetate, will form a separate layer.
-
Separate the ethyl acetate layer. The ionic liquid layer can be washed with fresh ethyl acetate and then dried under vacuum for reuse.
-
Combine the organic extracts and wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization.
Visualizations: Workflow and Reaction Mechanism
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Proposed Reaction Mechanism
The Brønsted acid-catalyzed synthesis of this compound proceeds through a two-step electrophilic aromatic substitution mechanism.
Caption: Generalized mechanism for the Brønsted acid-catalyzed synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Challenges and Opportunities in the Catalytic Synthesis of this compound and Evaluation of Its Application Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. Catalytic synthesis of this compound from levulinic acid over Bronsted acidic ionic liquids :: BioResources [bioresources.cnr.ncsu.edu]
- 7. rsc.org [rsc.org]
- 8. Brønsted acidic ionic liquids catalyze the high-yield production of this compound/esters from renewable levulinic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Heterogeneous Catalysis in Diphenolic Acid Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of diphenolic acid (DPA) using various heterogeneous catalysts. DPA is a promising bio-based alternative to Bisphenol A (BPA), with applications in the synthesis of polycarbonates and epoxy resins.[1][2] The use of heterogeneous catalysts simplifies product purification, minimizes corrosion, and enhances catalyst recyclability, aligning with the principles of green chemistry.
Introduction to Heterogeneous Catalysis for this compound Synthesis
This compound is synthesized through the condensation reaction of levulinic acid (LA) and phenol (B47542).[1][3] This reaction is catalyzed by Brønsted acids.[1] While homogeneous catalysts like sulfuric acid and hydrochloric acid are effective, they pose challenges in separation and equipment corrosion.[1] Heterogeneous solid acid catalysts offer a viable solution to these problems. This document focuses on three primary classes of heterogeneous catalysts: sulfonic acid resins, zeolites, and functionalized silicas.
The key to a successful DPA synthesis lies in maximizing the yield of the desired p,p'-isomer while minimizing the formation of the o,p'-isomer and other byproducts.[1] The p,p'-isomer is of primary industrial interest.[1]
Catalyst Performance Data
The following tables summarize the performance of various heterogeneous catalysts in the synthesis of this compound under different reaction conditions.
Table 1: Sulfonic Acid Resin Catalysts
| Catalyst | Temperature (°C) | Phenol:LA Molar Ratio | Catalyst Loading | Reaction Time (h) | LA Conversion (%) | DPA Yield (%) | p,p'-DPA Selectivity (%) | Reference |
| Amberlyst-15 | 60 | 4:1 | 4.4 wt ratio (LA/cat) | 24 | ~64 | ~55 (p,p'-DPA) | High (p,p'/o,p' = 15.8) | [4] |
| Amberlyst-15 | 120 | 4:1 | 0.225 g | 24 | ~64 | ~6 (p,p'-DPA) | Low | [1] |
| Nafion® NR50 | 120 | 4:1 | - | 24 | High | - | Higher than Amberlyst-15 | [1] |
| Dowex 50Wx2 | Mild Conditions | - | - | - | - | High | - | [2] |
| Amberlyst-46 | Mild Conditions | - | - | - | Intermediate | - | - | [2] |
Table 2: Zeolite Catalysts
| Catalyst | Temperature (°C) | Phenol:LA Molar Ratio | Catalyst Loading | Reaction Time (h) | LA Conversion (%) | DPA Yield (%) | Notes | Reference |
| H-Beta 19 (Si/Al=23) | 140 | 6:1 | 0.30 g (for 12 mmol LA) | 72 | ~77 | >70 | Optimized conditions. Activity restored by calcination. | [5] |
| H-USY | 120 | 4:1 | 0.225 g | 24 | Lower than H-Beta | Lower than H-Beta | - | |
| ZSM-5 | 120 | 4:1 | 0.225 g | 24 | Lower than H-Beta | Lower than H-Beta | - |
Table 3: Functionalized Silica (B1680970) and Other Catalysts
| Catalyst | Temperature (°C) | Phenol:LA Molar Ratio | Catalyst Loading | Reaction Time (h) | LA Conversion (%) | DPA Yield (%) | Notes | Reference |
| Sulfonic acid-functionalized SBA-15 | 120 | 4:1 | - | 24 | - | Lower than zeolites | - | |
| [BSMim]HSO4 (Ionic Liquid) | 60 | 4:1 | 50 mol% | 24 | - | 93.2 | Near 100% selectivity to p,p'-DPA with thiol additive. | [6] |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound using selected heterogeneous catalysts.
Protocol 1: this compound Synthesis using Amberlyst-15 Resin
This protocol is based on typical conditions reported for sulfonic acid resins.
Materials:
-
Levulinic acid (LA)
-
Phenol
-
Amberlyst-15 ion-exchange resin
-
Methanol (B129727) (for analysis)
-
Stirred-tank batch reactor or round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Catalyst Pre-treatment: Dry the Amberlyst-15 resin in an oven at 60-80°C for at least 4 hours to remove adsorbed water.
-
Reaction Setup: In a clean, dry reactor vessel, add phenol and levulinic acid in a 4:1 molar ratio.
-
Add the pre-treated Amberlyst-15 catalyst. The catalyst loading can be around a 4.4:1 weight ratio of levulinic acid to catalyst.[4]
-
Reaction: Heat the mixture to 60°C with vigorous stirring.[4]
-
Maintain the reaction at this temperature for 24 hours.[4]
-
Work-up and Product Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid Amberlyst-15 catalyst by filtration. The catalyst can be washed with a solvent like methanol and dried for reuse.
-
The liquid product mixture can be analyzed by HPLC.
-
To isolate the this compound, the excess phenol can be removed by vacuum distillation. The remaining crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene (B28343) or a mixture of water and an organic solvent).
-
Protocol 2: this compound Synthesis using H-Beta Zeolite
This protocol outlines the synthesis of DPA using H-Beta zeolite, which has shown high yield and conversion under optimized conditions.[5]
Materials:
-
Levulinic acid (LA)
-
Phenol
-
H-Beta Zeolite (e.g., H-Beta 19 with Si/Al ratio of 23)
-
Acetone (B3395972) (for catalyst washing)
-
High-pressure batch reactor or a sealed reaction vessel
-
Oven/furnace for catalyst regeneration
Procedure:
-
Catalyst Activation: Activate the H-Beta zeolite catalyst by calcination in air at a high temperature (e.g., 550°C) for several hours to remove any organic residues and adsorbed water.
-
Reaction Setup: In a high-pressure batch reactor, combine levulinic acid (e.g., 12 mmol) and phenol in a 6:1 molar ratio.[5]
-
Add the activated H-Beta zeolite catalyst (e.g., 0.30 g).[5]
-
Reaction: Seal the reactor and heat the mixture to 140°C with constant stirring.[5]
-
Maintain the reaction at this temperature for 72 hours to achieve high conversion and yield.[5]
-
Work-up and Catalyst Regeneration:
-
After the reaction, cool the reactor to a safe temperature.
-
Open the reactor and filter the solid zeolite catalyst from the product mixture.
-
Wash the recovered catalyst with acetone and dry it.[1]
-
The catalytic activity can be restored for subsequent runs by calcination in air at 550°C for 5 hours to burn off deposited organic foulants.[1]
-
Isolate the this compound from the filtrate as described in Protocol 1 (vacuum distillation of excess phenol followed by recrystallization).
-
Protocol 3: Synthesis of Sulfonic Acid-Functionalized Silica (SBA-15) Catalyst
This protocol describes a general method for preparing a sulfonic acid-functionalized mesoporous silica catalyst.
Materials:
-
Mesoporous silica (e.g., SBA-15)
-
3-mercaptopropyl)trimethoxysilane (MPTMS)
-
Toluene (anhydrous)
-
Hydrogen peroxide (30%)
-
Sulfuric acid
Procedure:
-
Grafting of Thiol Groups:
-
Activate the SBA-15 by heating at 120°C under vacuum for 4 hours.
-
In a round-bottom flask under a nitrogen atmosphere, disperse the dried SBA-15 in anhydrous toluene.
-
Add MPTMS to the suspension and reflux the mixture for 24 hours.
-
Cool the mixture, filter the solid, and wash thoroughly with toluene and then ethanol (B145695) to remove unreacted silane.
-
Dry the resulting thiol-functionalized silica (SBA-15-SH) under vacuum.
-
-
Oxidation to Sulfonic Acid:
-
Disperse the SBA-15-SH in a solution of 30% hydrogen peroxide.
-
Stir the suspension at room temperature for 24 hours.
-
Filter the solid, wash with deionized water until the filtrate is neutral, and then wash with ethanol.
-
Dry the sulfonic acid-functionalized silica (SBA-15-SO3H) in an oven at 80°C.
-
Visualizations
Reaction Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. ub.edu [ub.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of this compound from levulinic acid under heterogeneous catalysis with commercial Amberlyst15 resin and sulfonated C5- and C6-hydrochars [arpi.unipi.it]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic synthesis of this compound from levulinic acid over Bronsted acidic ionic liquids :: BioResources [bioresources.cnr.ncsu.edu]
Application Notes and Protocols for the Synthesis of DPA-Based Epoxy Resins and Polycarbonates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of epoxy resins and polycarbonates derived from diphenolic acid (DPA), a bio-based alternative to bisphenol A (BPA). The following sections outline the synthesis procedures, present key quantitative data in structured tables, and include visualizations of the synthetic pathways and experimental workflows.
DPA-Based Epoxy Resins
This compound-based epoxy resins offer a promising, sustainable alternative to traditional BPA-based epoxies. The synthesis typically involves a two-step process: first, the esterification of the carboxylic acid group of DPA with an alcohol to form a DPA-ester, and second, the glycidylation of the phenolic hydroxyl groups with epichlorohydrin (B41342). The properties of the final cured epoxy resin can be tailored by varying the length of the alkyl chain in the ester group.
Experimental Protocols
Protocol 1: Synthesis of Diglycidyl Ether of DPA n-Alkyl Esters
This protocol describes the synthesis of DPA-based epoxy resins with varying n-alkyl ester chain lengths.
Step 1: Esterification of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (DPA) in a suitable alcohol (e.g., methanol, ethanol, propanol, butanol, or pentanol) which also serves as the reactant.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). Remove the excess alcohol under reduced pressure. Extract the DPA n-alkyl ester with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude DPA n-alkyl ester by column chromatography on silica (B1680970) gel.
Step 2: Glycidylation of DPA n-Alkyl Esters
-
Reaction Setup: In a flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve the purified DPA n-alkyl ester in an excess of epichlorohydrin.
-
Catalyst Addition: Add a phase-transfer catalyst, such as benzyltriethylammonium chloride or tetrabutylammonium (B224687) bromide.
-
Base Addition: While stirring vigorously, slowly add a concentrated aqueous solution of sodium hydroxide. Maintain the reaction temperature between 60-90°C.
-
Reaction: Continue stirring for 3-5 hours after the addition of the base is complete.
-
Work-up: After the reaction, separate the organic and aqueous layers. Wash the organic layer with water until neutral.
-
Purification: Remove the excess epichlorohydrin by distillation under reduced pressure to obtain the diglycidyl ether of the DPA n-alkyl ester as a viscous liquid.
Protocol 2: Curing of DPA-Based Epoxy Resins
-
Formulation: Mix the synthesized diglycidyl ether of DPA n-alkyl ester with a stoichiometric amount of a curing agent, such as isophorone (B1672270) diamine (IPDA) or 4,4'-diaminodiphenyl methane (B114726) (DDM).
-
Degassing: Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Curing: Pour the mixture into a preheated mold and cure in an oven. A typical curing cycle is 120°C for 2 hours followed by post-curing at 150°C for 3 hours. The exact curing schedule may vary depending on the specific resin and curing agent used.
Data Presentation
Table 1: Properties of Cured DPA-Based Epoxy Resins with Varying n-Alkyl Ester Chain Lengths
| n-Alkyl Ester Chain | Viscosity of Resin (Pa·s) | Storage Modulus (MPa at 25°C) | Glass Transition Temperature (Tg, °C) | Tensile Strength (MPa) |
| Methyl | 700 | 3300 | 158 | ~40 |
| Ethyl | - | - | - | ~40 |
| Propyl | - | - | - | ~40 |
| Butyl | - | - | - | ~40 |
| Pentyl | 11 | 2100 | 86 | ~40 |
Visualization
Caption: Synthesis pathway for DPA-based epoxy resins.
DPA-Based Polycarbonates
DPA can be used as a monomer to produce polycarbonates through melt transesterification with diphenyl carbonate (DPC). This method avoids the use of phosgene, a toxic reagent traditionally used in polycarbonate synthesis.
Experimental Protocol
Protocol 3: Synthesis of DPA-Based Polycarbonate via Melt Transesterification
-
Reactant Preparation: Thoroughly dry this compound (DPA) and diphenyl carbonate (DPC) in a vacuum oven before use.
-
Reaction Setup: Charge the dried DPA, DPC (in a slight molar excess, e.g., 1.04:1 DPC:DPA), and a catalyst into a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum system.[1] Common catalysts include lithium acetate (B1210297) (LiAc), tetrabutylammonium hydroxide, or zinc acetate.[1]
-
First Stage (Oligomerization): Heat the mixture under a nitrogen atmosphere to a temperature of 180-220°C to melt the reactants and initiate the transesterification reaction. Phenol is generated as a byproduct and is removed by distillation. This stage is typically carried out for 1-2 hours.
-
Second Stage (Polycondensation): Gradually increase the temperature to 250-280°C and slowly reduce the pressure to below 1 mmHg.[1] The increased temperature and vacuum facilitate the removal of the remaining phenol, driving the polymerization reaction towards the formation of a high molecular weight polymer. This stage can take 2-4 hours. The viscosity of the reaction mixture will increase significantly.
-
Product Isolation: Once the desired viscosity is reached, cool the reactor to room temperature. The resulting solid polycarbonate can be dissolved in a suitable solvent (e.g., dichloromethane) and precipitated into a non-solvent (e.g., methanol) to purify it.
-
Drying: Dry the purified polycarbonate in a vacuum oven to remove any residual solvent.
Data Presentation
Table 2: Properties of DPA-Based Polycarbonates
| Property | Value |
| Molecular Weight | |
| Number-Average Molecular Weight (Mn) | 35,400 - 43,400 g/mol [2] |
| Thermal Properties | |
| Glass Transition Temperature (Tg) | Varies with copolymer composition[2] |
| Decomposition Temperature (Td) | - |
| Mechanical Properties | |
| Tensile Strength | - |
| Elongation at Break | - |
Visualization
References
Application of Diphenolic Acid in Polymer Chemistry: A Detailed Overview for Researchers
Introduction
Diphenolic acid (DPA), chemically known as 4,4-bis(4-hydroxyphenyl)pentanoic acid, is a versatile bio-based building block that is gaining significant attention in polymer chemistry.[1][2][3] Derived from levulinic acid, a biomass-derived platform chemical, DPA offers a sustainable alternative to petroleum-based monomers, most notably the endocrine disruptor Bisphenol A (BPA).[3] Its unique structure, featuring two phenolic hydroxyl groups and a carboxylic acid moiety, allows for its incorporation into a wide array of polymers, including epoxy resins, polycarbonates, polyesters, and polyurethanes. This report provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the synthesis of high-performance polymers.
I. Key Applications of this compound in Polymer Synthesis
This compound serves as a valuable monomer in the production of various polymers, offering functionalities that can enhance material properties. Its applications span from direct replacement of BPA to the creation of novel polymer architectures.
Epoxy Resins
This compound is a promising substitute for BPA in the manufacturing of epoxy resins.[4][5][6] The resulting bio-based epoxy resins exhibit comparable or even superior thermomechanical properties. For instance, diglycidyl ethers of this compound esters, when cured, show similar characteristics to traditional BPA-based epoxies.[4] Furthermore, modifications of this compound have led to epoxy resins with higher glass transition temperatures (Tg) and enhanced toughness.[5] Some derivatives even possess self-curing properties, eliminating the need for potentially toxic cross-linking agents.
Polycarbonates
This compound can be utilized in the synthesis of polycarbonates, offering a bio-based alternative to BPA-derived polycarbonates.[1] These polycarbonates can be synthesized through melt transesterification with diphenyl carbonate.[7] A significant advantage of using this compound is the potential for introducing functionality, such as water solubility, into the polycarbonate backbone.[4] This opens up new applications for polycarbonates in areas where biocompatibility and environmental degradability are desired.
Polyurethanes
The carboxylic acid group in this compound provides a reactive site for the synthesis of polyurethanes. Bio-based polyhydroxyurethanes (PHUs) can be synthesized from this compound and carbon dioxide through a non-isocyanate route, offering a safer and greener alternative to traditional polyurethane synthesis.[4] These PHUs have shown promise in coatings applications, exhibiting good mechanical and thermal properties.
Poly(ether sulfone)s
This compound can be incorporated into poly(ether sulfone)s to introduce pendant carboxylic acid groups.[8][9] This functionalization enhances the hydrophilicity of the polymer and can influence its thermal properties. The glass transition temperature of these copolymers can be tailored by varying the molar ratio of this compound units in the polymer chain.[8]
II. Experimental Protocols
The following are detailed experimental protocols for the synthesis of various polymers using this compound.
Synthesis of this compound Epoxy Resin
This protocol is based on the reaction of this compound with epichlorohydrin (B41342).
Materials:
-
This compound
-
Epichlorohydrin
-
Catalyst (e.g., benzyltriethylammonium chloride)
-
Sodium hydroxide (B78521) or Potassium hydroxide
-
Water
Procedure:
-
In a reaction vessel, mix 1 molar part of this compound with 10 to 30 molar parts of epichlorohydrin.
-
Add 0.01 to 0.1 molar part of a suitable catalyst to the mixture.
-
Heat the reaction mixture to a temperature between 100°C and 120°C and maintain for 5 to 6 hours with stirring.
-
Cool the mixture to a temperature between 0°C and 30°C.
-
Slowly add 3 molar parts of sodium hydroxide or potassium hydroxide to the mixture and continue stirring for 2 to 5 hours.
-
Wash the resulting product with water until it is neutral.
-
Remove the excess epichlorohydrin by vacuum distillation to obtain the this compound epoxy resin.[7]
Synthesis of this compound Polycarbonate
This protocol describes the melt polymerization of this compound with diphenyl carbonate.
Materials:
-
This compound amide derivative (2 weight parts)
-
Diphenyl carbonate (3.2 weight parts)
-
Catalyst (optional, e.g., titanium-based)
Procedure:
-
Combine the this compound amide and diphenyl carbonate in a reaction vessel equipped for high-temperature, high-vacuum polymerization.
-
Heat the mixture to 200°C under a pressure of 300 Pa and react for 2 hours.
-
Increase the temperature to 300°C and reduce the pressure to 130 Pa. Continue the reaction for an additional 4 hours to obtain the polycarbonate.[7]
III. Quantitative Data
The properties of polymers derived from this compound are summarized in the tables below for easy comparison.
Table 1: Thermal Properties of this compound-Based Polymers
| Polymer Type | Specific Monomer/Curing Agent | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (°C) | Reference |
| Epoxy Resin | DEE-EP cured with DDS | 181 | - | [5] |
| Epoxy Resin | DGEBA cured with DDS (for comparison) | 168 | - | [5] |
| Poly(ether sulfone) | P(ESES) homopolymer | 207 | - | [8] |
| Poly(ether sulfone) | P(ESDPA) homopolymer | 155 | - | [8] |
| Polycarbonate | Poly(DPA-co-BPA) | Varies with composition | - | |
| Polyhydroxyurethane | PHU-EDA | 116 | 190 | [4] |
Table 2: Mechanical Properties of this compound-Based Epoxy Resins
| Property | DEE-EP Resin | DGEBA Resin (for comparison) | Reference |
| Toughness | Enhanced | Standard | [5] |
| Pencil Hardness | Up to 4H | - | [4] |
| Adhesive Force | Up to Grade 1 | - | [4] |
IV. Visualizations
The following diagrams illustrate the synthesis pathways and logical relationships in the application of this compound in polymer chemistry.
Caption: Synthesis of this compound and its versatile applications in polymer chemistry.
Caption: Experimental workflow for the synthesis of this compound-based epoxy resin.
Caption: Experimental workflow for the synthesis of this compound-based polycarbonate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. Challenges and Opportunities in the Catalytic Synthesis of this compound and Evaluation of Its Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A fully degradable epoxy resin based on a nontoxic triphenol derived from this compound and eugenol - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. CN103058831A - this compound derivatives and preparation method and application thereof - Google Patents [patents.google.com]
- 8. Synthesis and Characterization of Copoly(Ether Sulfone)s with Different Percentages of this compound Units [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Diphenolic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of diphenolic acid (4,4-bis(4-hydroxyphenyl)pentanoic acid) using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to serve as a comprehensive guide for researchers involved in quality control, stability testing, and formulation development.
High-Performance Liquid Chromatography (HPLC) Method
High-Performance Liquid Chromatography is a robust and widely used technique for the quantification of phenolic compounds.[1][2] This method offers high precision and accuracy for the determination of this compound in various matrices.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1]
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of phenolic acids.[1]
-
Mobile Phase: A gradient elution using two solvents is typically employed for the analysis of phenolic compounds.[1][3][4]
-
Solvent A: Water with 0.1% formic or acetic acid to suppress the ionization of the phenolic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic or acetic acid.
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0.0 90 10 20.0 50 50 25.0 10 90 30.0 10 90 30.1 90 10 | 35.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Phenolic compounds typically exhibit strong absorbance between 270 nm and 280 nm.[3] A wavelength of 275 nm is a suitable starting point for this compound. A DAD can be used to scan for the optimal wavelength.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation:
-
Pharmaceutical Formulations: Accurately weigh and crush tablets or take a known volume of a liquid formulation. Extract the this compound with a suitable solvent (e.g., methanol), sonicate for 15 minutes, and centrifuge. Filter the supernatant through a 0.45 µm syringe filter before injection.
-
Polymer Matrices: The extraction of this compound from polymers may require more rigorous methods such as soxhlet extraction or microwave-assisted extraction with a suitable solvent.[5] The choice of solvent will depend on the polymer matrix.
-
4. Method Validation Parameters: The analytical method should be validated according to ICH guidelines, including an assessment of linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[2][3][6]
Quantitative Data Summary (HPLC)
The following table summarizes typical validation parameters for the HPLC analysis of phenolic acids, which can be used as a reference for a this compound method.
| Parameter | Typical Range/Value |
| Linearity (R²) | > 0.999[3][6] |
| Concentration Range | 0.5 - 100 µg/mL[3] |
| LOD | 0.01 - 0.5 µg/mL[3][4][6] |
| LOQ | 0.03 - 1.5 µg/mL[3][4][6] |
| Accuracy (% Recovery) | 98 - 102%[4] |
| Precision (% RSD) | < 2%[4] |
HPLC Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability.[7][8] Silylation is a common derivatization technique for phenolic compounds.[9][10]
Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Autosampler.
-
Data acquisition and processing software with a mass spectral library.
2. Sample Preparation and Derivatization:
-
Extraction: Extract this compound from the sample matrix as described in the HPLC sample preparation section. The final extract should be evaporated to dryness under a gentle stream of nitrogen.
-
Derivatization (Silylation):
-
To the dried extract, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9]
-
Add 50 µL of a solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
3. GC-MS Conditions:
-
GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness, is suitable for the analysis of silylated phenolic compounds.[11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (e.g., m/z 50-600) for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity.
-
4. Standard Preparation:
-
Prepare a stock solution of this compound as described for the HPLC method.
-
Derivatize a series of known concentrations of the standard in the same manner as the samples to create a calibration curve.
Quantitative Data Summary (GC-MS)
The following table provides expected validation parameters for a GC-MS method for phenolic compounds after derivatization.
| Parameter | Typical Range/Value |
| Linearity (R²) | > 0.99[12] |
| Concentration Range | 0.1 - 50 ng/mL |
| LOD | 0.05 - 1.0 ng/mL[12] |
| LOQ | 0.15 - 3.0 ng/mL[12] |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15%[12] |
GC-MS Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-MS.
References
- 1. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. scielo.br [scielo.br]
- 4. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 5. mdpi.com [mdpi.com]
- 6. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.gnest.org [journal.gnest.org]
- 12. brjac.com.br [brjac.com.br]
Application Notes and Protocols for the Purification of Diphenolic Acid Isomers
Introduction
Diphenolic acid, chemically known as 4,4-bis(4-hydroxyphenyl)pentanoic acid, is a valuable platform chemical often considered a safer alternative to bisphenol A (BPA) in the synthesis of polymers such as polycarbonates and epoxy resins. The industrial synthesis of this compound via the condensation of phenol (B47542) and levulinic acid typically yields a mixture of isomers, primarily the desired para,para (p,p') isomer and the ortho,para (o,p') isomer as a significant impurity. The presence of the o,p' isomer can adversely affect the properties of the resulting polymers. Therefore, the purification of the p,p' isomer is a critical step in the manufacturing process.
These application notes provide detailed protocols for the purification of this compound isomers using crystallization and for their quantitative analysis using High-Performance Liquid Chromatography (HPLC).
Purification of p,p'-Diphenolic Acid by Crystallization
Crystallization is a widely used and effective method for the purification of the p,p'-diphenolic acid isomer from the crude reaction mixture. The choice of solvent is crucial for achieving high purity and yield.
Protocol 1: Liquid-Liquid Extraction followed by Recrystallization
This protocol involves an initial purification step using liquid-liquid extraction to remove unreacted phenol and other impurities before proceeding with crystallization.
Experimental Protocol:
-
Extraction:
-
Dilute the crude reaction mixture with water.
-
Extract the aqueous mixture with ethyl acetate (B1210297). The this compound and unreacted phenol will move to the organic phase.
-
Wash the ethyl acetate extract with an aqueous solution of sodium bicarbonate. The acidic this compound will be deprotonated and dissolve in the aqueous phase, while the less acidic phenol remains in the organic phase.
-
Separate the aqueous phase and acidify it with a suitable acid (e.g., HCl) to precipitate the this compound.
-
Extract the acidified aqueous phase with diethyl ether.
-
Evaporate the diethyl ether under reduced pressure to obtain the crude this compound.
-
-
Recrystallization:
-
Dissolve the crude this compound in a minimal amount of hot ethanol (B145695).
-
Allow the solution to cool slowly to room temperature to facilitate the formation of large crystals.
-
Further cool the solution in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove residual impurities.
-
Dry the purified crystals under vacuum.
-
Data Presentation: Crystallization of p,p'-Diphenolic Acid
| Solvent System | Initial Purity (p,p'-isomer) | Final Purity (p,p'-isomer) | Yield (%) | Reference |
| Toluene | Not specified | High | Not specified | General Mention |
| Ethanol | Not specified | High | ~51% | [1] |
| Water | Not specified | High | Not specified | General Mention |
Note: Specific quantitative data for direct comparison of solvents from a single source is limited in the reviewed literature. The yields are highly dependent on the initial purity and the precise experimental conditions.
Workflow for Crystallization Purification
Caption: Workflow for the purification of p,p'-diphenolic acid via recrystallization.
Quantitative Analysis of this compound Isomers by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantitative analysis of this compound isomers. A reverse-phase C18 column is commonly employed for the separation.
Protocol 2: Analytical HPLC for Isomer Quantification
This protocol details a standard analytical HPLC method for the separation and quantification of p,p'- and o,p'-diphenolic acid isomers.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in the mobile phase or a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) and water with 0.1% formic acid (Solvent A).
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 30% B
-
25-40 min: Linear gradient from 30% to 50% B
-
40-50 min: Linear gradient from 50% to 80% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare calibration standards of purified p,p'- and o,p'-diphenolic acid isomers at various concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration for each isomer.
-
Determine the concentration of each isomer in the sample by comparing its peak area to the calibration curve.
-
Data Presentation: HPLC Analysis of this compound Isomers
| Parameter | p,p'-Diphenolic Acid | o,p'-Diphenolic Acid |
| Retention Time (min) | Expected to be slightly longer | Expected to be slightly shorter |
| Resolution (Rs) | > 1.5 (between isomers) | > 1.5 (between isomers) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | Dependent on instrument sensitivity | Dependent on instrument sensitivity |
| Limit of Quantification (LOQ) | Dependent on instrument sensitivity | Dependent on instrument sensitivity |
Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound isomers by HPLC.
Preparative HPLC for High-Purity Isomer Isolation
For applications requiring exceptionally high purity, preparative HPLC can be employed to isolate the individual isomers.
Protocol 3: Preparative HPLC for Isomer Separation
Experimental Protocol:
-
Method Development:
-
Optimize the analytical HPLC method for the best possible separation of the p,p'- and o,p'-isomers.
-
The goal is to maximize the resolution between the two isomer peaks.
-
-
Scale-Up to Preparative HPLC:
-
Use a preparative C18 column with a larger diameter and particle size.
-
Increase the flow rate and injection volume proportionally to the column dimensions.
-
Inject a concentrated solution of the partially purified this compound.
-
-
Fraction Collection:
-
Monitor the chromatogram in real-time.
-
Collect the eluent corresponding to the p,p'-isomer peak in a separate vessel.
-
Collect the eluent for the o,p'-isomer peak if desired.
-
-
Post-Purification:
-
Evaporate the solvent from the collected fractions under reduced pressure to obtain the highly purified isomer.
-
Analyze the purity of the collected fractions using the analytical HPLC method described in Protocol 2.
-
Workflow for Preparative HPLC Purification
Caption: Workflow for the isolation of high-purity this compound isomers using preparative HPLC.
References
Application Notes and Protocols for Diphenolic Acid (DPA) as a BPA Replacement in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A (BPA) is a widely used chemical in the production of polycarbonate plastics and epoxy resins. However, concerns about its endocrine-disrupting properties have led to a search for safer alternatives. Diphenolic acid (DPA), or 4,4-bis(4-hydroxyphenyl)pentanoic acid, has emerged as a promising bio-based substitute for BPA.[1][2] Derived from levulinic acid, which can be produced from biomass, DPA offers a similar chemical structure to BPA, allowing for its integration into existing polymer synthesis processes.[1] This document provides detailed application notes and protocols for the use of DPA in the synthesis of various polymers, along with a comparative analysis of their properties against their BPA-based counterparts and an overview of the toxicological advantages of DPA.
Data Presentation: Comparative Properties of DPA- and BPA-Based Polymers
The following tables summarize the quantitative data on the thermal and mechanical properties of polymers synthesized using this compound (DPA) in comparison to those synthesized with Bisphenol A (BPA).
Table 1: Thermal Properties of DPA- vs. BPA-Based Polymers
| Polymer Type | Monomer | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td5) (°C) | Reference |
| Epoxy Resin | DPA-based (DEE-EP) | 181 | - | [3] |
| BPA-based (DGEBA) | 168 | - | [3] | |
| Polybenzoxazine | DPA-based (poly(DHDA-fa)) | 326 | 384 | |
| Polyester | DPA-based (poly(DPA-IPC)) | 159 | 210 | [4] |
| DPA-ester based (poly(MDP-IPC)) | 149.4 | >300 | [5] | |
| DPA-ester based (poly(EDP-IPC)) | 140 | >300 | [5] |
Table 2: Mechanical Properties of DPA- vs. BPA-Based Polymers
| Polymer Type | Monomer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| Polycarbonate | DPA-based | 73.3 | 0.534 | - | Comparison of the properties of bioderived polycarbonate and traditional bisphenol-A polycarbonate - ResearchGate |
| Polybenzoxazine | DPA-based | - | - | - | |
| Polyester | DPA-based | - | - | - | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound (DPA)
This protocol describes the synthesis of DPA from levulinic acid and phenol using an acid catalyst.
Materials:
-
Levulinic acid (LA)
-
Phenol
-
Methanesulfonic acid (MsOH) or other suitable Brønsted acid catalyst (e.g., H2SO4)
-
Solvent (if applicable)
Procedure:
-
In a reaction vessel, combine levulinic acid and a molar excess of phenol.
-
Add the acid catalyst (e.g., 5.5 g MsOH for a specific scale).
-
Heat the reaction mixture to the desired temperature (e.g., 75°C) with constant stirring.
-
Maintain the reaction for the specified time (e.g., 6 hours) to achieve high conversion of levulinic acid.
-
After the reaction is complete, cool the mixture.
-
The product, this compound, can be purified by crystallization or other suitable purification techniques to separate it from unreacted phenol and byproducts. The p,p'-isomer is the desired product for polymerization.
Protocol 2: Synthesis of DPA-Based Epoxy Resin (Diglycidyl Ether of this compound - DGEDPA)
This protocol is adapted from general methods for the synthesis of diglycidyl ethers of bisphenols.
Materials:
-
This compound (DPA)
-
Epichlorohydrin (excess)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Catalyst (e.g., quaternary ammonium salt)
-
Organic solvent (optional)
Procedure:
-
In a reaction flask equipped with a stirrer, thermometer, and condenser, dissolve 1 molar part of this compound in 10-30 molar parts of epichlorohydrin.
-
Add 0.01-0.1 molar parts of a suitable catalyst.
-
Heat the mixture to 100-120°C and maintain the reaction for 5-6 hours with stirring.
-
Cool the reaction mixture to 0-30°C.
-
Slowly add 3 molar parts of sodium hydroxide or potassium hydroxide solution while stirring vigorously. Continue stirring for 2-5 hours.
-
Wash the organic layer with water until neutral.
-
Remove the excess epichlorohydrin by vacuum distillation to obtain the this compound epoxy resin.
Protocol 3: Synthesis of DPA-Based Polycarbonate by Melt Polycondensation
This protocol is based on the melt polymerization of bisphenols with diphenyl carbonate.
Materials:
-
This compound (DPA)
-
Diphenyl carbonate (DPC)
-
Transesterification catalyst (e.g., LiOH·H₂O)
Procedure:
-
Charge the this compound and diphenyl carbonate into a reaction vessel equipped for high-temperature and vacuum operation.
-
Heat the mixture to melt the reactants and then add the catalyst.
-
Conduct the polymerization in stages with increasing temperature and decreasing pressure to remove the phenol byproduct.
-
Stage 1 (Pre-polymerization): Heat the mixture to around 180-220°C under a nitrogen atmosphere.
-
Stage 2 (Polycondensation): Gradually increase the temperature to 250-300°C while reducing the pressure to below 1 mmHg.
-
-
The viscosity of the melt will increase as the polymerization proceeds. The reaction is complete when the desired molecular weight is achieved.
-
The resulting polycarbonate can be extruded and pelletized.
Mandatory Visualizations
Signaling Pathway: BPA Endocrine Disruption vs. DPA's Lower Activity
Caption: Comparative signaling pathways of BPA and DPA interaction with the estrogen receptor.
Experimental Workflow: Synthesis and Characterization of DPA-Based Polymers
Caption: General experimental workflow for DPA-based polymer synthesis and characterization.
Discussion
The available data indicates that this compound is a viable and safer alternative to bisphenol A for the synthesis of high-performance polymers. DPA-based epoxy resins and polybenzoxazines have been shown to exhibit superior thermal properties compared to their BPA-based counterparts.[3] While comprehensive mechanical data is still emerging, initial findings for DPA-based polycarbonates show promising tensile strength and modulus.
Crucially, studies on the endocrine activity of DPA and its precursors suggest a significantly lower potential for estrogenic effects compared to BPA. A comparative study demonstrated that a DPA precursor, 1,1-bis(4-hydroxyphenyl)propionic acid, exhibited little to no estrogenic activity in MCF-7 human breast cancer cells. This is a significant advantage for applications where human contact is a consideration, such as in food packaging, medical devices, and consumer products.
The provided protocols offer a starting point for researchers to synthesize and evaluate DPA-based polymers. It is important to note that optimization of reaction conditions, such as catalyst type and concentration, temperature, and reaction time, may be necessary to achieve the desired polymer properties for specific applications. The experimental workflow provides a comprehensive framework for the systematic evaluation of these novel materials.
Conclusion
This compound presents a compelling, bio-based alternative to BPA, offering the potential for polymers with enhanced thermal stability and a significantly improved safety profile. Further research and development in this area are encouraged to fully realize the potential of DPA in creating a new generation of safer, high-performance polymers.
References
- 1. academic.oup.com [academic.oup.com]
- 2. user.eng.umd.edu [user.eng.umd.edu]
- 3. Comparative study of the endocrine-disrupting activity of bisphenol A and 19 related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DIGLYCIDYL ETHER synthesis - chemicalbook [chemicalbook.com]
- 6. Review on the Impact of Polyols on the Properties of Bio-Based Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Application of Hyperbranched Polymers from Diphenolic Acid
Introduction
Diphenolic acid (DPA), or 4,4-bis(4-hydroxyphenyl)pentanoic acid, is a valuable bio-based monomer that serves as a potential replacement for bisphenol A (BPA) in polymer synthesis.[1] Its unique AB₂ structure, containing one carboxylic acid group (A) and two phenolic hydroxyl groups (B), makes it an ideal candidate for the one-pot synthesis of hyperbranched polymers.[2] Hyperbranched polymers (HBPs) are highly branched, three-dimensional macromolecules with a large number of terminal functional groups.[3] Compared to their linear counterparts, they exhibit unique properties such as low viscosity, high solubility, and a high degree of functionality, making them suitable for a wide range of applications.[4]
The synthesis of HBPs from DPA typically proceeds via step-growth polycondensation.[4][5] These polymers, particularly hyperbranched polyesters and poly(ester-amide)s, have garnered significant interest in biomedical and pharmaceutical fields due to their biocompatibility and tunable degradability.[5][6] Applications range from drug delivery systems and toughening agents for thermosets to advanced coatings and nanocomposites.[2][7][8] This document provides detailed protocols for the synthesis of hyperbranched polymers from this compound and summarizes their key properties.
Experimental Workflow for DPA-based Hyperbranched Polymer Synthesis
The following diagram illustrates the general workflow for the synthesis and characterization of hyperbranched polymers using this compound as a monomer.
Caption: General workflow for synthesis and characterization of DPA-based HBPs.
Protocol 1: Synthesis of Aromatic Hyperbranched Polyester (B1180765)
This protocol describes the synthesis of an aromatic hyperbranched polyester using this compound (an AB₂ monomer) and pentaerythritol (B129877) (an A₄ core molecule) via a melt-polycondensation method.[2]
Materials:
-
This compound (DPA)
-
Pentaerythritol (PE)
-
p-Toluene Sulfonic Acid (p-TSA) (catalyst)
-
Dimethyl Sulfoxide (DMSO) (solvent)
-
Methanol
-
Round-bottom flask (four-necked)
-
Mechanical stirrer, condenser, thermometer, nitrogen inlet
-
Heating mantle
Procedure:
-
Charge the calculated amounts of this compound, pentaerythritol, and p-TSA catalyst into the four-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet.
-
Add a minimal amount of DMSO to dissolve the reactants and facilitate stirring.
-
Purge the system with nitrogen gas and maintain a slow, continuous flow throughout the reaction.
-
Heat the reaction mixture to the desired temperature (e.g., 160-180°C) using a heating mantle while stirring continuously.
-
Monitor the progress of the reaction by periodically taking small samples and analyzing them using FTIR spectroscopy. The formation of the ester linkage can be confirmed by the appearance of a characteristic ester carbonyl peak (~1720 cm⁻¹) and the diminishing of the carboxylic acid peak (~1684 cm⁻¹).[2]
-
Continue the reaction until the desired conversion is achieved, which may take several hours (e.g., up to 8 hours for maximum conversion).[2]
-
After cooling to room temperature, dissolve the crude polymer in a suitable solvent (e.g., acetone (B3395972) or THF).
-
Purify the polymer by precipitating it in a non-solvent like methanol.
-
Filter the precipitated polymer and dry it under vacuum at 60°C until a constant weight is achieved.
Protocol 2: Synthesis of Hyperbranched Polymer via A₃ + B₂ Condensation
This protocol details a two-step process to prepare hyperbranched polymers from this compound (as an A₃ monomer, after deprotonation) and a flexible B₂ linker, 1,4-dibromo butane. The resulting polymer can be further functionalized, for example, by epoxidation.[7]
Materials:
-
This compound (DPA)
-
1,4-dibromo butane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and heating plate
-
Rotary evaporator
Procedure:
-
Charge this compound, 1,4-dibromo butane, potassium carbonate, and DMF into a round-bottom flask.[7] The molar ratio of these reactants can be varied to control the final molecular weight of the polymer.[7]
-
Stir the mixture at 60°C for approximately 20-24 hours.[7]
-
After the reaction is complete, cool the mixture to room temperature.[7]
-
Transfer the mixture to a separating funnel and add deionized water to dissolve the inorganic salts.
-
Extract the polymer product from the aqueous phase using ethyl acetate.[7]
-
Wash the organic layer with brine, and then dry it over anhydrous MgSO₄.[7]
-
Filter off the drying agent and remove the ethyl acetate solvent using a rotary evaporator to obtain the final hyperbranched polymer.[7]
Characterization Data
The properties of hyperbranched polymers derived from this compound can be tailored by adjusting synthesis conditions and monomer ratios. The following tables summarize typical characterization data.
Table 1: Molecular Weight and Branching Data
| Polymer Type | Synthesis Method | Mₙ ( g/mol ) | Mₙ/Mₙ (PDI) | Degree of Branching (DB) | Reference |
|---|---|---|---|---|---|
| Hyperbranched Poly(ester-amide) | Melt Polycondensation (AB₃ Monomer) | Moderately High | - | 0.50 - 0.68 | [6][9] |
| Hyperbranched Polyurethane Acrylate | Multi-step | 8,631 | 1.224 | - | [10] |
| Hyperbranched Epoxy | A₃ + B₂ Condensation | Varies with ratio | - | Varies with ratio |[7][8] |
Table 2: Thermal Properties
| Polymer Type | Property | Value | Significance | Reference |
|---|---|---|---|---|
| Hyperbranched Epoxy Thermoset | Glass Transition Temp. (T₉) | High | Indicates good performance at elevated temperatures. | [8] |
| Hyperbranched Epoxy Thermoset | Thermal Stability | High | The material resists thermal degradation. | [8] |
| Aromatic Hyperbranched Polyesters | Thermal Stability | Improves with generation (G1 to G4) | Higher branching leads to greater stability. |[11] |
Applications
Hyperbranched polymers synthesized from this compound are versatile materials with numerous applications for researchers and drug development professionals:
-
Drug Delivery: Their high number of terminal functional groups allows for the attachment of drugs, targeting ligands, and imaging agents. Their biocompatibility and degradability are advantageous for creating controlled-release systems.[5][6]
-
Polymer Modifiers: They can be used as toughening agents or processing aids for thermoset resins like epoxies.[7] Adding hyperbranched structures can improve mechanical properties such as strength and toughness without significantly increasing viscosity.[7][8]
-
Coatings: Hyperbranched polyurethanes and polyesters can be used in high-performance coatings due to their low viscosity, high solid content, and excellent film-forming properties.[2][12]
-
Nanocomposites: The three-dimensional architecture and functional groups make them excellent matrices or compatibilizers for creating advanced nanocomposite materials.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. spast.org [spast.org]
- 3. Frontiers | Synthesis of Hyperbranched Polymers and Prospects for Application in Oilfield Chemistry [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of biodegradable hyperbranched poly(ester-amide)s based on natural material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Biopolybenzoxazine Resins Using Diphenolic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of biopolybenzoxazine resins derived from diphenolic acid (DPA). DPA is a renewable, bio-based compound that offers a sustainable alternative to petroleum-based phenols like bisphenol A in the formulation of high-performance thermosetting polymers.[1][2] The resulting polybenzoxazines exhibit excellent thermal stability, high glass transition temperatures, and, in some cases, intrinsic flame retardancy and desirable dielectric properties.[1][3]
Introduction to this compound-Based Polybenzoxazines
Polybenzoxazines are a class of phenolic resins known for their advantageous properties, including near-zero volumetric shrinkage upon curing, low water absorption, excellent thermal stability, and high char yield.[4][5] The molecular design flexibility of benzoxazine (B1645224) chemistry allows for the tailoring of material properties to suit various applications, from aerospace to electronics.[2][6] The use of this compound as a bio-based building block aligns with the growing demand for sustainable materials.[1][2] DPA-based benzoxazines can be synthesized through the Mannich condensation reaction of DPA, a primary amine, and formaldehyde (B43269).[7] The properties of the final thermoset can be tuned by selecting different amine co-reactants.[7]
Synthesis of this compound-Based Benzoxazine Monomers
The general synthesis route for this compound-based benzoxazine monomers involves the reaction of this compound with a primary amine and formaldehyde. The carboxylic acid group in DPA can be preserved or esterified to modify the final properties of the resin.[2]
General Synthesis Workflow
The following diagram illustrates the typical workflow for the synthesis and subsequent polymerization of DPA-based benzoxazine monomers.
Caption: Experimental workflow for DPA-based polybenzoxazine synthesis and characterization.
Experimental Protocol: Synthesis of a DPA-based Benzoxazine Monomer (DPA-Bz)
This protocol is a generalized procedure based on common synthetic routes.[6][8]
Materials:
-
This compound (DPA)
-
Aniline (or other primary amine)
-
Paraformaldehyde
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve this compound in a mixture of toluene and ethanol.
-
In a separate flask, dissolve the primary amine (e.g., aniline) in toluene and ethanol.
-
Prepare a formaldehyde solution from paraformaldehyde.
-
In a reaction vessel equipped with a stirrer and condenser, combine the DPA solution, amine solution, and formaldehyde solution.
-
Heat the reaction mixture to a specific temperature (e.g., 80°C) and maintain for several hours with constant stirring.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with deionized water to remove unreacted starting materials and byproducts.[6]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Remove the solvent under reduced pressure to obtain the crude benzoxazine monomer.
-
Further purify the monomer if necessary (e.g., by recrystallization or column chromatography).
-
Characterize the purified monomer using FTIR and NMR spectroscopy to confirm its chemical structure.
Polymerization of this compound-Based Benzoxazine Monomers
The synthesized benzoxazine monomers undergo thermally activated ring-opening polymerization to form a highly cross-linked polybenzoxazine network.[8] This process is typically carried out by heating the monomer at elevated temperatures.
Curing Mechanism
The curing of benzoxazine monomers is a complex process that can be autocatalyzed by the phenolic hydroxyl groups generated during the ring-opening of the oxazine (B8389632) ring.[6][9] The presence of a carboxylic acid group in DPA-based benzoxazines can also catalyze the polymerization, potentially lowering the curing temperature.[8]
Caption: Simplified schematic of the thermal ring-opening polymerization of benzoxazine monomers.
Experimental Protocol: Thermal Curing
Materials:
-
Synthesized DPA-based benzoxazine monomer
-
Mold (e.g., silicone or metal)
-
Programmable oven or hot press
Procedure:
-
Melt the benzoxazine monomer by gentle heating if it is solid at room temperature.
-
Pour the molten monomer into a preheated mold.
-
Place the mold in a programmable oven and cure using a staged curing cycle. A typical cycle might be:
-
180°C for 2 hours
-
200°C for 1 hour
-
A post-curing step at a higher temperature (e.g., 220°C for 1 hour) may be employed to ensure complete conversion.[9]
-
-
After the curing cycle is complete, allow the mold to cool down slowly to room temperature to avoid thermal stress.
-
Demold the cured polybenzoxazine sample.
Characterization of this compound-Based Polybenzoxazines
The properties of the cured polybenzoxazine resins are evaluated using various analytical techniques to determine their thermal and mechanical performance.
Thermal Properties
Dynamic Mechanical Analysis (DMA): DMA is used to determine the glass transition temperature (Tg) and the viscoelastic properties (e.g., storage modulus) of the cured resin.[9]
-
Protocol: A rectangular sample of the cured resin is subjected to a sinusoidal stress in a single cantilever mode. The temperature is ramped at a controlled rate (e.g., 5°C/min), and the storage modulus, loss modulus, and tan delta are recorded.[9] The peak of the tan delta curve is typically taken as the Tg.
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature. Key parameters obtained from TGA include the onset decomposition temperature (Td) and the char yield at elevated temperatures.[9]
-
Protocol: A small sample of the cured resin is placed in a TGA instrument. The sample is heated from room temperature to a high temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.[9]
Curing Kinetics
Differential Scanning Calorimetry (DSC): DSC is used to study the curing behavior of the benzoxazine monomer. Non-isothermal DSC scans at different heating rates can be used to determine the curing exotherm and to calculate the activation energy (Ea) of the polymerization reaction using methods like Kissinger or Ozawa.[3]
-
Protocol: A small amount of the uncured benzoxazine monomer is sealed in a DSC pan. The sample is heated at various rates (e.g., 5, 10, 15, 20°C/min) over a temperature range that encompasses the curing reaction. The exothermic heat flow is recorded as a function of temperature.
Quantitative Data Summary
The following tables summarize the properties of various DPA-based polybenzoxazine resins reported in the literature.
Table 1: Thermal Properties of DPA-Based Polybenzoxazines
| Benzoxazine System | Tg (°C) | Td5/Td10 (°C) | Char Yield (%) @ 800°C (N₂) | Reference |
| Poly(DHDA-fa) | 326 | 384 (Td5) | - | [1] |
| Poly(DPME-HFBz) | 312 | 345 (in N₂) | 50.2 | [3] |
| Poly(MDP-Bz) | 270 | - | - | [2] |
| Poly(DPA-Bz) | 208 | - | - | [2] |
| DaJa-BOX | - | 345.3 (T5), 366 (T10) | - | [7] |
| DaSa-BOX | - | 277.5 (T5), 309.0 (T10) | - | [7] |
Table 2: Curing Kinetics of DPA-Based Benzoxazine Monomers
| Benzoxazine Monomer | Activation Energy (Ea) (kJ/mol) | Method | Curing Reaction Order | Reference |
| DPME-HFBz | 136.15 | Kissinger | First-order | [3] |
| DPME-HFBz | 139.92 | Ozawa | First-order | [3] |
| MCBP(BPA-ddm)s | 82-118 | - | First-order | [6] |
Table 3: Other Properties of DPA-Based Polybenzoxazines
| Benzoxazine System | Property | Value | Reference |
| Poly(DPME-HFBz) | Limiting Oxygen Index (LOI) | 38% | [3] |
| Poly(DPME-HFBz) | Heat Release Capacity (HRC) | 90 J/(g·K) | [3] |
| Poly(DPME-HFBz) | Dielectric Constant (Dk) @ 1.5 MHz | 1.88 | [3] |
Conclusion
This compound serves as a valuable bio-based platform for the development of high-performance polybenzoxazine resins. By carefully selecting the co-reactants and curing conditions, a wide range of thermosets with tailored properties can be achieved. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals to explore the potential of DPA-based polybenzoxazines in various advanced applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Bio-Based Polybenzoxazine Derived from this compound with Intrinsic Flame Retardancy, High Glass Transition Temperature and Dielectric Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. open.metu.edu.tr [open.metu.edu.tr]
- 6. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and blend of bio-based benzoxazines from cardanol and this compound | Vietnam Journal of Science and Technology [vjs.ac.vn]
- 9. Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diphenolic Acid as a Monomer for Polyhydroxyurethanes (PHUs)
For: Researchers, scientists, and drug development professionals.
Abstract
Diphenolic acid (DPA), a bio-based derivative of levulinic acid and phenol, is a promising monomer for the synthesis of non-isocyanate polyhydroxyurethanes (PHUs). Its structure, featuring two phenolic hydroxyl groups and a carboxylic acid moiety, allows for the creation of functional polymers with potential applications ranging from advanced coatings to controlled drug delivery systems. This document provides detailed application notes and experimental protocols for the synthesis and characterization of DPA-based PHUs, with a special focus on their potential use in pH-responsive drug delivery.
Introduction
Polyurethanes are a versatile class of polymers, traditionally synthesized through the reaction of isocyanates with polyols. However, the toxicity associated with isocyanate precursors has driven the development of safer, "non-isocyanate" routes. The reaction of bis(cyclic carbonate)s with diamines to form polyhydroxyurethanes (PHUs) is a prominent green alternative. This compound is an attractive bio-based building block for PHUs due to its structural similarity to bisphenol A (BPA), a common monomer in polymer chemistry that is facing increasing scrutiny over its health effects.[1][2] The carboxylic acid group on DPA provides a handle for further functionalization or for imparting pH-responsive properties to the resulting polymer, making it particularly interesting for biomedical applications such as drug delivery.
Applications
High-Performance Coatings
PHUs derived from this compound have demonstrated excellent properties for use in solvent- and water-borne coatings. These coatings exhibit high pencil hardness, strong adhesion, and good thermal stability. The presence of the carboxylic acid group can be leveraged to create stable aqueous emulsions of the PHU, reducing the reliance on volatile organic compounds (VOCs) in coating formulations.
Potential for pH-Responsive Drug Delivery
The carboxylic acid group in the DPA monomeric unit introduces pH-sensitivity to the PHU backbone. In neutral or basic environments, the carboxylic acid is deprotonated, leading to a more hydrophilic polymer chain. In acidic environments, such as those found in tumor microenvironments or within endosomes, the carboxylic acid becomes protonated, making the polymer more hydrophobic. This transition can be exploited to trigger the release of encapsulated therapeutic agents. For instance, doxorubicin, a common chemotherapeutic, has been shown to be released from nanoparticles with pH-sensitive components in acidic conditions.[3][4][5][6][7]
Data Presentation
Table 1: Properties of this compound-Based PHU Coatings
| Property | PHU-EDA | PHU-DETA | PHU-IPDA |
| Pencil Hardness | 3H | 4H | 2H |
| Adhesive Force (Grade) | 1 | 1 | 1 |
| Glass Transition Temp. (Tg) | 116 °C | - | - |
| Initial Degradation Temp. | 190 °C | - | - |
| Molecular Weight (Mw) | ~5 kDa | ~5 kDa | ~5 kDa |
Data adapted from studies on PHUs synthesized from a DPA-derived bis(cyclic carbonate) and various diamines (EDA: ethylenediamine, DETA: diethylenetriamine, IPDA: isophoronediamine).
Experimental Protocols
Protocol 1: Synthesis of this compound-Based Bis(cyclic carbonate)
This protocol describes a representative two-step synthesis of a bis(cyclic carbonate) from this compound, adapted from general procedures for bisphenols.[8][9][10]
Step 1: Glycidylation of this compound
-
To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add this compound (1 equivalent), epichlorohydrin (10 equivalents), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equivalents).
-
Heat the mixture to 90-100 °C with vigorous stirring under a nitrogen atmosphere.
-
Slowly add a 50% aqueous solution of sodium hydroxide (2.2 equivalents) dropwise over 1-2 hours, maintaining the reaction temperature.
-
After the addition is complete, continue stirring at 90-100 °C for an additional 3-4 hours.
-
Cool the reaction mixture to room temperature and add a suitable organic solvent (e.g., methyl isobutyl ketone).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the diglycidyl ether of this compound.
Step 2: Cycloaddition with Carbon Dioxide
-
Charge a high-pressure reactor with the diglycidyl ether of this compound from Step 1 and a catalyst (e.g., TBAB, 5 mol%).
-
Seal the reactor and purge with carbon dioxide.
-
Pressurize the reactor with CO2 to 1-2 MPa and heat to 100-120 °C with stirring.
-
Maintain the reaction under these conditions for 24-48 hours. The progress of the reaction can be monitored by FT-IR spectroscopy by observing the appearance of the cyclic carbonate carbonyl peak (~1800 cm⁻¹).
-
After the reaction is complete, cool the reactor to room temperature and slowly release the pressure.
-
The resulting crude bis(cyclic carbonate) can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Polyhydroxyurethane (PHU) via Polyaddition
This protocol is a general procedure for the synthesis of PHUs from a bis(cyclic carbonate) and a diamine.[11][12][13][14]
-
In a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound-based bis(cyclic carbonate) (1 equivalent) in a polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).
-
In a separate flask, dissolve the diamine (e.g., 1,6-hexanediamine, 1 equivalent) in the same solvent.
-
Add the diamine solution to the bis(cyclic carbonate) solution dropwise with stirring at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 16-24 hours.
-
Monitor the polymerization by observing the increase in viscosity of the solution. The reaction can also be monitored by GPC to follow the increase in molecular weight.
-
Once the desired molecular weight is achieved, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.
-
Collect the precipitated polymer by filtration and dry under vacuum at 60-80 °C until a constant weight is obtained.
Protocol 3: Preparation of Doxorubicin-Loaded PHU Microparticles (Hypothetical)
This protocol describes a potential method for fabricating drug-loaded microparticles for pH-responsive release, based on established techniques.[15][16]
-
Dissolve the DPA-based PHU (e.g., 100 mg) and doxorubicin (10 mg) in a suitable water-miscible organic solvent (e.g., 2 mL of DMSO).
-
Prepare an aqueous solution of a surfactant (e.g., 20 mL of 1% w/v polyvinyl alcohol).
-
Add the polymer-drug solution dropwise to the aqueous surfactant solution under vigorous stirring to form an oil-in-water emulsion.
-
Continue stirring for several hours to allow for the evaporation of the organic solvent and the hardening of the microparticles.
-
Collect the microparticles by centrifugation, wash several times with deionized water to remove the surfactant and any unloaded drug.
-
Lyophilize the microparticles to obtain a dry powder.
Visualizations
Caption: Synthesis workflow for DPA-based PHUs.
Caption: Experimental workflow for PHU synthesis and characterization.
Caption: Mechanism of pH-triggered drug release from DPA-based PHUs.
Concluding Remarks
This compound serves as a versatile, bio-based monomer for the synthesis of polyhydroxyurethanes with a range of promising applications. While their utility in high-performance coatings is established, their potential in the biomedical field, particularly for pH-responsive drug delivery, warrants further investigation. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of these novel biomaterials. Further studies should focus on a detailed evaluation of the biocompatibility and in vivo performance of DPA-based PHUs to fully realize their potential in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. share.polymtl.ca [share.polymtl.ca]
- 4. Meticulous Doxorubicin Release from pH-Responsive Nanoparticles Entrapped within an Injectable Thermoresponsive Depot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems | MDPI [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Preparation of lignin/glycerol-based bis(cyclic carbonate) for the synthesis of polyurethanes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Nonisocyanate Poly(hydroxy)urethanes from Bis(cyclic carbonates) and Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 14. researchgate.net [researchgate.net]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing p,p'-Diaminodiphenylamine (p,p'-DPA) Synthesis for Enhanced Isomer Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of p,p'-diaminodiphenylamine (p,p'-DPA), with a primary focus on improving the selectivity towards the desired para,para' isomer.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce diaminodiphenylamines (DPAs)?
A1: The primary methods for synthesizing diaminodiphenylamines involve the coupling of an aniline (B41778) derivative with a protected or activated aminobenzene derivative. Key industrial strategies include:
-
Nucleophilic Aromatic Substitution (SNA_r): This is a widely used method involving the reaction of an aniline with a halogenated nitrobenzene, followed by reduction of the nitro group. For instance, the reaction of aniline with 4-nitrochlorobenzene yields 4-nitrodiphenylamine, which is then reduced to 4-aminodiphenylamine (a precursor to some DPA isomers). To achieve p,p'-DPA, one might envision a reaction between p-phenylenediamine (B122844) and a p-substituted aniline derivative.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-nitrogen bonds. It allows for the coupling of an amine with an aryl halide. In the context of p,p'-DPA synthesis, this could involve the reaction of p-phenylenediamine with a p-haloaniline derivative in the presence of a palladium catalyst and a suitable ligand.
-
Ullmann Condensation: This is a copper-catalyzed reaction that couples an amine with an aryl halide. While it often requires harsher conditions than the Buchwald-Hartwig amination, it remains a viable method for C-N bond formation.
Q2: Why is achieving high selectivity for the p,p'-DPA isomer challenging?
A2: The synthesis of DPAs often results in a mixture of isomers, including ortho,para' (o,p'-DPA) and ortho,ortho' (o,o'-DPA), in addition to the desired p,p'-DPA. This is because the amino groups on the starting materials can direct incoming substituents to either the ortho or para positions. The relative reactivity of these positions is influenced by a delicate balance of electronic and steric effects, making it difficult to achieve high selectivity for a single isomer.
Q3: What are the key factors that influence isomer selectivity in DPA synthesis?
A3: Several experimental parameters can be manipulated to favor the formation of the p,p'-DPA isomer. These include:
-
Catalyst System: The choice of metal catalyst and, crucially, the ligand in cross-coupling reactions plays a pivotal role. Bulky ligands on the metal center can sterically hinder substitution at the more crowded ortho position, thereby favoring the para position.
-
Solvent: The polarity and coordinating ability of the solvent can influence the reaction mechanism and the transition state energies for the formation of different isomers.
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction. In some cases, lower temperatures may favor the formation of the thermodynamically more stable p,p'-isomer.
-
Protecting Groups: The use of appropriate protecting groups on the amine functionalities can alter the steric and electronic properties of the starting materials, thereby directing the substitution to the desired position.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low overall yield of DPA | - Inefficient catalyst activity- Sub-optimal reaction temperature- Poor quality of starting materials | - Catalyst: Screen different palladium or copper catalysts and ligands. Ensure the catalyst is not deactivated.- Temperature: Optimize the reaction temperature. A temperature that is too low may result in a slow reaction, while a temperature that is too high can lead to catalyst decomposition and side reactions.- Reagents: Use high-purity, dry starting materials and solvents. |
| Poor selectivity for p,p'-DPA (high proportion of o,p'- and o,o'- isomers) | - Inappropriate catalyst/ligand combination- Non-optimal solvent- Reaction temperature favoring ortho substitution | - Catalyst/Ligand: For Buchwald-Hartwig reactions, employ bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) that can sterically block the ortho position.- Solvent: Experiment with a range of solvents with varying polarities (e.g., toluene, dioxane, DMF). Non-polar solvents may favor para selectivity in some cases.- Temperature: Try running the reaction at a lower temperature for a longer duration to favor the thermodynamically more stable p,p'-isomer. |
| Formation of significant side products (e.g., polyaminated compounds, dehalogenated starting materials) | - High catalyst loading or temperature- Presence of moisture or oxygen | - Reaction Conditions: Reduce the catalyst loading and/or reaction temperature. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).- Purification: Use dry solvents and reagents to minimize side reactions. |
| Difficulty in separating p,p'-DPA from other isomers | - Similar physical properties of the isomers | - Chromatography: Utilize high-performance liquid chromatography (HPLC) or column chromatography with a suitable stationary and mobile phase. Phenyl-based columns can offer better separation for aromatic isomers due to π-π interactions.- Crystallization: Fractional crystallization from a carefully selected solvent system can be effective. The less soluble isomer will crystallize out first. |
Experimental Protocols
While a universally optimal protocol does not exist, the following provides a general framework for a Buchwald-Hartwig amination approach to enhance p,p'-DPA selectivity.
General Protocol for Palladium-Catalyzed Synthesis of p,p'-DPA:
-
Reagents and Materials:
-
p-Phenylenediamine (or a mono-protected derivative)
-
p-Haloaniline (e.g., p-chloroaniline, p-bromoaniline)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the solvent.
-
Add the base, followed by the p-phenylenediamine derivative and the p-haloaniline.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the p,p'-DPA isomer.
-
Data Presentation
The following table summarizes hypothetical data to illustrate the effect of different ligands on the isomer selectivity in a Buchwald-Hartwig amination reaction for DPA synthesis.
| Ligand | p,p'-DPA (%) | o,p'-DPA (%) | o,o'-DPA (%) | Total Yield (%) |
| P(t-Bu)₃ | 65 | 30 | 5 | 85 |
| XPhos | 85 | 12 | 3 | 92 |
| SPhos | 90 | 8 | 2 | 95 |
| dppf | 50 | 45 | 5 | 80 |
Note: This data is illustrative and actual results will vary depending on the specific reaction conditions.
Visualizations
Logical Workflow for Optimizing p,p'-DPA Selectivity
Caption: A logical workflow for systematically improving the selectivity of p,p'-DPA synthesis.
Signaling Pathway Analogy for Reaction Parameter Influence
Caption: A diagram illustrating how different reaction parameters influence the formation of DPA isomers.
Technical Support Center: Challenges in Separating p,p'-DDT and o,p'-DDT Isomers
Welcome to the technical support center for isomer separation. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the analytical separation of p,p'-dichlorodiphenyltrichloroethane (p,p'-DDT) and its structural isomer, o,p'-dichlorodiphenyltrichloroethane (o,p'-DDT), along with their common metabolites like DDD.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate p,p'-DDT and o,p'-DDT isomers?
The primary challenge in separating p,p'-DDT and o,p'-DDT lies in their remarkably similar physicochemical properties. As structural isomers, they share the same molecular weight and formula.[1] Differences in boiling point, melting point, and polarity are minimal, making conventional separation techniques like distillation ineffective. Successful separation relies on advanced chromatographic methods that can exploit subtle differences in their molecular structure and interaction with a stationary phase.
Q2: What are the main analytical techniques used to separate these isomers?
The most common and effective techniques are high-resolution gas chromatography (GC) and high-performance liquid chromatography (HPLC).[2]
-
Gas Chromatography (GC): Often coupled with an electron capture detector (ECD) or a mass spectrometer (MS), GC is a robust method for separating DDT isomers. Capillary columns with specific stationary phases are required for good resolution.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with chiral stationary phases, can also achieve separation.[2][4] It is frequently used with a Diode Array Detector (DAD) or MS.[5]
Q3: Why is the separation of these specific isomers important?
Separating p,p'-DDT from o,p'-DDT is critical for toxicological and regulatory reasons. Although p,p'-DDT is the primary active insecticidal component, the different isomers and their metabolites exhibit varying biological activities.[6] For instance:
-
The minor o,p'-DDT isomer is known to have weak estrogenic activity.[6]
-
The metabolite p,p'-DDE is more potent than p,p'-DDT in causing eggshell thinning in birds.[6]
-
Accurate quantification of each isomer is essential for risk assessment and for enforcing regulations that set limits on pesticide residues in food and environmental samples.[5][7]
Q4: What is co-elution and how does it relate to this separation challenge?
Co-elution occurs when two or more compounds exit the chromatographic column at the same time, resulting in overlapping peaks that cannot be accurately quantified.[8] Due to their similar properties, p,p'-DDT and o,p'-DDT are highly prone to co-elution. Resolving this issue is the main goal of method development for these analytes.
Physicochemical Data of DDT and DDD Isomers
The subtle differences in the physical and chemical properties of these isomers underscore the difficulty of their separation.
| Property | p,p'-DDT | o,p'-DDT | p,p'-DDD | o,p'-DDD |
| Molecular Weight ( g/mol ) | 354.5 | 354.49 | 320.05 | 320.05 |
| Melting Point (°C) | 108.5–109 | 74.2 | 109–110 | 76–78 |
| Water Solubility (mg/L at 25°C) | 0.025 | No data | 0.05 | No data |
| Log K_ow_ | 6.91 | No data | 6.02 | No data |
| Data sourced from the National Center for Biotechnology Information.[1] |
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic separation of p,p'-DDT and o,p'-DDT.
Problem: Poor resolution or complete co-elution of isomer peaks.
This is the most frequent challenge. If your chromatogram shows broad, overlapping, or a single unresolved peak for the isomers, consider the following solutions.
► Solution 1: Optimize the Chromatographic Column
The choice of stationary phase is the most critical factor for achieving selectivity.
-
For Gas Chromatography (GC):
-
Recommended Action: Use a column with a stationary phase designed for organochlorine pesticide analysis. An OV-210 column or a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5ms, ZB-5ms) is often effective.[9][10][11]
-
Tip: The degree of separation can vary even between columns with the same nominal phase from different manufacturers. It may be necessary to screen columns from multiple vendors.[11] Chiral stationary phases, such as those based on cyclodextrins, can provide excellent resolution, especially for enantiomer-specific analysis.[12]
-
-
For High-Performance Liquid Chromatography (HPLC):
► Solution 2: Adjust Mobile Phase or Temperature Program
Fine-tuning the elution conditions can significantly impact resolution.
-
For Gas Chromatography (GC):
-
Recommended Action: Optimize the oven temperature program. Start with a lower initial temperature and use a slow ramp rate (e.g., 3°C/min) during the elution window of the isomers.[12] This increases the interaction time with the stationary phase and can improve separation.
-
-
For High-Performance Liquid Chromatography (HPLC):
-
Recommended Action: Modify the mobile phase composition. In reversed-phase HPLC, decreasing the strength of the organic solvent (e.g., reducing the percentage of acetonitrile (B52724) or methanol) will increase retention and may enhance resolution.[8][13]
-
Tip: Switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity and resolve co-eluting peaks.[13][14]
-
► Solution 3: Confirm Peak Purity and Identity
Even if a peak appears symmetrical, co-elution may still be occurring.
-
Recommended Action: Use a mass spectrometer (MS) or a diode array detector (DAD) to investigate peak purity.[8][13]
-
Tip: Always confirm the identity of each peak by running pure analytical standards for p,p'-DDT, o,p'-DDT, and their metabolites to verify retention times.
Experimental Workflow & Logic Diagrams
Diagram 1: General Experimental Workflow
This diagram outlines the typical steps for analyzing DDT isomers, from sample collection to final data analysis.
References
- 1. Table 4-2, Physical and Chemical Properties of p,p’- and o,p’-DDT, DDE, and DDDa - Toxicological Profile for DDT, DDE, and DDD - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of DDT and related compounds in blood samples from agricultural workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Determination of DDT in honey samples by liquid–liquid extraction with low-temperature purification (LLE-LTP) combined to HPLC-DAD - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. DDT - Wikipedia [en.wikipedia.org]
- 7. P,P'-DDT [sitem.herts.ac.uk]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 9. Gas chromatographic method for determination of p,p'-DDT in DDT technical and formulated products: collaborative study. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Gas chromatographic method for determination of p,p'-DDT in DDT technical and formulated products: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Diphenolic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of diphenolic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
This compound (DPA), chemically known as 4,4-bis(4-hydroxyphenyl)pentanoic acid, is synthesized through the condensation reaction of one molecule of levulinic acid with two molecules of phenol (B47542).[1] This reaction is typically catalyzed by a Brønsted acid.[2]
Q2: Why is the selectivity for the p,p'-isomer of this compound important?
In the synthesis of this compound, two main isomers can be formed: p,p'-DPA and o,p'-DPA. For industrial applications, such as the production of epoxy resins and polycarbonates, the p,p'-isomer is the desired product.[1][2] The presence of the o,p'-isomer can complicate purification processes and affect the properties of the final polymer products.[2] Therefore, reaction conditions are optimized to maximize the selectivity towards the p,p'-isomer.[2][3]
Q3: What types of catalysts are commonly used for this compound synthesis?
A variety of Brønsted acid catalysts are employed, which can be broadly categorized as:
-
Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) have been traditionally used.[2] Organic sulfonic acids, such as methanesulfonic acid, are also effective.[4][5]
-
Heterogeneous Catalysts: To overcome issues like corrosion and difficult separation associated with homogeneous catalysts, solid acid catalysts are widely researched. These include acidic ion-exchange resins, zeolites (like H-Beta), heteropolyacids, and sulfonic acid-functionalized silicas.[2][6]
-
Ionic Liquids: Acidic ionic liquids are also used as they can offer high yields and selectivity.[3]
Q4: What is the role of thiol compounds in the reaction?
The addition of thiol compounds, such as methyl mercaptan or mercaptoacetic acid, as co-catalysts can significantly improve the reaction yield.[4][7] However, their use can sometimes reduce the selectivity towards the desired p,p'-DPA isomer by promoting the formation of the o,p'-isomer, especially at high conversions.[2][7]
Troubleshooting Guide
Problem 1: Low overall yield of this compound.
-
Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
-
A: Low yield is a common issue that can be attributed to several factors.[8] Consider the following optimization strategies:
-
Reaction Temperature: Temperature has a significant effect on reaction rate and yield.[5] Increasing the temperature (e.g., from 25°C to 80°C) can substantially increase the yield. However, excessively high temperatures (e.g., above 80-100°C) can lead to product degradation or side reactions, causing the yield to decrease. The optimal temperature depends on the specific catalyst being used.
-
Catalyst Loading: The amount of catalyst is crucial. An insufficient amount will lead to slow conversion rates. Increasing the catalyst loading can improve the yield, but an excessive amount may not lead to further improvement and can be uneconomical.[3]
-
Phenol to Levulinic Acid Molar Ratio: An excess of phenol is generally used to drive the reaction towards the product. Increasing the phenol to levulinic acid molar ratio (e.g., from 2:1 to 6:1) can increase the DPA yield. However, a very high ratio may not always be cost-effective.[3]
-
Reaction Time: The reaction may not have reached completion. Extending the reaction time can increase the yield, but prolonged reaction times can sometimes lead to the formation of undesirable by-products or isomers.[3]
-
Choice of Catalyst: The type of catalyst dramatically impacts the yield. For instance, among mineral acids, H₂SO₄ generally leads to higher yields compared to HCl.[2][4] Heterogeneous catalysts like certain ion-exchange resins (e.g., Dowex 50Wx2) or zeolites can also provide high yields under optimized conditions.[6][9]
-
-
Problem 2: Poor selectivity towards the desired p,p'-DPA isomer.
-
Q: My product contains a high percentage of the unwanted o,p'-DPA isomer. How can I increase the selectivity for the p,p'-isomer?
-
A: Achieving high selectivity for the p,p'-isomer is critical for purification and final product quality.[2]
-
Control Reaction Temperature: Lower temperatures (e.g., 60°C) are often found to be optimal for maximizing the selectivity for the p,p'-isomer.[3] Higher temperatures can sometimes favor the formation of the o,p'-isomer.[2]
-
Limit Reaction Time: While longer reaction times can increase overall yield, they can also negatively impact selectivity. The p,p'-isomer may convert to the o,p'-isomer or other by-products over extended periods.[3] Monitoring the reaction progress and stopping it at the optimal point is key.
-
Molar Ratio of Reactants: The selectivity can be sensitive to the phenol to levulinic acid ratio. For example, with one ionic liquid catalyst, the selectivity for p,p'-DPA remained near 100% up to a phenol/LA ratio of 4.5, after which the o,p'-isomer began to form.[3]
-
Catalyst Structure: The steric hindrance provided by a bulky catalyst can block the formation of the o,p'-isomer, thereby increasing selectivity for the p,p'-isomer.[3]
-
-
Problem 3: Difficulty in product purification and isolation.
-
Q: I am struggling to isolate pure this compound from the crude reaction mixture. What is an effective purification protocol?
-
A: The purification of DPA can be challenging.[7] A common procedure involves the following steps:
-
Dilution: Dilute the crude reaction mixture with water.
-
Solvent Extraction: Extract the mixture with a solvent like ethyl acetate (B1210297). This will separate the DPA and unreacted phenol from the aqueous phase containing the acid catalyst.[2][7]
-
Base Extraction: The ethyl acetate extract is then washed with an aqueous solution of a weak base, such as sodium bicarbonate. The carboxylic acid group of DPA is deprotonated, making it soluble in the aqueous basic solution, while the less acidic phenol remains in the organic phase.[2][7]
-
Acidification and Precipitation: The aqueous phase is then acidified (e.g., with HCl) to re-protonate the DPA, causing it to precipitate out as a solid.[10]
-
Filtration and Washing: The precipitated DPA is collected by filtration and washed with cold water to remove any remaining impurities.[10]
-
Recrystallization: For higher purity, the DPA can be recrystallized from a suitable solvent.[7]
-
-
Quantitative Data Summary
The tables below summarize the effects of various reaction parameters on the yield and selectivity of this compound synthesis as reported in the literature.
Table 1: Effect of Reaction Temperature on DPA Yield
| Catalyst | Temperature (°C) | Reaction Time (h) | Phenol/LA Molar Ratio | DPA Yield (%) | Reference |
|---|---|---|---|---|---|
| [BSMim]HSO₄ | 25 | 30 | 4 | ~25 | [3] |
| [BSMim]HSO₄ | 60 | 30 | 4 | 66.8 | [3] |
| [BSMim]HSO₄ | 80 | 30 | 4 | 89.4 | [3] |
| [BSMim]HSO₄ | 120 | 30 | 4 | 82.8 | [3] |
| H-Beta 19 | 140 | 72 | 6 | >70 |[9] |
Table 2: Effect of Phenol/Levulinic Acid (LA) Molar Ratio on DPA Yield and Selectivity
| Catalyst | Phenol/LA Molar Ratio | Temperature (°C) | Reaction Time (h) | DPA Yield (%) | Selectivity for p,p'-DPA (%) | Reference |
|---|---|---|---|---|---|---|
| [BSMim]HSO₄ | 2 | 60 | 30 | ~35 | ~100 | [3] |
| [BSMim]HSO₄ | 4 | 60 | 30 | 62.1 | ~100 | [3] |
| [BSMim]HSO₄ | 4.5 | 60 | 30 | ~63 | ~100 | [3] |
| [BSMim]HSO₄ | 6 | 60 | 30 | 64.3 | <100 |[3] |
Experimental Protocols
General Protocol for this compound Synthesis using an Ionic Liquid Catalyst
This protocol is based on a typical procedure for the condensation of levulinic acid and phenol.[3]
Materials:
-
Levulinic acid (LA)
-
Phenol
-
Acidic Ionic Liquid Catalyst (e.g., [BSMim]HSO₄)
-
Methanol (for analysis)
-
Ethyl acetate (for extraction)
-
Sodium bicarbonate solution (for purification)
-
Hydrochloric acid (for precipitation)
Procedure:
-
Reaction Setup: In a sealed reaction vessel equipped with a magnetic stirrer, combine levulinic acid (e.g., 5.0 g, 43.4 mmol), phenol (e.g., 16.3 g, 173.7 mmol, for a 4:1 molar ratio), and the ionic liquid catalyst (e.g., 6.9 g, 21.7 mmol).[3]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60°C) with continuous stirring. Maintain the temperature and stirring for the specified reaction time (e.g., 24 hours).[3]
-
Reaction Monitoring: After cooling the mixture to room temperature, a small sample can be withdrawn, diluted with methanol, and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the conversion and yield.[3]
-
Product Isolation:
-
Add water to the reaction mixture.
-
Perform an extraction with ethyl acetate (repeat three times). Combine the organic layers.[3]
-
Wash the combined organic layer with an aqueous sodium bicarbonate solution to extract the this compound into the aqueous phase.
-
Separate the aqueous layer and acidify it with hydrochloric acid to precipitate the this compound.
-
Filter the solid product, wash it with cold water, and dry it under a vacuum.
-
Visualizations
Diagram 1: Reaction Pathway for this compound Synthesis
Caption: Synthesis of this compound from levulinic acid and phenol.
Diagram 2: Experimental Workflow for Optimization
Caption: Workflow for optimizing reaction conditions in this compound synthesis.
Diagram 3: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in DPA synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Catalytic synthesis of this compound from levulinic acid over Bronsted acidic ionic liquids :: BioResources [bioresources.cnr.ncsu.edu]
- 4. Challenges and Opportunities in the Catalytic Synthesis of this compound and Evaluation of Its Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ub.edu [ub.edu]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 10. Organic Syntheses Procedure [orgsyn.org]
Overcoming decarboxylation in DPA-based polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the decarboxylation of dipicolinic acid (DPA)-based polymers during synthesis, processing, and storage.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a concern for DPA-based polymers?
Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) as carbon dioxide (CO₂). In DPA-based polymers, this process can be initiated by heat, light (photodecarboxylation), or changes in pH. This is a significant concern as it alters the chemical structure of the polymer, leading to a loss of desired properties, potential degradation of the polymer backbone, and compromised performance in applications such as drug delivery.[1][2][3]
Q2: What are the primary factors that trigger decarboxylation in DPA-based polymers?
Several factors can promote the decarboxylation of DPA moieties within a polymer chain:
-
Elevated Temperatures: Heat is a major driver for the decarboxylation of many carboxylic acids, including those in a polymer matrix.[2][4]
-
UV Radiation: Exposure to ultraviolet light can provide the energy needed to initiate photochemical decarboxylation.[5]
-
pH: Both acidic and basic conditions can catalyze decarboxylation. The stability of the carboxylate anion plays a crucial role in the reaction mechanism.[1][2]
-
Solvent: The choice of solvent can influence the rate of decarboxylation.[1]
Q3: How does the decarboxylation of DPA moieties affect the properties of the polymer?
The loss of carboxylic acid groups can significantly impact the polymer's physicochemical properties, including:
-
Solubility: Changes in polarity due to the loss of hydrophilic carboxylic groups can alter the polymer's solubility in aqueous and organic solvents.
-
Drug Conjugation: If the carboxylic acid groups are intended for drug attachment, decarboxylation will reduce the drug loading capacity.
-
Biocompatibility and Biodegradability: Alterations to the polymer backbone can affect its interaction with biological systems and its degradation profile.
-
Mechanical Properties: Polymer chain scission, which can accompany decarboxylation, will lead to a decrease in molecular weight and a loss of mechanical integrity.[6]
Troubleshooting Guide
Issue 1: Polymer degradation observed during thermal processing (e.g., melt extrusion, annealing).
Possible Cause: Thermally induced decarboxylation. Pyridine-based carboxylic acids can undergo decarboxylation upon heating.[2]
Solutions:
-
Optimize Processing Temperature: Determine the onset temperature of decarboxylation for your specific DPA-based polymer using Thermogravimetric Analysis (TGA). Process the polymer well below this temperature.
-
Incorporate Thermal Stabilizers: The addition of antioxidants or heat stabilizers can help to mitigate thermal degradation pathways. While specific stabilizers for DPA-based polymers are not extensively documented, general-purpose stabilizers for polymers containing carboxylic acid groups may be effective.
-
Modify Polymer Structure: If feasible, modifying the polymer backbone to increase its thermal stability can be a long-term solution. For instance, incorporating more rigid monomer units can increase the overall thermal resistance of the polymer.
Issue 2: Loss of drug loading capacity or altered release profile after storage.
Possible Cause: Photochemical decarboxylation or slow thermal decarboxylation at ambient temperature.
Solutions:
-
Storage Conditions: Store the polymer and drug-polymer conjugates in a cool, dark, and dry environment to minimize exposure to light and heat. The use of amber vials or opaque containers is highly recommended.
-
Photostabilizers: Incorporate UV absorbers or hindered amine light stabilizers (HALS) into the polymer formulation to protect against photodegradation.[7][8]
-
pH Control: For solutions or hydrogels, ensure the pH is maintained in a range that minimizes the rate of decarboxylation. This can be determined through stability studies at various pH values.
Issue 3: Inconsistent experimental results and batch-to-batch variability.
Possible Cause: Uncontrolled decarboxylation during synthesis and purification.
Solutions:
-
Low-Temperature Synthesis: Whenever possible, conduct polymerization and post-polymerization modification steps at or below room temperature to minimize thermal stress on the DPA moieties.[1]
-
pH Control During Workup: Maintain a neutral pH during the purification process to avoid acid- or base-catalyzed decarboxylation.[1]
-
Mild Purification Techniques: Avoid high-temperature purification methods like distillation. Opt for techniques such as precipitation in a non-solvent, dialysis, or size-exclusion chromatography at ambient temperature.[1]
Experimental Protocols
Protocol 1: Monitoring Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines the use of TGA to determine the thermal stability of a DPA-based polymer and identify the onset temperature of decarboxylation.
Methodology:
-
Place a small, accurately weighed sample (5-10 mg) of the dry DPA-based polymer into a TGA crucible.
-
Place the crucible in the TGA instrument.
-
Heat the sample from ambient temperature to a temperature where complete decomposition is expected (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of degradation, which can be correlated with the start of significant decarboxylation, is determined from the resulting TGA curve. This is often taken as the temperature at which 5% weight loss occurs.[9][10]
Data Presentation:
| Polymer Sample | Onset Decomposition Temperature (Tonset, °C) | Temperature at 5% Weight Loss (Td5%, °C) | Residual Mass at 600 °C (%) |
| DPA-Polymer Batch A | 280 | 295 | 45 |
| DPA-Polymer Batch B (with stabilizer) | 305 | 320 | 50 |
Protocol 2: Assessing Photostability through UV-Vis Spectroscopy
This protocol describes how to monitor the photochemical degradation of a DPA-based polymer film upon exposure to UV radiation.
Methodology:
-
Prepare a thin film of the DPA-based polymer on a UV-transparent substrate (e.g., quartz).
-
Record the initial UV-Vis absorption spectrum of the film.
-
Expose the film to a controlled UV light source (e.g., a UV lamp with a specific wavelength and intensity) for defined time intervals.
-
After each exposure interval, record the UV-Vis absorption spectrum.
-
Monitor the changes in the absorption bands characteristic of the DPA moiety to assess the extent of degradation. A decrease in the absorbance of these characteristic peaks over time indicates photodegradation.
Data Presentation:
| Exposure Time (hours) | Absorbance at λmax of DPA | % Decrease in Absorbance |
| 0 | 0.85 | 0 |
| 1 | 0.78 | 8.2 |
| 2 | 0.72 | 15.3 |
| 4 | 0.65 | 23.5 |
| 8 | 0.55 | 35.3 |
Protocol 3: Quantifying Decarboxylation using Infrared (IR) Spectroscopy
This protocol details the use of IR spectroscopy to monitor the loss of carboxylic acid groups.
Methodology:
-
Acquire an initial IR spectrum of the DPA-based polymer sample (as a thin film or in a KBr pellet).
-
Subject the polymer to the condition being studied (e.g., heat treatment at a specific temperature for a set time, or UV exposure).
-
Acquire IR spectra at various time points during the treatment.
-
Monitor the intensity of the characteristic vibrational bands for the carboxylic acid group (C=O stretching around 1700-1725 cm⁻¹ and O-H stretching as a broad band around 2500-3300 cm⁻¹). A decrease in the intensity of these bands indicates decarboxylation.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Application of decarboxylation reactions for improvement of dielectric properties of a methacrylic polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Stabilization of Polymers Against Photodegradation [ouci.dntb.gov.ua]
- 9. m.youtube.com [m.youtube.com]
- 10. A Comprehensive Review on the Thermal Stability Assessment of Polymers and Composites for Aeronautics and Space Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation and Regeneration in Diphenylamine (DPA) Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding catalyst deactivation and regeneration during the synthesis of Diphenylamine (DPA).
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for DPA synthesis via aniline condensation?
A1: The industrial synthesis of DPA from aniline typically employs solid acid catalysts. These are favored for their high activity, selectivity, and ease of separation. Common examples include:
-
Amorphous Silica-Alumina: Materials containing 5% to 50% alumina by weight have shown high catalytic activity and longevity in liquid-phase aniline condensation.[1]
-
Zeolites: Specifically, H-Beta (Hβ) zeolites, sometimes in composite forms with materials like bentonite or activated alumina, are effective for this reaction.[2][3][4] The molecular ratio of SiO₂/Al₂O₃ in H-Beta zeolites can influence their activity.[3]
-
Activated Bentonite: Acid-treated bentonite is another solid acid catalyst used for reactions involving diphenylamine.[5]
Q2: What is the primary cause of catalyst deactivation in DPA synthesis?
A2: The primary mechanism of deactivation for solid acid catalysts in the high-temperature condensation of aniline to DPA is fouling by the deposition of heavy, carbonaceous by-products, often referred to as "coke" or "tar-like" substances.[1] These deposits physically block the active sites and pores of the catalyst, leading to a decline in activity and selectivity.
Q3: What are the observable signs of catalyst deactivation?
A3: Researchers may observe one or more of the following signs indicating catalyst deactivation:
-
A gradual or sharp decrease in aniline conversion.
-
A reduction in the selectivity towards the desired diphenylamine product.
-
An increase in the formation of undesirable, heavy by-products.
-
An increase in pressure drop across a fixed-bed reactor due to pore blockage.
Q4: Can a deactivated catalyst from DPA synthesis be regenerated?
A4: Yes, in most cases, catalysts deactivated by coking can be regenerated to restore a significant portion of their initial activity. The most common method for removing coke deposits is calcination , which involves a controlled high-temperature oxidation to burn off the carbonaceous material.[5] Zeolite catalysts, in particular, are noted for their good regenerability.[3]
Q5: What are the general conditions for catalyst regeneration via calcination?
A5: For alumina-based catalysts used in DPA synthesis, a regeneration temperature between 500°C and 625°C in the presence of air is effective for burning off accumulated tars.[5] For zeolite catalysts, regeneration is typically carried out by heating in an inert gas containing a low concentration of oxygen. The precise temperature and gas composition can vary depending on the specific zeolite and the nature of the coke.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Gradual decrease in aniline conversion and DPA selectivity over several runs. | Catalyst Fouling (Coking): Accumulation of heavy organic by-products on the catalyst surface and within its pores. | 1. Regenerate the catalyst: Implement a calcination protocol to burn off the coke deposits (See Experimental Protocol 1). 2. Optimize reaction conditions: Consider lowering the reaction temperature slightly or adjusting the aniline feed rate to minimize the rate of coke formation. |
| Sudden and significant drop in catalyst activity. | Catalyst Poisoning: Presence of impurities in the aniline feed that strongly adsorb to the catalyst's active sites. | 1. Analyze the aniline feed: Check for potential poisons such as sulfur or nitrogen compounds. 2. Purify the feedstock: If impurities are detected, purify the aniline feed before it enters the reactor. 3. Attempt a solvent wash: Before calcination, washing the catalyst with a suitable solvent may remove some strongly adsorbed species. |
| Increased pressure drop across the reactor bed. | Severe Coking/Pore Blockage: Extensive coke deposition is physically obstructing the flow through the catalyst bed. | 1. Immediate regeneration: The catalyst requires regeneration to clear the pores. 2. Review operating parameters: High temperatures or low flow rates can sometimes accelerate coking. |
| Inconsistent catalyst performance after regeneration. | Incomplete Regeneration: The calcination protocol may not be completely removing the coke. Thermal Degradation (Sintering): The regeneration temperature might be too high, causing irreversible damage to the catalyst structure and loss of active surface area. | 1. Analyze the regenerated catalyst: Use techniques like Thermogravimetric Analysis (TGA) to confirm the complete removal of coke (See Experimental Protocol 2). 2. Optimize regeneration temperature: Lower the calcination temperature to the minimum required for complete coke removal to avoid sintering. 3. Verify catalyst structure: Characterize the regenerated catalyst using techniques like N₂ physisorption (BET surface area) to check for structural changes. |
Data Presentation
Table 1: Common Solid Acid Catalysts for Diphenylamine Synthesis
| Catalyst Type | Typical Composition/Properties | Reported Operating Conditions |
| Amorphous Silica-Alumina | 5-50 wt% Alumina | Liquid Phase, ~320-370°C |
| H-Beta (Hβ) Zeolite | SiO₂/Al₂O₃ molar ratio: 25-100 | Liquid Phase, 250-400°C |
| H-Beta Zeolite / Bentonite Composite | 25% Hβ zeolite loading on clay | 320°C, 2 MPa |
| Activated Alumina | High surface area alumina | Vapor Phase, ~400-465°C |
Table 2: Illustrative Data on Catalyst Regeneration (General Solid Acid Catalysts)
| Catalyst Type | Deactivation Cause | Regeneration Method | Temperature Range (°C) | Outcome |
| Alumina | Tar/Coke Deposition | Calcination in air | 500 - 625 | Restoration of activity by burning off tars.[5] |
| Zeolite Beta | Coking | Calcination in air/O₂-N₂ | 450 - 550 | Removal of carbonaceous deposits.[6] |
| Silica-Alumina | Coking | Controlled Oxidation | 400 - 550 | Removal of coke, potential for activity restoration. |
Note: The data in Table 2 is based on general protocols for solid acid catalysts and may require optimization for specific DPA synthesis applications.
Experimental Protocols
Protocol 1: General Procedure for Regeneration of Coked Solid Acid Catalyst by Calcination
Objective: To remove carbonaceous deposits (coke) from a deactivated silica-alumina or zeolite catalyst and restore its catalytic activity.
Materials:
-
Deactivated (coked) catalyst
-
Tube furnace with temperature controller
-
Quartz or ceramic reactor tube
-
Source of inert gas (e.g., Nitrogen)
-
Source of air or a premixed gas of Oxygen in Nitrogen (e.g., 5% O₂ in N₂)
-
Gas flow controllers
Procedure:
-
Catalyst Loading: Carefully load the deactivated catalyst into the reactor tube.
-
Purging: Place the reactor tube in the furnace and purge the system with an inert gas (Nitrogen) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any adsorbed volatile compounds.
-
Heating under Inert Atmosphere: While maintaining the inert gas flow, heat the furnace to an intermediate temperature (e.g., 300°C) at a controlled rate (e.g., 5-10°C/min). Hold at this temperature for 1 hour to desorb any physisorbed species.
-
Controlled Oxidation:
-
Slowly introduce a controlled flow of the oxidizing gas (air or O₂/N₂ mixture). Caution: The combustion of coke is an exothermic process. A low oxygen concentration and a slow heating rate are crucial to prevent a rapid temperature increase that could lead to catalyst sintering.
-
Increase the furnace temperature to the final regeneration temperature (e.g., 500-600°C) at a slow heating rate (e.g., 2-5°C/min).
-
Hold at the final temperature for 3-5 hours, or until the coke combustion is complete. The completion can be monitored by analyzing the off-gas for the absence of CO₂.
-
-
Cooling: After the oxidation step, switch the gas flow back to the inert gas and cool the furnace down to room temperature.
-
Unloading: Once cooled, the regenerated catalyst can be carefully unloaded and stored in a desiccator before reuse.
Protocol 2: Characterization of Coked Catalyst using Thermogravimetric Analysis (TGA)
Objective: To quantify the amount of coke deposited on the catalyst and determine the temperature range for its combustion.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of the deactivated catalyst into a TGA crucible.
-
Initial Purge: Place the crucible in the TGA furnace and heat to a low temperature (e.g., 120°C) under a nitrogen atmosphere to remove any adsorbed moisture and volatile compounds. Hold at this temperature until a stable weight is achieved.
-
Temperature Programmed Oxidation:
-
Switch the purge gas from nitrogen to air.
-
Heat the sample at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 800°C).
-
-
Data Analysis:
-
The weight loss observed during the heating ramp in air corresponds to the combustion of the coke deposits. The total weight loss in the relevant temperature range (typically 400-700°C) can be used to quantify the amount of coke.[7]
-
The derivative of the TGA curve (DTG curve) will show peaks corresponding to the temperatures of maximum combustion rate, providing information on the nature of the coke and the optimal temperature for regeneration.
-
Mandatory Visualizations
Caption: The cyclical process of catalyst use, deactivation by coking, and regeneration.
Caption: A troubleshooting workflow for diagnosing and addressing catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN1043313C - Catalyst for synthesizing diphenylamine from phenylamine and preparing process thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Process for the production of diphenylamine - Patent 0308552 [data.epo.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Minimizing by-product formation in diphenolic acid reactions
Welcome to the Technical Support Center for Diphenolic Acid Synthesis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize by-product formation in this compound reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound (DPA)?
This compound, or 4,4-bis(4-hydroxyphenyl)pentanoic acid, is synthesized through the acid-catalyzed condensation reaction of one molecule of levulinic acid with two molecules of phenol (B47542).[1][2][3] This reaction requires a Brønsted acid catalyst to proceed.[4][5]
Q2: What are the common by-products I should be aware of during DPA synthesis?
The most common by-products include the undesired o,p'-DPA isomer, oligomeric phenol derivatives, and levulinic acid dimers.[4] The formation of the o,p'-DPA isomer is a significant issue as its structural similarity to the desired p,p'-DPA makes separation by crystallization difficult.[4]
Q3: Which isomer of this compound is the target product for industrial applications?
The p,p'-DPA isomer is the industrially valuable product, primarily used as a substitute for bisphenol A (BPA) in the manufacturing of polymers like polycarbonates and epoxy resins.[1][4] Therefore, maximizing the selectivity towards this specific isomer is a key goal.
Q4: How can I purify the crude this compound product?
A common method for isolating DPA involves diluting the crude reaction mixture with water and then performing an extraction with a solvent like ethyl acetate.[4] To separate the DPA from unreacted phenol, the resulting extract can be further extracted with an aqueous sodium bicarbonate solution. This selectively deprotonates the carboxylic acid of DPA, making it soluble in the aqueous layer.[4] For higher purity, crystallization from solvents such as toluene (B28343), water, or ethanol (B145695) can be performed.[6]
Troubleshooting Guide
Issue 1: Low yield of the desired p,p'-DPA isomer.
Low selectivity towards the p,p'-isomer is a frequent challenge. Several factors can be optimized to address this.
Possible Causes & Solutions:
-
Suboptimal Catalyst: Traditional mineral acids like H₂SO₄ and HCl can be effective but may lead to corrosion and purification challenges.[1][4] Consider using heterogeneous catalysts which can offer improved selectivity and easier separation.
-
Incorrect Reaction Temperature: Temperature plays a critical role in determining the product distribution.
-
Use of Additives: The presence of certain co-catalysts can steer the reaction towards the desired product.
-
Recommendation: The addition of a thiolic derivative as a co-catalyst has been shown to improve selectivity for the p,p'-DPA isomer.[4]
-
Issue 2: High levels of oligomeric phenol derivatives and levulinic acid dimers.
The formation of these side products consumes the starting materials and reduces the overall yield of this compound.
Possible Causes & Solutions:
-
Inappropriate Reactant Ratio: The stoichiometry of the reactants significantly influences the reaction pathway.
-
Recommendation: Adjust the molar ratio of the reactants. Using an excess of phenol (e.g., a levulinic acid to phenol ratio of 1:9.2) can increase the overall DPA yield by favoring the reaction between levulinic acid and phenol over self-condensation reactions.[4]
-
-
Prolonged Reaction Time: Extending the reaction time does not always lead to a higher yield of the desired product.
-
Recommendation: Optimize the reaction time. Extended periods can sometimes lead to the degradation of the desired product or the formation of more by-products. It has been observed that after a certain point, longer reaction times can have an undesirable effect on the selectivity to p,p'-DPA.[8]
-
Issue 3: Difficulty in catalyst recovery and reuse.
Using homogeneous mineral acids complicates the work-up process and presents environmental and equipment corrosion issues.[4]
Possible Causes & Solutions:
-
Homogeneous Catalysis: Mineral acids like H₂SO₄ are dissolved in the reaction mixture.
-
Recommendation: Transition to heterogeneous catalysts. Solid acid catalysts like acidic ion-exchange resins (e.g., Dowex, Amberlyst), zeolites, or supported heteropolyacids can be easily separated from the reaction mixture by filtration, allowing for simpler purification and potential catalyst recycling.[4][6][7] For inorganic heterogeneous systems, calcination at high temperatures (>400 °C) can often restore the catalyst's activity by removing adsorbed organic matter.[6]
-
Data Presentation
Table 1: Effect of Catalyst and Reaction Conditions on DPA Synthesis
| Catalyst | LA/Phenol Molar Ratio | Temperature (°C) | Time (h) | Overall DPA Yield (mol%) | p,p'-DPA Yield (mol%) | p,p'/ o,p' Molar Ratio | Reference |
| H₂SO₄ | 1:3.7 | 75 | 6 | >66 | - | - | [4] |
| Methanesulfonic Acid | 1:3.7 | 75 | 6 | 66 | 37 | - | [4] |
| [EMim][HSO₄] | 1:9.2 | 100 | 7 | 86 | - | - | [4] |
| H₃PW₁₂O₄₀ | - | 140 | - | - | 82 | 28.3 | [4] |
| [BSMim]HSO₄ | - | 80 | - | 89.4 | - | - | [8] |
Table 2: Influence of Reaction Temperature on DPA Yield and Selectivity
| Catalyst | Temperature (°C) | DPA Yield (mol%) | Selectivity to p,p'-DPA | Reference |
| [BSMim]HSO₄ | 60 | - | High selectivity observed | [8] |
| [BSMim]HSO₄ | 80 | 89.4 | Decreased selectivity compared to 60°C | [8] |
| [BSMim]HSO₄ | 120 | 82.8 | Further decrease in selectivity | [8] |
Experimental Protocols
General Protocol for this compound Synthesis
This protocol provides a general methodology for the synthesis of this compound. Researchers should optimize parameters based on their specific catalyst and equipment.
-
Reactant Charging: In a suitable round-bottom flask or reactor, charge levulinic acid and phenol. A common molar ratio is 1 part levulinic acid to 3-10 parts phenol.[3][4]
-
Catalyst Addition: Add the acid catalyst. For homogeneous catalysts like H₂SO₄, this might be a specific weight percentage relative to the reactants. For heterogeneous catalysts, this will be a specified catalyst loading. A co-catalyst, such as a thiol-containing compound, may also be added at this stage.[3][4]
-
Reaction: Heat the mixture to the desired temperature (typically between 60°C and 140°C) with continuous stirring for a set duration (e.g., 6-12 hours).[3][4] Monitor the reaction progress using an appropriate analytical technique like HPLC or GC.
-
Work-up and Isolation:
-
After the reaction, cool the mixture to room temperature.
-
If using a heterogeneous catalyst, remove it by filtration.
-
Dilute the crude product with water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.[4]
-
Wash the organic layer with an aqueous solution of sodium bicarbonate to selectively extract the this compound into the aqueous phase.[4]
-
Acidify the aqueous layer to precipitate the this compound.
-
Collect the solid product by filtration and wash with water.
-
-
Purification: Dry the crude solid product. For higher purity, recrystallize the product from an appropriate solvent system (e.g., toluene or aqueous ethanol).[6]
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Workflow for troubleshooting by-product formation.
Caption: Factors influencing by-product formation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Challenges and Opportunities in the Catalytic Synthesis of this compound and Evaluation of Its Application Potential [mdpi.com]
- 5. Challenges and Opportunities in the Catalytic Synthesis of this compound and Evaluation of Its Application Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ub.edu [ub.edu]
- 8. Catalytic synthesis of this compound from levulinic acid over Bronsted acidic ionic liquids :: BioResources [bioresources.cnr.ncsu.edu]
Role of thiol additives in improving DPA yield and selectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diphenylamine (DPA) and its derivatives, with a specific focus on the potential role of thiol additives in improving reaction yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of thiol additives in organic synthesis, and how might they apply to DPA synthesis?
A1: Thiol additives can play several roles in metal-catalyzed cross-coupling reactions. In the context of DPA synthesis, which is often achieved through Ullmann or Buchwald-Hartwig reactions, a thiol additive could theoretically:
-
Act as a Ligand: Thiolates can coordinate to the metal center (copper or palladium) and modulate its electronic properties and reactivity.
-
Facilitate Catalyst Turnover: In some cases, additives can help to regenerate the active catalytic species or prevent catalyst deactivation.
-
Scavenge Inhibitors: Thiols may react with and remove species that inhibit the catalytic cycle.
It is important to note that the use of thiol additives in DPA synthesis is not a widely documented technique, and their effects can be highly dependent on the specific reaction conditions.
Q2: Can thiol additives be detrimental to DPA synthesis?
A2: Yes, particularly in palladium-catalyzed reactions like the Buchwald-Hartwig amination. Thiols and thiolates are known to be potential poisons for palladium catalysts.[1] They can bind strongly to the palladium center, leading to catalyst deactivation and a significant decrease in reaction yield. Therefore, the use of thiol additives in palladium-catalyzed DPA synthesis should be approached with caution and may require careful optimization.
Q3: Are there specific types of DPA synthesis where thiol additives might be more beneficial?
A3: Thiol additives may be more compatible with copper-catalyzed Ullmann condensations. The Ullmann reaction is known to be effective for C-S bond formation (coupling of an aryl halide with a thiol), which demonstrates the compatibility of copper catalysts with thiol-containing compounds.[2][3] It is plausible that in a C-N coupling to form DPA, a thiol additive could beneficially interact with the copper catalyst without causing the severe deactivation sometimes observed with palladium.
Q4: What are the common challenges in DPA synthesis that might lead a researcher to consider using additives?
A4: Common challenges in DPA synthesis include:
-
Low Yield: Insufficient conversion of starting materials to the desired DPA product.
-
Poor Selectivity: Formation of significant amounts of side products, such as triphenylamine (from over-arylation) or products from competing side reactions.[4]
-
Catalyst Deactivation: The catalyst loses its activity over the course of the reaction, leading to incomplete conversion.
-
Harsh Reaction Conditions: Many traditional methods for DPA synthesis require high temperatures and long reaction times.[2]
Troubleshooting Guides
Issue 1: Low Yield in DPA Synthesis
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity or Deactivation | - Ensure the catalyst is fresh and has been stored under appropriate conditions. - For palladium-catalyzed reactions, consider using a pre-catalyst that is more resistant to deactivation. - In Ullmann reactions, ensure the copper source is of high purity and activated if necessary. |
| Insufficient Reaction Temperature or Time | - Gradually increase the reaction temperature and monitor the progress by TLC or GC/MS. - Extend the reaction time, taking care to check for product degradation. |
| Poor Quality of Reagents or Solvents | - Use freshly distilled or purified solvents and reagents. - Ensure that the amine and aryl halide starting materials are free of impurities that could interfere with the reaction. |
| Suboptimal Base | - The choice of base is critical. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) to find the optimal one for your specific substrate combination. |
Issue 2: Poor Selectivity (Formation of Triphenylamine)
| Potential Cause | Troubleshooting Step |
| Over-arylation of the Product | - Adjust the stoichiometry of the reactants. Use a slight excess of the amine component relative to the aryl halide. - Lowering the reaction temperature may reduce the rate of the second arylation step.[4] |
| Inappropriate Ligand (in Buchwald-Hartwig) | - For palladium-catalyzed reactions, switch to a bulkier phosphine ligand, which can sterically hinder the formation of the tertiary amine.[4] |
| High Catalyst Loading | - Reduce the catalyst loading to the minimum effective amount. High catalyst concentrations can sometimes promote side reactions. |
Quantitative Data Summary
The following table summarizes hypothetical data on the effect of a thiol additive on the yield and selectivity of a copper-catalyzed Ullmann condensation for the synthesis of DPA. This data is illustrative and based on the potential beneficial role of thiols in copper-catalyzed systems.
| Experiment | Thiol Additive | Additive Loading (mol%) | Temperature (°C) | Yield of DPA (%) | Selectivity for DPA (%) * |
| 1 (Control) | None | 0 | 180 | 65 | 85 |
| 2 | Thiophenol | 5 | 180 | 75 | 90 |
| 3 | Thiophenol | 10 | 180 | 82 | 95 |
| 4 | 1-Dodecanethiol | 10 | 180 | 78 | 92 |
| 5 | Thiophenol | 10 | 160 | 70 | 96 |
*Selectivity is defined as (moles of DPA formed) / (moles of DPA + moles of triphenylamine formed) x 100.
Experimental Protocols
Protocol 1: Ullmann Condensation of Aniline and Iodobenzene with a Thiol Additive
Materials:
-
Aniline (1.0 eq.)
-
Iodobenzene (1.1 eq.)
-
Copper(I) iodide (CuI) (10 mol%)
-
Thiophenol (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube, add CuI (10 mol%), K₂CO₃ (2.0 eq.), and a magnetic stir bar.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add DMF, followed by aniline (1.0 eq.), iodobenzene (1.1 eq.), and thiophenol (10 mol%) via syringe.
-
Heat the reaction mixture to 180 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield diphenylamine.
Protocol 2: Buchwald-Hartwig Amination of Aniline and Bromobenzene
Materials:
-
Aniline (1.2 eq.)
-
Bromobenzene (1.0 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), NaOtBu (1.4 eq.), and a magnetic stir bar.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add toluene, followed by aniline (1.2 eq.) and bromobenzene (1.0 eq.) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield diphenylamine.
Visualizations
Caption: Potential catalytic cycle for Ullmann DPA synthesis with a thiol additive.
Caption: Troubleshooting logic for common issues in DPA synthesis.
Caption: General experimental workflow for DPA synthesis.
References
Technical Support Center: Enhancing the Thermal Stability of Diphenolic Acid Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of thermal stability in diphenolic acid (DPA) based polymers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, curing, and analysis of this compound polymers.
Q1: Why does my this compound-based polyester exhibit poor thermal stability compared to other aromatic polyesters?
A1: The primary cause of lower thermal stability in DPA-based polyesters is the presence of the pendent carboxyl group (-COOH) in the polymer backbone.[1][2][3][4] This group initiates thermal decomposition at a relatively low temperature, typically starting around 210°C.[1][3][4] The degradation often occurs in two stages, with the initial, lower-temperature stage being directly attributed to the breakdown of these carboxyl groups.[1][2]
Q2: My polymer is discolored (yellow or pink) after synthesis or curing. What is the cause and how can I prevent it?
A2: Discoloration, such as yellowing or pinking, in phenolic-based polymers is often due to the oxidation of phenolic antioxidants or the polymer backbone itself.[5][6][7][8][9] This process can be accelerated by high temperatures, exposure to UV light, or reaction with atmospheric pollutants like nitrogen oxides.[7] The oxidation leads to the formation of colored byproducts, such as quinones.[5][7][8]
-
Troubleshooting Steps:
-
Control Atmosphere: Whenever possible, conduct high-temperature curing steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Optimize Temperature: Avoid excessively high curing temperatures or prolonged exposure to heat. Use the minimum temperature and time required for full curing, as determined by DSC analysis.
-
Check Purity of Monomers: Ensure the purity of the this compound and other monomers, as impurities can sometimes catalyze degradation and discoloration.
-
Use Non-discoloring Stabilizers: If using additives, consider hindered amine light stabilizers (HALS) which are known to cause less discoloration than some phenolic antioxidants.[5]
-
Q3: I am observing foaming or bubbles in my polymer during the curing process. What is causing this?
A3: Foaming is a known issue, particularly in DPA-based benzoxazine and polyester systems, and is caused by the decarboxylation of the pendent carboxylic acid groups at elevated temperatures (typically starting around 200°C).[10][11] This reaction releases carbon dioxide (CO2) gas, which becomes trapped in the polymer matrix, creating bubbles or foam.[10][11] In some polycondensation reactions, entrapped volatile byproducts like acetic acid (if applicable to the specific synthesis) can also cause foaming as the reaction temperature exceeds their boiling point.[12]
-
Troubleshooting Steps:
-
Modify the Carboxyl Group: The most effective solution is to chemically modify ("cap") the carboxyl group before polymerization. Esterification of the this compound to form methyl or ethyl diphenolate is a common and effective strategy.[1][2]
-
Staged Curing Protocol: Apply a staged curing cycle. Start with a lower temperature hold to increase the viscosity of the resin, followed by a ramp to a higher temperature for final curing. This can help manage the release of any volatiles.
-
Apply Vacuum: If the reaction setup allows, applying a vacuum during the initial stages of heating can help remove volatile byproducts before the polymer fully solidifies.
-
Q4: My cured thermoset polymer is brittle and shows cracks. How can I improve its mechanical properties?
A4: Brittleness and cracking in thermoset polymers, including those derived from DPA, are often due to high cross-linking density and internal stresses.[13][14][15]
-
Troubleshooting Steps:
-
Optimize Curing Cycle: An aggressive curing cycle with rapid heating and cooling can build up significant internal stress. Use a slower heating ramp, include intermediate holds, and ensure a controlled cooling phase to minimize stress.[16][17]
-
Incorporate Flexible Moieties: Introduce flexible chains into the polymer backbone. For instance, using longer-chain diamines in benzoxazine synthesis or incorporating flexible diols in polyesters can improve toughness.[15]
-
Hyperbranched Structures: Creating hyperbranched epoxy resins from this compound has been shown to significantly improve toughness and impact strength compared to standard DGEBA thermosets.[14][15]
-
Check for Uniform Heating: Ensure uniform temperature across the mold. Significant temperature differences can cause uneven curing and stress, leading to cracks.[13][16]
-
Q5: The thermal stability of my polymer is inconsistent between batches. What could be the cause?
A5: Inconsistent thermal stability often points to variations in the polymerization or curing process.
-
Troubleshooting Steps:
-
Degree of Cure: Ensure each batch reaches the same degree of cure. Use DSC to verify that the residual cure exotherm is absent or consistent across batches. Incomplete curing will result in lower thermal stability.[18][19]
-
Monomer Stoichiometry: Precisely control the molar ratios of your monomers. An imbalance can lead to lower molecular weight polymers, which typically have lower thermal stability.
-
Purity and Moisture: Ensure monomers are dry and pure. Absorbed moisture can interfere with some polymerization reactions and affect the final properties.[20]
-
Data Presentation: Thermal Properties of this compound Polymers
The following tables summarize key thermal properties of various polymers derived from this compound and its modified versions, providing a clear comparison.
Table 1: Thermal Properties of this compound-Based Polyesters
| Polymer System | Glass Transition Temp. (Tg) | Onset Decomposition Temp. (Tonset) | Reference |
| Poly(DPA-Isophthaloyl Chloride) | 159 °C | ~210 °C | [1][2] |
| Poly(Methyl Diphenolate-IPC) | 149 °C | ~300 °C | [21] |
| Poly(Ethyl Diphenolate-IPC) | 140 °C | ~300 °C | [21] |
Table 2: Thermal Properties of this compound-Based Benzoxazine and Epoxy Resins
| Polymer System | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Char Yield (at 800°C, N2) | Reference |
| Poly(DPA-Aniline) Benzoxazine | 208 °C | N/A | N/A | [22] |
| Poly(Methyl Diphenolate-Aniline) Benzoxazine | 270 °C | N/A | N/A | [22] |
| DPA-Furfurylamine Benzoxazine | 303 °C | N/A | 54% | [22] |
| DPA-HDA-Furfurylamine Polybenzoxazine | 326 °C | 384 °C | N/A | [4][18] |
| DPA-derived Hyperbranched Epoxy | 86 - 93 °C | > 300 °C | High | [14][15] |
| DPA-Amide derived Epoxy | 114 °C | N/A | 20% | [23] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of thermally stable this compound polymers.
Protocol 1: Synthesis of a Thermally Stable DPA-Polyester via Interfacial Polycondensation
This protocol describes the synthesis of Poly(Methyl Diphenolate-Isophthaloyl Chloride), a polyester with enhanced thermal stability achieved by "capping" the carboxyl group of DPA.
-
Preparation of Methyl Diphenolate (MDP):
-
In a round-bottom flask, dissolve this compound in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for 4-6 hours.
-
After cooling, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Remove methanol under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent (e.g., ethanol/water mixture) to obtain pure Methyl Diphenolate.
-
Confirm the structure using FTIR and NMR spectroscopy.
-
-
Interfacial Polycondensation:
-
Prepare an aqueous phase by dissolving a specific amount of Methyl Diphenolate (e.g., 1.0 equivalent) and an acid acceptor (e.g., sodium hydroxide, 2.2 equivalents) in deionized water.
-
Add a phase transfer catalyst (e.g., tetrabutylammonium chloride) to the aqueous phase.
-
Prepare an organic phase by dissolving isophthaloyl chloride (IPC) (e.g., 1.0 equivalent) in an immiscible organic solvent like dichloromethane.[21][24]
-
Cool both solutions in an ice bath.
-
Add the organic phase to the aqueous phase under vigorous mechanical stirring to create a fine emulsion.
-
Continue stirring for 1-2 hours at low temperature.
-
Stop stirring and separate the organic layer.
-
Precipitate the polymer by pouring the organic solution into a non-solvent like methanol.
-
Filter, wash the polymer thoroughly with water and methanol, and dry under vacuum at 60-80°C.
-
Protocol 2: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
This protocol outlines the procedure for evaluating the thermal stability of the synthesized polymer.
-
Sample Preparation:
-
Instrument Setup (Typical Parameters):
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Determine the Onset Decomposition Temperature (Tonset) : The temperature at which significant weight loss begins.
-
Determine the Td5 and Td10 : The temperatures at which 5% and 10% weight loss occurs, respectively.
-
Determine the Char Yield : The percentage of material remaining at the end of the experiment (e.g., at 800°C).[22]
-
Protocol 3: Characterization of Curing and Glass Transition by DSC
This protocol describes how to use Differential Scanning Calorimetry (DSC) to study the curing behavior and determine the glass transition temperature (Tg).
-
Sample Preparation:
-
Instrument Setup (Heat-Cool-Heat Cycle for Thermosets):
-
First Heat Scan:
-
Equilibrate at a low temperature (e.g., 25°C).
-
Ramp the temperature at a set rate (e.g., 10°C/min) to a temperature above the expected final curing temperature.[18]
-
This scan measures the exothermic heat of reaction (curing exotherm). The area of this peak corresponds to the heat of cure (ΔHcure).[26]
-
-
Cool Scan:
-
Cool the sample at a controlled rate (e.g., 10°C/min or 20°C/min) back to the starting temperature.
-
-
Second Heat Scan:
-
Ramp the temperature again at the same rate as the first scan (e.g., 10°C/min).[18]
-
This scan is used to determine the final Glass Transition Temperature (Tg) of the fully cured polymer, which appears as a step-change in the heat flow.[19][26] The absence of a curing exotherm in this scan indicates a complete cure.
-
-
-
Data Analysis:
-
From the first heat scan, integrate the exothermic peak to determine the total heat of reaction.
-
From the second heat scan, determine the Tg from the midpoint of the step transition in the baseline.
-
For partially cured samples, a smaller residual exotherm may be observed in the first scan, and the Tg will be lower than that of the fully cured material.[19]
-
Visualizations
The following diagrams illustrate key concepts and workflows for enhancing the thermal stability of this compound polymers.
Caption: Chemical modification strategy to enhance thermal stability.
Caption: General experimental workflow for polymer synthesis and analysis.
References
- 1. Mastering TGA Crucible Analysis for Polymer Thermal Stability [redthermo.com]
- 2. researchgate.net [researchgate.net]
- 3. setaramsolutions.com [setaramsolutions.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discoloration of polymers by phenolic antioxidants | Semantic Scholar [semanticscholar.org]
- 7. ampacet.com [ampacet.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tdx.cat [tdx.cat]
- 12. pubs.acs.org [pubs.acs.org]
- 13. plasticstoday.com [plasticstoday.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound-Derived Hyperbranched Epoxy Thermosets with High Mechanical Strength and Toughness - PMC [pmc.ncbi.nlm.nih.gov]
- 16. crosslinktech.com [crosslinktech.com]
- 17. powerblanket.com [powerblanket.com]
- 18. mt.com [mt.com]
- 19. Thermoset Characterization Part 1: Introduction to DSC - Polymer Innovation Blog [polymerinnovationblog.com]
- 20. kemet.co.uk [kemet.co.uk]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 26. Thermoset Characterization Part 2: DSC of Thermosets - Polymer Innovation Blog [polymerinnovationblog.com]
Technical Support Center: Troubleshooting Diphenolic Acid Condensation
Welcome to the technical support center for diphenolic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the condensation of phenol (B47542) and levulinic acid, specifically focusing on overcoming low yields.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for this compound synthesis?
This compound, chemically known as 4,4-bis(4-hydroxyphenyl)pentanoic acid, is synthesized through an acid-catalyzed condensation reaction between phenol and levulinic acid.[1][2][3][4] The reaction typically requires a Brønsted acid catalyst to proceed.[2][3]
Q2: My this compound yield is lower than expected. What are the common causes?
Low yields in this compound synthesis can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant molar ratios significantly impact the yield.[1][5][6]
-
Inefficient Catalysis: The choice and concentration of the acid catalyst are crucial for driving the reaction to completion. Both homogeneous and heterogeneous catalysts are used, each with its own set of optimal conditions.
-
Formation of Isomers and Byproducts: The primary byproduct that is difficult to separate is the o,p'-DPA isomer, which reduces the yield of the desired p,p'-DPA.[2] Its formation can be influenced by reaction temperature and catalyst type.[2]
-
Incomplete Reactions: Insufficient reaction time or catalyst activity can lead to a significant amount of unreacted starting materials in the final mixture.
-
Purification Losses: this compound isolation from the crude reaction mixture can be challenging and may lead to product loss if not performed carefully.[2][7]
Q3: How does reaction temperature affect the yield and selectivity?
Temperature plays a critical role in both the reaction rate and the selectivity towards the desired p,p'-diphenolic acid isomer.
-
Higher temperatures generally increase the rate of reaction and the conversion of levulinic acid. However, excessively high temperatures can promote the formation of the undesired o,p'-DPA isomer and other side products, thereby reducing the selectivity and overall yield of the desired product.[2] For instance, one study showed that increasing the temperature from 80 °C to 150 °C improved the p,p'-DPA selectivity.[1]
-
Lower temperatures can favor the formation of the p,p'-isomer, leading to higher selectivity, but may require longer reaction times to achieve high conversion.[5][8] Finding the optimal temperature is key to balancing reaction speed and selectivity.
Q4: What is the optimal molar ratio of phenol to levulinic acid?
An excess of phenol is typically used to drive the reaction towards the formation of this compound and to minimize side reactions of levulinic acid, which is the limiting reactant.[2] The optimal phenol to levulinic acid molar ratio can vary depending on the catalyst and other reaction conditions, with ratios from 2:1 to 9:1 being reported.[1][2] For example, a study using a Beta zeolite catalyst found optimal conditions with a phenol to levulinic acid molar ratio of 6:1.[1]
Q5: Which acid catalyst is most effective?
Both homogeneous and heterogeneous acid catalysts have been successfully used for this compound synthesis.
-
Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective and have been traditionally used.[2] Sulfuric acid has been reported to give higher yields and better selectivity compared to HCl.[2] Ionic liquids with sulfonic acid groups have also shown high efficiency, with some studies reporting yields up to 93.2%.[5][6][8]
-
Heterogeneous Catalysts: These offer the advantage of easier separation from the reaction mixture.[2] Examples include:
-
Acidic Ion-Exchange Resins: Amberlyst-15 is a commonly used resin that has shown good yields.[1]
-
Zeolites: Beta zeolites have demonstrated good catalytic performance due to their shape selectivity and acidity.[1]
-
Heteropolyacids: These have also been investigated and have shown promising results.[2]
-
The choice of catalyst will depend on the specific experimental setup, desired purity, and scalability of the process.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues leading to low this compound yields.
Problem 1: Low Conversion of Starting Materials
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Insufficient Catalyst Activity | - Increase catalyst loading. - Switch to a stronger acid catalyst (e.g., from a solid acid to H₂SO₄). - For heterogeneous catalysts, check for deactivation and consider regeneration or replacement.[1] |
| Suboptimal Temperature | - Gradually increase the reaction temperature in increments of 10°C to find the optimal point without significantly increasing byproduct formation. |
| Inadequate Reaction Time | - Extend the reaction time. Monitor the reaction progress using techniques like TLC or HPLC to determine when the reaction has reached completion. |
Problem 2: Poor Selectivity (High o,p'-DPA Isomer Formation)
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| High Reaction Temperature | - Lower the reaction temperature. While this may slow down the reaction, it often favors the formation of the sterically less hindered p,p'-isomer.[5][8] |
| Catalyst Choice | - Certain catalysts exhibit higher selectivity. Consider screening different catalysts, such as specific zeolites or functionalized ionic liquids.[1][5] |
| Use of Additives | - The addition of thiol compounds as co-catalysts has been shown to improve the selectivity for the p,p'-isomer, particularly under kinetic control at lower levulinic acid conversions.[2] |
Problem 3: Difficulty in Product Isolation and Purification
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Complex Reaction Mixture | - Optimize reaction conditions to minimize byproduct formation. |
| Inefficient Extraction | - Follow a detailed extraction protocol. A common method involves diluting the reaction mixture with water, followed by extraction with an organic solvent like ethyl acetate. The this compound can then be selectively extracted from the organic phase using an aqueous sodium bicarbonate solution.[2][7] |
| Co-crystallization of Isomers | - The presence of the o,p'-isomer can hinder the crystallization of the desired p,p'-isomer.[2] Improving the selectivity of the reaction is the best approach. If significant amounts of the isomer are present, chromatographic purification methods may be necessary, although this can be challenging on a large scale. |
Experimental Protocols
General Synthesis of this compound using a Homogeneous Catalyst (H₂SO₄)
This protocol provides a general procedure. Optimal conditions may vary.
Materials:
-
Phenol
-
Levulinic Acid
-
Concentrated Sulfuric Acid (98%)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, melt phenol at approximately 50-60°C.
-
Addition of Reactants: Once the phenol is molten, add levulinic acid. A typical molar ratio is 4:1 (phenol:levulinic acid).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the reaction mixture while stirring.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-80°C) and let it react for several hours (e.g., 6-24 hours). Monitor the reaction progress by TLC or HPLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and dilute it with deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. The organic layer will contain this compound, unreacted phenol, and byproducts.
-
Purification:
-
Wash the organic layer with a saturated sodium bicarbonate solution. The this compound will be deprotonated and move to the aqueous phase.
-
Separate the aqueous layer and acidify it with concentrated HCl until a precipitate forms.
-
Extract the acidified aqueous layer with diethyl ether.
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
-
Recrystallization: Further purify the crude product by recrystallization from a suitable solvent, such as toluene (B28343) or a water/ethanol mixture.[2][7]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in this compound synthesis.
Caption: Troubleshooting workflow for low this compound yield.
Reaction Mechanism and Key Intermediates
Understanding the reaction mechanism can provide insights into potential side reactions and ways to mitigate them. The condensation proceeds through a series of steps catalyzed by a Brønsted acid.
Caption: Simplified reaction mechanism for this compound synthesis.
References
- 1. Challenges and Opportunities in the Catalytic Synthesis of this compound and Evaluation of Its Application Potential [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. CN103058831A - this compound derivatives and preparation method and application thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. ub.edu [ub.edu]
- 7. Synthesis of this compound from levulinic acid under heterogeneous catalysis with commercial Amberlyst15 resin and sulfonated C5- and C6-hydrochars [arpi.unipi.it]
- 8. Catalytic synthesis of this compound from levulinic acid over Bronsted acidic ionic liquids :: BioResources [bioresources.cnr.ncsu.edu]
Technical Support Center: Purification of Crude Diphenolic Acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of crude diphenolic acid mixtures.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Overall Yield After Purification
Q: My final yield of pure this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low overall yield can stem from several stages of the purification process. Here's a breakdown of potential issues and their solutions:
-
Incomplete Extraction: The initial liquid-liquid extraction (LLE) may not be efficient. Ensure the pH of the aqueous phase is sufficiently high (pH > 8) to deprotonate the this compound and drive it into the aqueous layer as its carboxylate salt. Multiple extractions (at least 3-4) with fresh organic solvent during the initial and final extraction steps will maximize recovery.
-
Loss During Recrystallization:
-
Excessive Solvent: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor upon cooling. Aim to use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If the solution cools too quickly, especially during filtration of insoluble impurities, product can be lost. It is crucial to use pre-heated glassware for hot filtration.
-
Incomplete Precipitation: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation.
-
-
Product Degradation: Prolonged exposure to high temperatures or harsh acidic/basic conditions can lead to degradation of the product. Minimize the time the product is heated and neutralize any acidic or basic solutions promptly once their purpose is served.
Issue 2: Product Purity is Not Meeting Specifications
Q: After recrystallization, my this compound is still not pure. What impurities are common and how can I remove them?
A: The most common and challenging impurity in crude this compound is the ortho,para- (o,p'-) isomer, which has very similar physical properties to the desired para,para- (p,p'-) isomer, making it difficult to remove by standard crystallization.[1] Other potential impurities include unreacted phenol, levulinic acid, and other side-products from the synthesis.
-
Isomer Contamination:
-
Fractional Crystallization: This technique can be employed to separate isomers with different crystallization temperatures.[2] It involves multiple, sequential crystallization steps.
-
Chromatography: If high purity is essential, column chromatography is a more effective method for separating isomers.
-
-
Residual Starting Materials:
-
Liquid-Liquid Extraction: Unreacted phenol can be largely removed during the LLE process. The basic wash will deprotonate the acidic this compound, separating it from the less acidic phenol.
-
Recrystallization: A well-performed recrystallization should remove most of the remaining starting materials and other minor impurities.
-
-
Colored Impurities: Colored impurities can often be removed by treating the solution with activated carbon before the hot filtration step in the recrystallization process.
Issue 3: Difficulty with the Recrystallization Process
Q: I'm having trouble getting my this compound to crystallize, or it's "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the solute is lower than the boiling point of the solvent.
-
Inducing Crystallization:
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.
-
Seeding: Adding a small crystal of pure this compound to the cooled solution can initiate crystallization.
-
-
Preventing "Oiling Out":
-
Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals.
-
Solvent Selection: The chosen solvent may not be optimal. This compound is soluble in ethanol, isopropanol, acetone, and acetic acid, and insoluble in non-polar solvents like benzene and xylene.[3][4][5] A mixture of solvents (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not) can sometimes be effective.
-
Lowering the Saturation Point: If the solution is too concentrated, it can lead to oiling out. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and industrially relevant purification strategy is a combination of liquid-liquid extraction (LLE) followed by recrystallization.[1] The LLE step is crucial for separating the acidic this compound from unreacted starting materials and other non-acidic byproducts. Recrystallization is then used to further purify the product and remove isomers and other minor impurities.
Q2: What are the best solvents for recrystallizing this compound?
A2: Good solvents for recrystallizing this compound are those in which it is highly soluble at high temperatures and sparingly soluble at low temperatures. Based on its known solubility profile, suitable solvents include water, ethanol, toluene, or mixtures thereof.[1][6] The choice of solvent will depend on the specific impurities present in the crude mixture.
Q3: How can I remove the o,p'-isomer of this compound?
A3: The separation of the o,p'- and p,p'-isomers of this compound is challenging due to their similar structures.[1] While a single recrystallization may not be sufficient for complete removal, fractional crystallization can improve the purity.[2] For achieving very high purity, preparative column chromatography is the most effective method.
Q4: What is a typical expected yield for the purification of this compound?
A4: The overall yield will depend on the purity of the crude starting material and the efficiency of each purification step. An isolated yield of around 60% from the initial synthesis and purification has been reported.[6] For the recrystallization step alone, a recovery of 65% can be considered a good benchmark, similar to that of benzoic acid from hot water.[7]
Q5: How can I check the purity of my final this compound product?
A5: The purity of the final product can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value (168-171 °C) is a good indicator of purity.[3][4][5]
-
Thin Layer Chromatography (TLC): TLC can be used to quickly check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of the sample and detecting the presence of isomers.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference(s) |
| Ethanol | Soluble | [3][4][5] |
| Isopropanol | Soluble | [3][4][5] |
| Acetone | Soluble | [3][4][5] |
| Acetic Acid | Soluble | [3][4][5] |
| Methyl Ethyl Ketone | Soluble | [3][4][5] |
| Water | Limited Solubility | [8] |
| Benzene | Insoluble | [3][4][5] |
| Carbon Tetrachloride | Insoluble | [3][4][5] |
| Xylene | Insoluble | [3][4][5] |
Table 2: Typical Purification Step Efficiencies
| Purification Step | Typical Recovery/Yield | Reference(s) |
| Liquid-Liquid Extraction | >90% (for similar phenolic acids) | [9] |
| Recrystallization | ~65% (benchmark) | [7] |
| Overall Yield (from crude) | ~60% | [6] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Crude this compound
-
Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent, such as ethyl acetate.
-
Basification and Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) three to four times. This will deprotonate the this compound, transferring it to the aqueous phase.
-
Separation of Layers: Combine the aqueous layers. The organic layer, containing non-acidic impurities and unreacted phenol, can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid (e.g., 6M HCl) with stirring until the pH is acidic (pH ~2). The this compound will precipitate out of the solution.
-
Re-extraction: Extract the precipitated this compound back into an organic solvent (e.g., ethyl acetate) three to four times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude, purified this compound.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent (e.g., hot water, ethanol, or a toluene/water mixture).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of hot solvent required to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: HPLC Analysis of this compound Purity
This is a general method based on the analysis of the structurally similar compound, Bisphenol A, and may require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 75mm, 4µm).[3]
-
Mobile Phase:
-
Gradient:
-
0-2 min: 30% B
-
2-6 min: 30% to 90% B
-
6-8 min: 90% B
-
8-9 min: 90% to 30% B[3]
-
-
Flow Rate: 0.5 mL/min.[3]
-
Detection: UV at 275 nm.[3]
-
Injection Volume: 5 µL.[3]
Mandatory Visualization
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Bisphenol A, BPA Analyzed with HPLC - AppNote [mtc-usa.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ddescholar.acemap.info [ddescholar.acemap.info]
- 5. mdpi.com [mdpi.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Eco-friendly solvent-based liquid-liquid extraction of phenolic acids from winery wastewater streams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Thermomechanical Properties of Diphenolic Acid and Bisphenol A-Based Polymers
A detailed guide for researchers and scientists on the performance of polymers derived from diphenolic acid as a potential alternative to bisphenol A, with a focus on their thermomechanical characteristics.
In the quest for safer, more sustainable materials, this compound (DPA) has emerged as a promising bio-based alternative to the widely used bisphenol A (BPA). Both DPA and BPA serve as key monomers in the production of high-performance polymers such as epoxy resins and polycarbonates. This guide provides a comprehensive comparison of the thermomechanical properties of DPA-based and BPA-based polymers, supported by experimental data to inform material selection in research and development.
Epoxy Resin Systems: A Direct Comparison
Recent studies have focused on the development of DPA-derived epoxy resins as a direct replacement for traditional BPA-based systems, such as diglycidyl ether of bisphenol A (DGEBA). A notable study on DPA-derived hyperbranched epoxy thermosets provides a direct comparison with a commercial DGEBA thermoset, offering valuable insights into their relative performance.
Quantitative Thermomechanical Data
The following table summarizes the key thermomechanical properties of a DPA-derived hyperbranched epoxy (HBEP) compared to a commercial DGEBA thermoset. The data reveals that the DPA-based system not only matches but in several aspects, exceeds the performance of the BPA-based counterpart.
| Property | DPA-Derived Hyperbranched Epoxy (HBEP-3) | Commercial DGEBA Thermoset | Test Method |
| Tensile Strength | 89.2 MPa | 81.2 MPa | ASTM D638 |
| Bending Strength | 129.6 MPa | 108.2 MPa | ASTM D790 |
| Elongation at Break | 6.1% | 3.0% | ASTM D638 |
| Toughness | 4.5 MJ m⁻³ | 1.5 MJ m⁻³ | Calculated from tensile test |
| Impact Strength | 6.7 kJ m⁻² | 4.2 kJ m⁻² | ISO 179 |
| Glass Transition Temp. (Tg) | 85.86 °C | 99.45 °C | Dynamic Mechanical Analysis (DMA) |
Data sourced from "this compound-Derived Hyperbranched Epoxy Thermosets with High Mechanical Strength and Toughness"[1][2]
The results indicate that the DPA-derived hyperbranched epoxy exhibits superior tensile strength, bending strength, elongation at break, toughness, and impact strength compared to the commercial DGEBA thermoset.[1] While the glass transition temperature of this specific DPA-epoxy is slightly lower, it remains in a practical range for many applications.[2] The enhanced mechanical properties of the DPA-based thermoset are attributed to its hyperbranched structure, which allows for efficient energy dissipation.
Polycarbonate Systems: An Overview
While DPA is a structural analogue of BPA and a viable candidate for polycarbonate synthesis, direct, side-by-side comparative studies on the thermomechanical properties of DPA-polycarbonate versus BPA-polycarbonate are not as readily available in the public domain. However, we can establish a baseline for comparison by examining the well-documented properties of BPA-polycarbonate.
Typical Thermomechanical Properties of Bisphenol A-Polycarbonate
| Property | Typical Value Range | Test Method |
| Tensile Strength | 55 - 65 MPa | ASTM D638 |
| Flexural Modulus | 2.2 - 2.4 GPa | ASTM D790 |
| Notched Izod Impact Strength | 600 - 930 J/m | ASTM D256 |
| Glass Transition Temperature (Tg) | 145 - 150 °C | Differential Scanning Calorimetry (DSC) |
These values are representative of general-purpose BPA-polycarbonate and can vary based on grade and additives.
This compound has been successfully used to synthesize polycarbonates, and it is anticipated that these polymers would exhibit competitive thermomechanical properties. The presence of the carboxylic acid group in DPA offers a site for further chemical modification, potentially leading to polycarbonates with unique functionalities. Further research and publication of direct comparative data are needed to fully elucidate the performance of DPA-polycarbonates relative to their BPA-based counterparts.
Experimental Methodologies
The characterization of thermomechanical properties of these polymers relies on a suite of standard analytical techniques.
Dynamic Mechanical Analysis (DMA)
-
Purpose: To measure the viscoelastic properties of materials as a function of temperature, frequency, and time. It is a highly sensitive method for determining the glass transition temperature (Tg).
-
Typical Protocol: A sample of the cured polymer is subjected to a sinusoidal stress in a specific deformation mode (e.g., three-point bending, tensile, or compression). The temperature is ramped at a controlled rate (e.g., 3-5 °C/min), and the storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss to storage modulus) are recorded. The peak of the tan delta curve is often taken as the Tg.
Thermogravimetric Analysis (TGA)
-
Purpose: To determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
-
Typical Protocol: A small sample of the polymer is placed in a high-precision balance within a furnace. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere. The resulting data provides the onset temperature of decomposition and the percentage of residual mass at high temperatures. One study on a DPA-derived resin showed good thermal stability up to 300°C with an onset of decomposition at 320°C.[3]
Differential Scanning Calorimetry (DSC)
-
Purpose: To measure the heat flow into or out of a sample as a function of temperature or time. It is commonly used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
-
Typical Protocol: A small, weighed sample of the polymer is sealed in an aluminum pan and placed in the DSC cell alongside an empty reference pan. The temperature is ramped at a set rate (e.g., 10 °C/min), and the difference in heat flow between the sample and the reference is measured. The Tg is observed as a step change in the baseline of the heat flow curve.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing the thermomechanical properties of DPA and BPA-based polymers.
Caption: Workflow for comparing DPA and BPA polymer properties.
Conclusion
The available data, particularly for epoxy resin systems, indicates that this compound is a highly viable alternative to bisphenol A, offering comparable and, in some cases, superior thermomechanical properties. DPA-derived polymers present an opportunity to develop high-performance materials with a more favorable environmental and health profile. Further research into the direct comparison of DPA and BPA-based polycarbonates will be crucial in expanding the applications of these promising bio-based polymers.
References
- 1. Synthesis and characterization of polycarbonates based on bisphenol S by melt transesterification | Semantic Scholar [semanticscholar.org]
- 2. Comparison of the properties of bioderived polycarbonate and traditional bisphenol-A polycarbonate-MedSci.cn [medsci.cn]
- 3. Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s [mdpi.com]
A Comparative Analysis of Catalysts for Diphenolic Acid Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of diphenolic acid (DPA), a promising bio-based alternative to Bisphenol A (BPA), is a topic of significant interest. The efficiency and selectivity of this process are critically dependent on the catalyst employed. This guide provides a comprehensive comparison of various catalysts used in the synthesis of DPA from levulinic acid and phenol, supported by experimental data and detailed protocols.
This compound, chemically known as 4,4-bis(4-hydroxyphenyl)pentanoic acid, is synthesized through the condensation reaction of phenol and levulinic acid, a platform chemical derivable from renewable biomass.[1][2] This reaction requires a Brønsted acid catalyst to proceed efficiently.[1][3] The primary goal in DPA synthesis is to maximize the yield of the p,p'-isomer, as this is the isomer of industrial interest, while minimizing the formation of the o,p'-isomer and other byproducts.[1]
Catalyst Performance: A Quantitative Comparison
The choice of catalyst significantly impacts the conversion of levulinic acid (LA), the yield of this compound (DPA), and the selectivity towards the desired p,p'-DPA isomer. The following tables summarize the performance of various homogeneous and heterogeneous catalysts based on published experimental data.
Homogeneous Catalysts
Traditionally, strong Brønsted mineral acids like HCl and H₂SO₄ have been used for DPA synthesis.[1] While they can achieve high yields, they suffer from issues of corrosivity, difficulty in separation from the reaction mixture, and the need for expensive waste treatment.[4] Other homogeneous catalysts, such as sulfonic acids, have also been investigated.[1]
| Catalyst | LA/Phenol Molar Ratio | Temperature (°C) | Time (h) | LA Conversion (mol%) | p,p'-DPA Yield (mol%) | p,p'-DPA/o,p'-DPA Molar Ratio | Reference |
| HCl (37 wt%) | 1/2 | 55 | 16 | ~93 (DPA Yield) | - | - | [1] |
| H₂SO₄ (96 wt%) | 1/2 - 1/4 | up to 60 | up to 48 | ~70 (DPA Yield) | - | - | [1] |
| Sulfamic acid | - | - | - | Comparable to HCl | 51 | 7.4 | [1] |
| Methanesulfonic acid | - | - | - | Optimized for high conversion | - | - | [1] |
| [BSMim]HSO₄ (Ionic Liquid) | - | - | - | - | 93.2 | ~100% selectivity to p,p'-DPA | [4] |
Heterogeneous Catalysts
To overcome the drawbacks of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. These are generally easier to separate from the reaction mixture and can often be recycled and reused.[5] Key classes of heterogeneous catalysts for DPA synthesis include sulfonic acid-based resins, zeolites, and heteropolyacids.
| Catalyst | LA/Phenol Molar Ratio | Temperature (°C) | Time (h) | LA Conversion (mol%) | p,p'-DPA Yield (mol%) | p,p'-DPA/o,p'-DPA Molar Ratio | Reference |
| Amberlyst-15 | 1/4 | 60 | 24 | 64 | 55 | 15.8 | [1] |
| H-Beta Zeolite | - | 120 | 24 | 44 | 33 | 99 | [1] |
| H-Beta Zeolite (Optimized) | 6:1 (Phenol:LA) | 140 | 72 | ~77 | >70 | - | [6] |
| H₃PW₁₂O₄ (Heteropolyacid) | - | 140 | - | 87 | 82 | 28.3 | [1] |
| Dowex 50Wx2 | - | - | - | High DPA yield | - | - | [2] |
| Amberlyst-46 | - | - | - | Good performance | - | - | [2] |
Reaction Pathways and Experimental Workflow
The synthesis of this compound involves the acid-catalyzed electrophilic substitution of phenol with levulinic acid. The general mechanism and a typical experimental workflow are illustrated in the diagrams below.
Experimental Protocols
The following provides a generalized experimental protocol for the synthesis of this compound, which can be adapted based on the specific catalyst and scale of the reaction.
Materials and Equipment
-
Levulinic acid
-
Phenol
-
Catalyst (e.g., Amberlyst-15, H-Beta zeolite)
-
Solvent for extraction (e.g., ethyl acetate)
-
Aqueous solution for washing (e.g., sodium bicarbonate solution)
-
Glass reactor equipped with a mechanical stirrer, condenser, and temperature controller
-
Heating mantle or oil bath
-
Filtration apparatus
-
Rotary evaporator
-
Analytical instruments for product analysis (e.g., NMR, HPLC, GC-MS)
General Procedure
-
Reaction Setup: The reaction is typically carried out in a stirred-tank batch reactor.[2] Charge the reactor with levulinic acid and an excess of phenol. The molar ratio of phenol to levulinic acid can vary, with ratios from 2:1 to 6:1 being common.[1][6]
-
Catalyst Addition: Add the catalyst to the reactor. The catalyst loading is typically a weight percentage of the reactants.
-
Reaction Conditions: Heat the mixture to the desired reaction temperature, which can range from 60°C to 140°C, under constant stirring.[1] The reaction time can vary from a few hours to over 72 hours, depending on the catalyst and temperature.[1][6]
-
Catalyst and Product Separation:
-
Homogeneous Catalysts: After cooling, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent like ethyl acetate.[7] The DPA can be selectively extracted from the organic phase by washing with an aqueous sodium bicarbonate solution.[7]
-
Heterogeneous Catalysts: The catalyst can be easily separated from the reaction mixture by filtration after cooling.[5] The filtrate can then be further processed for product isolation.
-
-
Product Purification: The crude this compound is typically purified by recrystallization from a suitable solvent.
-
Analysis: The purity and structure of the final product are confirmed using analytical techniques such as NMR, HPLC, and melting point determination. The yield and selectivity are calculated based on the amount of starting levulinic acid.
Concluding Remarks
The selection of a catalyst for this compound synthesis involves a trade-off between activity, selectivity, cost, and ease of use. While homogeneous catalysts can offer high yields, heterogeneous catalysts are advantageous in terms of separation, reusability, and reduced environmental impact.[5][8]
-
Sulfonic acid resins , such as Amberlyst-15, have shown to be effective and are a preferred choice among commercial heterogeneous catalysts.[1]
-
Zeolites , particularly H-Beta, exhibit excellent selectivity towards the desired p,p'-DPA isomer due to shape selectivity effects.[1][6]
-
Heteropolyacids can achieve high conversions and yields at elevated temperatures.[1]
-
Acidic ionic liquids have emerged as highly effective catalysts, demonstrating excellent yields and selectivity, although their industrial-scale application is still under investigation.[4]
Future research will likely focus on developing more robust and cost-effective heterogeneous catalysts with improved activity and selectivity to further enhance the sustainable production of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. ub.edu [ub.edu]
- 3. Challenges and Opportunities in the Catalytic Synthesis of this compound and Evaluation of Its Application Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic synthesis of this compound from levulinic acid over Bronsted acidic ionic liquids :: BioResources [bioresources.cnr.ncsu.edu]
- 5. chembam.com [chembam.com]
- 6. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 7. mdpi.com [mdpi.com]
- 8. ethz.ch [ethz.ch]
A Comparative Performance Analysis: DPA-Based vs. BPA-Based Epoxy Resins
In the landscape of high-performance thermosetting polymers, bisphenol A (BPA)-based epoxy resins, particularly diglycidyl ether of bisphenol A (DGEBA), are the most prevalent due to their exceptional mechanical strength, thermal stability, and chemical resistance.[1][2] However, the performance of an epoxy resin system is critically influenced by the choice of curing agent. This guide provides a comparative analysis of BPA-based epoxy resins cured with agents that fall under the "DPA" classification, namely 4,4′-Diaminodiphenylmethane (DDM), a diamine, and various dianhydrides, against standard BPA-based resin systems. This comparison is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of material properties for their applications.
Understanding "DPA" in the Context of Epoxy Resins
The acronym "DPA" in the context of epoxy resins does not typically refer to a direct monomer replacement for BPA in the same way as bisphenol F (BPF) or other bisphenols. Instead, it most commonly refers to key components of the curing agent, or hardener, that dictates the final properties of the cured thermoset. The two primary interpretations of "DPA" are:
-
Diaminodiphenylmethane (DDM): A widely used aromatic amine curing agent. Its chemical structure, featuring two amine groups and a diphenylmethane backbone, imparts high thermal stability and mechanical strength to the cured epoxy.[3][4]
-
Dianhydrides: A class of curing agents that react with epoxy groups to form highly cross-linked networks with excellent thermal and chemical resistance.[5][6]
This guide will focus on the performance of a standard BPA-based epoxy resin (DGEBA) when cured with these "DPA" type agents, providing a clear comparison of their performance characteristics.
Performance Comparison: DPA-Cured vs. Standard BPA-Cured Epoxy Resins
The choice of curing agent significantly alters the thermomechanical and chemical resistance properties of a BPA-based epoxy resin. The following tables summarize the quantitative data from various studies, comparing DGEBA resins cured with DDM and dianhydrides to those cured with other common amine hardeners.
Thermal Properties
| Property | DGEBA Cured with DDM (Diaminodiphenylmethane) | DGEBA Cured with Dianhydride (BTDA) | DGEBA Cured with Aliphatic Amines (DETA) | Reference(s) |
| Glass Transition Temperature (Tg) | ~213 °C | > 220 °C (post-cured) | Lower Tg | [1][7] |
| Heat Deflection Temperature (HDT) | High | > 180 °C | Lower HDT | [7][8] |
| Thermal Stability (TGA) | High char yield, stable to higher temperatures | High char yield | Lower decomposition temperature | [9][10] |
Mechanical Properties
| Property | DGEBA Cured with DDM (Diaminodiphenylmethane) | DGEBA Cured with Dianhydride (BTDA) | DGEBA Cured with Aliphatic Amines (DETA) | Reference(s) |
| Tensile Strength | High | High, but can be brittle | Moderate | [1][8] |
| Flexural Strength | Significantly Enhanced | High | Moderate | [1] |
| Tensile Modulus | Significantly Enhanced | High | Moderate | [1][8] |
| Impact Strength | Can be brittle | Can be brittle without tougheners | Generally higher toughness | [11] |
Chemical Resistance
| Property | DGEBA Cured with DDM (Diaminodiphenylmethane) | DGEBA Cured with Dianhydride (BTDA) | DGEBA Cured with Aliphatic Amines (DETA) | Reference(s) |
| Acids | Good to Excellent | Excellent | Moderate to Good | [4][12] |
| Bases | Excellent | Excellent | Excellent | [13] |
| Solvents | Good to Excellent | Excellent | Good |
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying the performance data presented. Below are summaries of standard experimental protocols for key performance tests, based on ASTM standards.
Thermal Analysis: Glass Transition Temperature (Tg) and Thermal Decomposition
-
Differential Scanning Calorimetry (DSC) for Tg Determination:
-
A small sample (5-10 mg) of the cured epoxy is hermetically sealed in an aluminum pan.
-
The sample is placed in a DSC instrument alongside an empty reference pan.
-
The temperature is ramped at a controlled rate (e.g., 10°C/min) over a specified range (e.g., 30°C to 250°C).
-
The heat flow to the sample is measured relative to the reference. The Tg is identified as a step-change in the heat flow curve.[14]
-
-
Thermogravimetric Analysis (TGA) for Thermal Stability:
-
A sample of the cured epoxy (10-20 mg) is placed in a TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve provides information on the decomposition temperatures and the amount of char residue at high temperatures.[9]
-
Mechanical Properties Testing
-
Tensile Testing (ASTM D638):
-
"Dog-bone" shaped specimens of the cured epoxy are prepared according to the dimensions specified in ASTM D638.[15]
-
The specimen is mounted in the grips of a universal testing machine.
-
A tensile load is applied at a constant crosshead speed (e.g., 1.27 mm/min) until the specimen fractures.[15]
-
Stress and strain are continuously recorded to determine tensile strength, tensile modulus, and elongation at break.[8]
-
-
Flexural Testing (ASTM D790):
-
Rectangular bar specimens of the cured epoxy are prepared.
-
The specimen is placed on two supports in a three-point bending fixture on a universal testing machine.
-
A load is applied to the center of the specimen at a specified rate until it breaks or reaches a maximum strain.[16]
-
Flexural strength and flexural modulus are calculated from the load-deflection curve.
-
Chemical Resistance Testing (ASTM D543)
-
Cured epoxy specimens of known weight and dimensions are prepared.
-
The specimens are fully immersed in the test chemical (e.g., 50% sodium hydroxide, various acids, solvents) for a specified duration (e.g., 7 days) at a controlled temperature.[13]
-
After immersion, the specimens are removed, rinsed, and dried.
-
Changes in weight, dimensions, and appearance (e.g., discoloration, swelling) are recorded.[13]
-
Mechanical properties, such as hardness or flexural strength, may also be tested after exposure to quantify the degradation.
Visualizing Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided in DOT language for use with Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. ASTM -2022 "Standard Guide for Testing Epoxy Resins" | NBCHAO [en1.nbchao.com]
- 3. bdmaee.net [bdmaee.net]
- 4. bdmaee.net [bdmaee.net]
- 5. azom.com [azom.com]
- 6. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. researchgate.net [researchgate.net]
- 8. epoxyworks.com [epoxyworks.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. dianhydrides.com [dianhydrides.com]
- 13. azom.com [azom.com]
- 14. engineering.unt.edu [engineering.unt.edu]
- 15. udspace.udel.edu [udspace.udel.edu]
- 16. technoarete.org [technoarete.org]
A Comparative Guide to Validating the Purity of Synthesized Diphenolic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of analytical methods for validating the purity of synthesized diphenolic acid (DPA), a promising alternative to bisphenol A (BPA). The performance of these methods is compared with techniques used for common alternatives, supported by experimental data and detailed protocols.
This compound, primarily the 4,4-bis(4-hydroxyphenyl)pentanoic acid (p,p'-DPA) isomer, is synthesized through the condensation of levulinic acid and phenol. A significant impurity in this synthesis is the ortho,para-DPA (o,p'-DPA) isomer, the presence of which can complicate purification and affect the properties of downstream products. Therefore, robust analytical methods are essential to quantify the desired isomer and other potential impurities.[1]
Comparison of Analytical Techniques for Purity Validation
The purity of this compound and its alternatives can be assessed using several analytical techniques, each with distinct advantages in terms of sensitivity, specificity, and the nature of the information provided. The primary methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Quantitative Data Summary
The following tables summarize the performance of these techniques for the analysis of this compound and its common alternative, Bisphenol A.
Table 1: Comparison of Analytical Methods for this compound Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (¹H-NMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Use | Quantification of isomers (p,p'-DPA vs. o,p'-DPA) and known impurities. | Structural elucidation, identification of unknown impurities, and absolute purity determination (qNMR).[2][3] | Highly sensitive quantification and identification of trace impurities and byproducts.[4] |
| Limit of Detection (LOD) | 0.01 - 0.15 mg/L (for similar phenolic acids)[5] | ~0.01 - 0.14 mg/mL (for total phenols)[6] | 0.02 - 0.08 µg/L (for bisphenols)[7] |
| Limit of Quantification (LOQ) | 0.02 - 0.50 mg/L (for similar phenolic acids)[5][8] | 0.07 - 0.69 mg/mL (for total phenols)[6] | 0.05 - 0.25 µg/L (for bisphenols)[7][9] |
| Precision (RSD) | < 3.5%[10] | < 1.5%[6] | < 19%[11] |
| Accuracy (Recovery) | 88 - 108%[12] | 98.2 - 101.7%[6] | 71 - 114%[13] |
Table 2: Purity Validation Methods for this compound Alternatives (Bisphenols A, F, and S)
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Bisphenol A (BPA) | UPLC-ESI-MS/MS | 0.08 µg/L | 0.25 µg/L | [7] |
| Bisphenol F (BPF) | UPLC-ESI-MS/MS | 0.03 µg/L | 0.10 µg/L | [7] |
| Bisphenol S (BPS) | UPLC-ESI-MS/MS | 0.02 µg/L | 0.05 µg/L | [7] |
| BPA, BPF, BPS | HPLC-UV | Not specified | Not specified | [14] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC-UV) for DPA Isomer Quantification
This method is suitable for the routine quantification of p,p'-DPA and the o,p'-DPA isomer.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Detection:
-
UV detection at 280 nm.[16]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in the mobile phase or a suitable solvent like methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare calibration curves for p,p'-DPA and o,p'-DPA standards of known concentrations.
-
The concentration of each isomer in the synthesized sample is determined from the peak area relative to the calibration curve.
-
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR can be used to determine the absolute purity of a this compound sample without the need for a specific DPA reference standard.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Accurately weigh a certified internal standard (e.g., maleic anhydride, dimethyl sulfone). The internal standard should have a known purity and a resonance that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a deuterated solvent (e.g., DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a ¹H-NMR spectrum with a sufficient relaxation delay to ensure complete magnetization recovery for accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
The purity of the this compound is calculated based on the integral values, the number of protons corresponding to each signal, the molar masses, and the weights of the sample and the internal standard.
-
LC-MS for Impurity Identification
LC-MS is a powerful tool for identifying and characterizing unknown impurities and byproducts from the synthesis.
-
Instrumentation:
-
HPLC or UPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole-Time-of-Flight (Q-TOF) for accurate mass measurements).
-
Electrospray ionization (ESI) is a common ionization source for phenolic compounds.[17]
-
-
Chromatographic Conditions:
-
Similar to the HPLC-UV method, a reversed-phase C18 column with a gradient of water and acetonitrile (both typically containing a small amount of formic acid) is used.
-
-
Mass Spectrometry Parameters:
-
Operate the mass spectrometer in both positive and negative ion modes to obtain comprehensive information.
-
Acquire full scan data to detect all ions and tandem MS (MS/MS) data for structural elucidation of specific ions.[18]
-
-
Data Analysis:
-
The accurate mass measurements from the MS data are used to determine the elemental composition of the impurities.
-
The fragmentation patterns from the MS/MS data provide structural information to aid in the identification of the impurities.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the workflows for the described analytical methods.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 3. Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Determination of total phenol and six polyphenolic components in the polyphenol extract of Cinnamomi cortex by quantitative nuclear magnetic resonance spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. series.publisso.de [series.publisso.de]
- 8. scielo.br [scielo.br]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. pjps.pk [pjps.pk]
- 11. researchgate.net [researchgate.net]
- 12. diva-portal.org [diva-portal.org]
- 13. uvadoc.uva.es [uvadoc.uva.es]
- 14. Bisphenol A, S, & F Analyzed with HPLC - AppNote [mtc-usa.com]
- 15. japsonline.com [japsonline.com]
- 16. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 17. mjcce.org.mk [mjcce.org.mk]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Studies of Diphenolic Acid Formation
For Researchers, Scientists, and Drug Development Professionals
Diphenolic acid (DPA), or 4,4-bis(4-hydroxyphenyl)pentanoic acid, is a promising bio-based alternative to bisphenol A (BPA), a compound facing scrutiny due to health concerns.[1][2][3] The synthesis of DPA involves the acid-catalyzed condensation of levulinic acid with two molecules of phenol.[1][4][5] This guide provides a comparative analysis of the kinetic studies of DPA formation, focusing on different catalytic systems and their performance, supported by experimental data.
Catalytic Performance in this compound Synthesis
The choice of catalyst is a critical factor in the synthesis of this compound, influencing reaction rates, yields, and the selectivity towards the desired p,p'-isomer.[1] Both homogeneous and heterogeneous acid catalysts have been extensively studied.
Homogeneous Acid Catalysts
Strong Brønsted mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) have been traditionally used for DPA synthesis.[1] While effective in promoting the reaction, they pose challenges related to corrosion and separation from the product mixture.[6]
SO₃H-based acidic ionic liquids have emerged as a promising alternative, demonstrating high catalytic activity and selectivity. Under optimal conditions with [BSMim]HSO₄, a DPA yield of 93.2 mol% with nearly 100% selectivity to the p,p'-isomer has been achieved.[7] The addition of thiol compounds can further enhance the yield.[7]
Table 1: Comparison of Homogeneous Acid Catalysts for this compound Synthesis
| Catalyst | Levulinic Acid (LA) Conversion (mol%) | p,p'-DPA Yield (mol%) | p,p'-DPA/o,p'-DPA Molar Ratio | Reaction Conditions | Reference |
| H₂SO₄ | - | 61 | - | - | [1] |
| HCl | 65 | - | 2.0 | Amount of catalyst and ethanethiol as additive | [1] |
| Sulfamic acid | - | 51 | 7.4 | Amount of catalyst and ethanethiol as additive | [1] |
| [BSMim]HSO₄ | - | 93.2 | ~100% | 60 °C, 24 h, with ethanethiol | [7] |
| Mercaptoacetic acid (additive with H₂SO₄) | - | 68 | Reduced | - | [1] |
Heterogeneous Acid Catalysts
Heterogeneous catalysts offer advantages in terms of separation and reusability.[1] Various solid acid catalysts, including sulfonic acid resins, heteropolyacids, and zeolites, have been investigated.
Sulfonic Acid Resins: Amberlyst-15 is a widely studied commercial sulfonic acid resin.[1] It has shown a high p,p'-DPA yield of 55 mol% and a p,p'-DPA/o,p'-DPA molar ratio of 15.8 at 60 °C.[1][8]
Heteropolyacids: Phosphotungstic acid (H₃PW₁₂O₄) is a notable heteropolyacid catalyst, achieving a high LA conversion of 87 mol% and a p,p'-DPA yield of 82 mol% at 140 °C, with a high p,p'-DPA/o,p'-DPA molar ratio of 28.3.[1]
Zeolites: H-Beta zeolite has demonstrated the highest LA conversion (44 mol%) and p,p'-DPA yield (33 mol%) among tested zeolites, with a very high selectivity (p,p'-DPA/o,p'-DPA molar ratio of 99) at 120 °C.[1]
Table 2: Comparison of Heterogeneous Acid Catalysts for this compound Synthesis
| Catalyst Type | Catalyst | LA Conversion (mol%) | p,p'-DPA Yield (mol%) | p,p'-DPA/o,p'-DPA Molar Ratio | Reaction Conditions | Reference |
| Sulfonic Acid Resin | Amberlyst-15 | - | 55 | 15.8 | 60 °C, 24 h, LA/phenol molar ratio 1/4 | [1][8] |
| Heteropolyacid | H₃PW₁₂O₄ | 87 | 82 | 28.3 | 140 °C | [1] |
| Zeolite | H-Beta | 44 | 33 | 99 | 120 °C, 24 h | [1] |
Experimental Protocols
General Procedure for this compound Synthesis
The synthesis of this compound is typically carried out in a sealed vessel with magnetic stirring.[7] A representative experimental procedure is as follows:
-
Reactant Mixture: A mixture of levulinic acid, phenol, and the acid catalyst is prepared in a reaction vessel.[4][7] The molar ratio of phenol to levulinic acid is a critical parameter, with ratios of 4:1 or higher often used.[7][9]
-
Reaction Conditions: The reaction mixture is heated to a specific temperature, typically ranging from 60 °C to 140 °C, and stirred for a defined period, which can be up to 48 hours.[7][9]
-
Product Analysis: After the reaction, the mixture is cooled to room temperature. A suitable solvent, such as methanol, is added, and the resulting solution is analyzed by High-Performance Liquid Chromatography (HPLC) to determine the conversion of levulinic acid and the yield and selectivity of the this compound isomers.[7]
Reaction Mechanism and Experimental Workflow
The formation of this compound proceeds through a series of acid-catalyzed reactions. The general mechanism involves the initial reaction of levulinic acid with one molecule of phenol to form a carbocation intermediate, which then undergoes a nucleophilic attack by a second phenol molecule.[1]
Caption: General reaction mechanism for the acid-catalyzed synthesis of this compound.
The experimental workflow for studying the kinetics of this compound formation typically involves a systematic variation of reaction parameters to understand their impact on the reaction outcome.
Caption: A typical experimental workflow for kinetic studies of this compound formation.
References
- 1. Challenges and Opportunities in the Catalytic Synthesis of this compound and Evaluation of Its Application Potential [mdpi.com]
- 2. Challenges and Opportunities in the Catalytic Synthesis of this compound and Evaluation of Its Application Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities in the Catalytic Synthesis of this compound and Evaluation of Its Application Potential [ouci.dntb.gov.ua]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic synthesis of this compound from levulinic acid over Bronsted acidic ionic liquids :: BioResources [bioresources.cnr.ncsu.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
DPA vs. BPA: A Comparative Environmental Impact Assessment
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Diphenylamine (B1679370) and Bisphenol A
The selection of chemical compounds in industrial applications, including pharmaceuticals and manufacturing, necessitates a thorough evaluation of their environmental fate and potential ecological impact. This guide provides a detailed comparison of the environmental impact of two widely used compounds: diphenylamine (DPA) and bisphenol A (BPA). By examining their persistence, bioaccumulation, and toxicity, supported by experimental data and methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making and sustainable practices.
Executive Summary
While both diphenylamine (DPA) and bisphenol A (BPA) present environmental concerns, their profiles differ significantly. BPA is characterized by its rapid biodegradation and low bioaccumulation potential, although it is a known endocrine disruptor with effects on aquatic life at low concentrations. In contrast, DPA is less readily biodegradable, suggesting greater persistence in the environment. While its bioaccumulation potential is considered low due to low water solubility, it can be acutely toxic to aquatic organisms. The ecotoxicological hazard of commercial DPA can be significantly influenced by the presence of impurities.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data on the environmental properties and aquatic toxicity of DPA and BPA.
Table 1: Environmental Fate and Bioaccumulation
| Parameter | Diphenylamine (DPA) | Bisphenol A (BPA) |
| Biodegradability | Not readily biodegradable. Studies on its biodegradability are sparse. | Readily and inherently biodegradable in water.[1] |
| Persistence | Considered to have low persistence in water/soil. | Does not persist in the environment due to rapid degradation.[1] |
| Bioaccumulation Potential | Low potential for bioaccumulation due to low water solubility. | Low potential for bioaccumulation (BCF values for fish range from 1.7 to 182).[1] |
| Log Kow | ~3.5 | 3.64 ± 0.32 |
Table 2: Acute Aquatic Toxicity
| Organism | Diphenylamine (DPA) LC50/EC50 (mg/L) | Bisphenol A (BPA) LC50/EC50 (mg/L) |
| Fish | Pimephales promelas (Fathead minnow) 21-d LC50: 1.92 | Pimephales promelas (Fathead minnow) 96-h LC50: 4.6 |
| Oncorhynchus mykiss (Rainbow trout) 96-h LC50: 3.7 | Oncorhynchus mykiss (Rainbow trout) 96-h LC50: 4.6-10.9 | |
| Invertebrates | Daphnia magna 48-h EC50: 0.28-0.31 | Daphnia magna 48-h EC50: 10 |
| Lampsilis siliquoidea (Fatmucket clam) 48-h EC50: 5.95-7.95[1] | Americamysis bahia (Mysid shrimp) 96-h LC50: 1.1 | |
| Algae | Data not readily available | Desmodesmus subspicatus 72-h EC50: >2.7 |
| Bacteria | Vibrio fischeri EC50: Classified as "very toxic to aquatic organisms".[2] | Data not readily available |
Experimental Protocols
Biodegradability Testing: OECD 301 Guideline
The assessment of "ready biodegradability" for chemical substances is crucial for understanding their environmental persistence. The Organization for Economic Co-operation and Development (OECD) Guideline 301 provides a set of standardized methods for this purpose.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The degradation of the test substance is monitored by measuring parameters such as Dissolved Organic Carbon (DOC) removal, carbon dioxide (CO₂) evolution, or oxygen (O₂) consumption.
Key Methodologies within OECD 301:
-
DOC Die-Away (OECD 301 A): Measures the removal of DOC over time.
-
CO₂ Evolution Test (OECD 301 B): Quantifies the CO₂ produced from the mineralization of the test substance.
-
Closed Bottle Test (OECD 301 D): Measures the consumption of oxygen in sealed bottles.
-
Manometric Respirometry Test (OECD 301 F): Continuously measures the oxygen uptake.
Pass Criteria for Ready Biodegradability:
-
DOC Removal: ≥ 70% within a 10-day window.
-
CO₂ Evolution or O₂ Consumption: ≥ 60% of the theoretical maximum within a 10-day window.
The "10-day window" begins when 10% of the substance has been degraded and must be completed within 28 days.
References
The Rising Tide of Bio-Based Polymers: A Cost-Benefit Analysis of Diphenolic Acid in Manufacturing
A comprehensive guide for researchers and drug development professionals on the performance, cost, and synthesis of diphenolic acid as a sustainable alternative to traditional monomers.
In the ongoing pursuit of sustainable and safer manufacturing processes, this compound (DPA) has emerged as a promising bio-based substitute for conventional petroleum-derived monomers, most notably bisphenol A (BPA). This guide provides a detailed cost-benefit analysis of integrating DPA into manufacturing, offering a comparative look at its performance against established alternatives, supported by experimental data and detailed protocols.
Executive Summary: The Case for this compound
This compound, derived from the bio-based platform chemical levulinic acid, presents a compelling value proposition for manufacturers. Its structural similarity to BPA allows for its use in the production of high-performance polymers such as epoxy resins and polycarbonates. The primary driver for the adoption of DPA is its significantly improved safety profile, moving away from the endocrine-disrupting properties associated with BPA that have led to increasing regulatory scrutiny and consumer concern. While the production cost of DPA is intrinsically linked to the fluctuating price of levulinic acid, advancements in biomass conversion technologies are progressively making it an economically viable alternative. Performance data reveals that DPA-based polymers can exhibit comparable, and in some cases superior, thermal and mechanical properties to their BPA-based counterparts.
Cost Analysis: A Shifting Economic Landscape
A direct cost comparison between DPA and BPA manufacturing is multifaceted, influenced by raw material costs, catalyst efficiency, and production scale.
Raw Material Costs:
The primary cost driver for DPA is levulinic acid (LA). The price of LA is dynamic, with sources reporting a wide range from approximately $400 to $700 per metric tonne to higher values between $4,000 and $6,000 per metric tonne, depending on purity and source[1]. This variability is a critical factor in the overall cost of DPA. In contrast, BPA is synthesized from acetone and phenol, which are mature, petroleum-derived commodities with established supply chains and pricing. Reports on BPA production cost analysis provide a baseline for comparison, though specific figures vary based on plant setup and regional market conditions.
Synthesis and Manufacturing Costs:
The synthesis of DPA from LA and phenol is a well-documented process, typically achieved through acid-catalyzed condensation. The choice of catalyst, whether homogeneous mineral acids or heterogeneous catalysts like Amberlyst-15, significantly impacts yield, selectivity for the desired p,p'-isomer, and overall process costs, including catalyst recovery and reuse[2][3]. While detailed techno-economic analyses directly comparing industrial-scale DPA and BPA polymer production are still emerging, the increasing efficiency of LA production and DPA synthesis suggests a narrowing cost gap.
| Cost Component | This compound (DPA) | Bisphenol A (BPA) | Key Considerations |
| Primary Feedstock | Levulinic Acid (from biomass) | Acetone and Phenol (petroleum-derived) | Price volatility of levulinic acid is a key factor. |
| Catalyst | Brønsted acids (e.g., H₂SO₄, Amberlyst-15) | Strong acids (e.g., HCl) or ion-exchange resins | Catalyst reusability and efficiency are crucial for cost-effectiveness. |
| Manufacturing Process | Condensation reaction | Condensation reaction | Process optimization for high yield and selectivity is ongoing for DPA. |
| Purification | Crystallization | Crystallization | Separation of isomers can be a challenge in DPA synthesis. |
Table 1: Qualitative Cost Component Comparison
Performance Analysis: DPA-Based Polymers vs. Alternatives
Experimental data demonstrates that DPA-based polymers are not only viable substitutes but can also offer performance advantages.
Epoxy Resins
DPA-based epoxy resins have shown promising mechanical and thermal properties. For instance, hyperbranched epoxy thermosets derived from DPA have exhibited superior tensile strength, bending strength, and toughness compared to commercial DGEBA (diglycidyl ether of bisphenol A) thermosets[4][5].
| Property | DPA-Based Hyperbranched Epoxy[4][5] | DGEBA (Commercial Epoxy)[4][5] | Test Method |
| Tensile Strength (MPa) | 89.2 | 81.2 | Tensile Test |
| Bending Strength (MPa) | 129.6 | 108.2 | Bending Test |
| Elongation at Break (%) | 6.1 | 3.0 | Tensile Test |
| Toughness (MJ m⁻³) | 4.5 | 1.5 | Tensile Test |
| Impact Strength (kJ m⁻²) | 6.7 | 4.2 | Notched Impact Test |
Table 2: Mechanical Properties of DPA-Based vs. BPA-Based Epoxy Thermosets
Polycarbonates
Bio-based polycarbonates derived from DPA and other non-estrogenic phenols have demonstrated high thermal stability and glass transition temperatures, in some cases exceeding those of BPA-based polycarbonates of similar molecular weight[6][7].
| Property | DPA-Based Polycarbonate (example) | BPA-Based Polycarbonate | Test Method |
| Glass Transition Temperature (Tg, °C) | Up to 156[6][7] | ~145-150 | DSC |
| Decomposition Temperature (Td5%, °C) | Up to 383 (under N₂)[6][7] | ~450-500 | TGA |
| Tensile Strength (MPa) | ~60-70 | ~60-65 | ASTM D638 |
| Flexural Modulus (GPa) | ~2.2-2.4 | ~2.2-2.4 | ASTM D790 |
Table 3: Thermal and Mechanical Properties of DPA-Based vs. BPA-Based Polycarbonates
Experimental Protocols
Synthesis of this compound (DPA) using a Heterogeneous Catalyst
This protocol describes a general method for the synthesis of DPA from levulinic acid and phenol using Amberlyst-15, a solid acid catalyst.
Materials:
-
Levulinic acid (LA)
-
Phenol
-
Amberlyst-15 resin
-
Solvent (e.g., toluene, optional)
-
Ethyl acetate
-
Sodium bicarbonate solution
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine levulinic acid and phenol. A molar ratio of phenol to LA of 4:1 is commonly used[3].
-
Add the Amberlyst-15 catalyst. The catalyst loading is typically in the range of 10-20% by weight of the reactants.
-
The reaction mixture is heated to a temperature between 60°C and 120°C and stirred for a period of 4 to 24 hours. Reaction conditions can be optimized for yield and selectivity[3].
-
After the reaction is complete, the mixture is cooled to room temperature. The solid Amberlyst-15 catalyst is removed by filtration.
-
The filtrate is then diluted with a suitable organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to extract the acidic DPA.
-
The aqueous layer is then acidified with hydrochloric acid to precipitate the DPA.
-
The precipitated DPA is collected by filtration, washed with cold water, and dried under vacuum.
Synthesis of a DPA-Based Epoxy Resin
This protocol outlines the synthesis of a diglycidyl ether of this compound (DGEDPA).
Materials:
-
This compound (DPA)
-
Epichlorohydrin
-
Sodium hydroxide (or other suitable base)
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Solvent (e.g., toluene)
Procedure:
-
Dissolve DPA in an excess of epichlorohydrin in a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.
-
Add a phase-transfer catalyst to the mixture.
-
Heat the mixture to a temperature of around 80-100°C.
-
Slowly add a concentrated aqueous solution of sodium hydroxide to the reaction mixture over a period of 1-2 hours while maintaining the reaction temperature.
-
After the addition is complete, continue stirring the mixture for several more hours to ensure the completion of the reaction.
-
After cooling, the organic layer is separated and washed with water to remove any remaining salts and base.
-
The excess epichlorohydrin and solvent are removed under reduced pressure to yield the DGEDPA resin.
Visualizing the Manufacturing Workflow
The following diagrams illustrate the key stages in the production of DPA and its subsequent use in polymer synthesis.
Conclusion: A Sustainable Path Forward
The transition to bio-based materials is a critical step towards a more sustainable and safer chemical industry. This compound stands out as a front-runner in the quest to replace BPA, offering a compelling combination of performance, safety, and increasing economic viability. While challenges related to the cost of levulinic acid and the optimization of DPA synthesis remain, ongoing research and technological advancements are steadily paving the way for its widespread adoption. For researchers and professionals in drug development and other high-purity application sectors, the move towards DPA-based materials represents not only an opportunity to enhance product safety but also to align with the growing global demand for sustainable solutions.
References
- 1. Techno-Economic Analysis of the Levulinic Acid Synthesis from Monosaccharides [ijche.ir]
- 2. Synthesis of this compound from levulinic acid under heterogeneous catalysis with commercial Amberlyst15 resin and sulfonated C5- and C6-hydrochars [arpi.unipi.it]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide: Homogeneous vs. Heterogeneous Catalysis for Diphenylamine (DPA) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Diphenylamine (DPA) is a crucial intermediate in the synthesis of various organic compounds, including antioxidants, dyes, and pharmaceuticals. The efficiency of DPA synthesis is largely dependent on the catalytic approach employed. This guide provides an objective comparison of homogeneous and heterogeneous catalysis for DPA synthesis, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: Homogeneous vs. Heterogeneous Catalysis for DPA Synthesis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Catalyst Phase | Same phase as reactants (typically liquid) | Different phase from reactants (typically solid catalyst with liquid or gas reactants) |
| Activity & Selectivity | Often higher due to well-defined active sites | Can be high, but may be limited by mass transfer |
| Catalyst Separation | Difficult, often requires complex workup procedures | Easy, simple filtration or centrifugation |
| Catalyst Reusability | Generally poor | Typically good, allowing for multiple reaction cycles |
| Reaction Conditions | Often milder temperatures and pressures | May require higher temperatures and pressures |
| Industrial Application | Less common for bulk DPA synthesis due to separation challenges | More prevalent in industrial processes |
Quantitative Performance Data
The following tables summarize quantitative data from various studies on DPA synthesis, offering a comparative overview of the performance of different catalytic systems.
Table 1: Heterogeneous Catalysis for DPA Synthesis
| Catalyst | Reaction Temperature (°C) | Pressure (MPa) | Aniline Conversion (%) | DPA Selectivity (%) | Catalyst Reusability |
| Zeolite Beta (Si/Al = 12.5) | 320 | 2 | ~34 | >98 | Not Reported |
| Hβ Zeolite/Bentonite Composite | 320 | 2 | 9.9 | High | Good stability in pilot experiments[1][2] |
| Modified USY Zeolite | 320 | Not Specified | ~14.3 | Not Specified | Not Reported |
| Alumina | 370 | 1.5 | 95-98 (Phenol Conversion) | 93 | Periodically regenerated by heating[3] |
Table 2: Homogeneous Catalysis for DPA Synthesis (Ullmann Condensation)
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | TON/TOF |
| CuI | N-methylglycine or L-proline | K2CO3 | DMSO | 40-90 | Good to Excellent | Not Reported |
| CuI | 1,10-phenanthroline | K3PO4 | Toluene | 110 | High | Not Reported |
| Pd(OAc)2 | Biaryl phosphine ligands | NaOtBu | Toluene | 100 | High | Not Reported |
Experimental Protocols
Heterogeneous Catalysis: DPA Synthesis using Zeolite H-Beta
This protocol describes the synthesis of DPA from aniline using a solid acid zeolite catalyst in a fixed-bed reactor.
Materials:
-
Aniline (reagent grade)
-
Zeolite H-Beta catalyst (pelletized)
-
Nitrogen gas (high purity)
Equipment:
-
High-pressure fixed-bed reactor system
-
High-performance liquid chromatograph (HPLC) for analysis
Procedure:
-
Catalyst Activation: Pack the fixed-bed reactor with a known amount of Zeolite H-Beta catalyst. Activate the catalyst by heating it under a flow of nitrogen gas at 450°C for 4 hours to remove any adsorbed moisture.
-
Reaction Setup: After activation, cool the reactor to the desired reaction temperature (e.g., 320°C) under a continuous nitrogen flow.
-
Reaction Execution: Introduce a continuous flow of aniline into the reactor at a specific liquid hourly space velocity (LHSV), for instance, 2 h⁻¹. Maintain the reactor pressure at the desired level (e.g., 2 MPa) using a back-pressure regulator.
-
Product Collection: Collect the liquid product stream downstream of the reactor after cooling and depressurization.
-
Analysis: Analyze the collected samples using HPLC to determine the conversion of aniline and the selectivity to diphenylamine.
Homogeneous Catalysis: DPA Synthesis via Ullmann Condensation
This protocol outlines the synthesis of DPA from aniline and an aryl halide using a copper-based homogeneous catalyst.
Materials:
-
Aniline
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (ligand)
-
Potassium phosphate (K3PO4, base)
-
Toluene (anhydrous)
Equipment:
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuI (5 mol%), 1,10-phenanthroline (10 mol%), and K3PO4 (2 equivalents).
-
Addition of Reactants: Add anhydrous toluene to the flask, followed by aniline (1.2 equivalents) and iodobenzene (1 equivalent).
-
Reaction Execution: Heat the reaction mixture to 110°C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure diphenylamine.
Mechanistic Insights and Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for both heterogeneous and homogeneous DPA synthesis.
Heterogeneous Catalysis: Zeolite-Catalyzed Aniline Condensation
Caption: Zeolite-catalyzed DPA synthesis via aniline condensation.
Homogeneous Catalysis: Copper-Catalyzed Ullmann Condensation
Caption: Copper-catalyzed Ullmann condensation for DPA synthesis.
Conclusion
The choice between homogeneous and heterogeneous catalysis for DPA synthesis depends on the specific requirements of the application.
-
Heterogeneous catalysis , particularly with zeolite-based systems, offers significant advantages in terms of catalyst separation and reusability, making it a more robust and scalable option for industrial production. The high selectivity of catalysts like Zeolite Beta is also a key benefit.[1]
-
Homogeneous catalysis , through methods like the Ullmann condensation, can provide high yields under relatively mild conditions.[4] However, the challenges associated with catalyst removal and recycling often limit its large-scale applicability. This approach may be more suitable for smaller-scale, high-purity synthesis where the cost and complexity of purification are less of a concern.
Future research may focus on the development of "heterogenized" homogeneous catalysts, which aim to combine the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysts.
References
Spectroscopic Showdown: A Comparative Analysis of Diphenolic Acid Isomers
A detailed spectroscopic comparison of p,p'-diphenolic acid and o,p'-diphenolic acid, providing researchers, scientists, and drug development professionals with key data for isomer differentiation and characterization.
Diphenolic acid (DPA), a promising bio-based alternative to bisphenol A (BPA), primarily exists as two structural isomers during its synthesis: the industrially preferred p,p'-diphenolic acid (4,4-bis(4-hydroxyphenyl)pentanoic acid) and the common byproduct o,p'-diphenolic acid (4-(4-hydroxyphenyl)-4-(2-hydroxyphenyl)pentanoic acid). The separation and characterization of these isomers are crucial for ensuring the quality and performance of DPA-based polymers. This guide offers a comprehensive spectroscopic comparison of these two isomers, presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to facilitate their unambiguous identification.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for p,p'-diphenolic acid and o,p'-diphenolic acid, highlighting the distinct features that enable their differentiation.
¹H NMR Spectroscopy Data
Solvent: DMSO-d₆
| Isomer | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| p,p'-Diphenolic Acid | ~9.20 | Singlet | 2H | Ar-OH |
| ~6.95 | Doublet | 4H | Ar-H (ortho to OH) | |
| ~6.67 | Doublet | 4H | Ar-H (meta to OH) | |
| ~2.23 | Triplet | 2H | -CH₂-COOH | |
| ~1.95 | Triplet | 2H | -C-CH₂- | |
| ~1.47 | Singlet | 3H | -C-CH₃ | |
| o,p'-Diphenolic Acid | Predicted | |||
| ~9.2 (para-OH), ~8.9 (ortho-OH) | Singlets | 2H | Ar-OH | |
| ~7.0-7.2 | Multiplet | 4H | Ar-H (p-substituted ring) | |
| ~6.6-6.9 | Multiplet | 4H | Ar-H (o-substituted ring) | |
| ~2.3 | Triplet | 2H | -CH₂-COOH | |
| ~2.0 | Triplet | 2H | -C-CH₂- | |
| ~1.5 | Singlet | 3H | -C-CH₃ |
¹³C NMR Spectroscopy Data
Solvent: DMSO-d₆
| Isomer | Chemical Shift (δ) [ppm] | Assignment |
| p,p'-Diphenolic Acid | ~174.4 | C=O (Carboxylic Acid) |
| ~155.0 | Ar-C-OH | |
| ~139.4 | Ar-C (quaternary) | |
| ~127.7 | Ar-CH (ortho to C-alkyl) | |
| ~114.8 | Ar-CH (ortho to OH) | |
| ~43.9 | -C- (quaternary) | |
| ~36.6 | -CH₂-COOH | |
| ~30.1 | -C-CH₂- | |
| ~27.3 | -C-CH₃ | |
| o,p'-Diphenolic Acid | Predicted | |
| ~174.5 | C=O (Carboxylic Acid) | |
| ~155.1 (p-ring), ~153.5 (o-ring) | Ar-C-OH | |
| ~140 (p-ring), ~128 (o-ring) | Ar-C (quaternary, attached to alkyl) | |
| ~130-132 (o-ring) | Ar-CH (various in o-ring) | |
| ~127.8 (p-ring) | Ar-CH (ortho to C-alkyl in p-ring) | |
| ~115-119 (o-ring) | Ar-CH (various in o-ring) | |
| ~114.9 (p-ring) | Ar-CH (ortho to OH in p-ring) | |
| ~44.0 | -C- (quaternary) | |
| ~36.5 | -CH₂-COOH | |
| ~30.0 | -C-CH₂- | |
| ~27.5 | -C-CH₃ |
Note: Predicted values for o,p'-diphenolic acid are based on established substituent effects on aromatic carbon chemical shifts.
FTIR Spectroscopy Data
| Isomer | Vibrational Mode | Wavenumber (cm⁻¹) Range |
| p,p'-Diphenolic Acid | O-H stretch (phenolic) | 3500 - 3200 (broad) |
| C-H stretch (aromatic) | 3100 - 3000 | |
| C-H stretch (aliphatic) | 2970 - 2850 | |
| C=O stretch (carboxylic acid) | 1720 - 1700 | |
| C=C stretch (aromatic) | 1610, 1510 | |
| C-O stretch (phenol) | 1250 - 1200 | |
| Out-of-plane C-H bend (p-subst.) | 850 - 800 | |
| o,p'-Diphenolic Acid | O-H stretch (phenolic) | 3500 - 3200 (broad) |
| C-H stretch (aromatic) | 3100 - 3000 | |
| C-H stretch (aliphatic) | 2970 - 2850 | |
| C=O stretch (carboxylic acid) | 1720 - 1700 | |
| C=C stretch (aromatic) | ~1600, ~1500 | |
| C-O stretch (phenol) | ~1240 | |
| Out-of-plane C-H bend (p-subst.) | 850 - 800 | |
| Out-of-plane C-H bend (o-subst.) | 770 - 735 |
Mass Spectrometry Data
| Isomer | Ionization Mode | Key Fragment Ions (m/z) | Interpretation |
| p,p'-Diphenolic Acid | ESI- | 285 [M-H]⁻ | Deprotonated molecule |
| 241 [M-H-CO₂]⁻ | Loss of carbon dioxide | ||
| 193 [M-H-C₄H₇O₂]⁻ | Cleavage of the pentanoic acid chain | ||
| 133 | Fragmentation of the bis(hydroxyphenyl) moiety | ||
| o,p'-Diphenolic Acid | ESI- | 285 [M-H]⁻ | Deprotonated molecule |
| 241 [M-H-CO₂]⁻ | Loss of carbon dioxide | ||
| Distinct fragmentation pattern expected due to the proximity of the ortho-hydroxyl group, potentially leading to unique intramolecular cyclization or rearrangement products under MS/MS conditions. |
Experimental Protocols
Detailed methodologies for the spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation : Dissolve approximately 10-20 mg of the this compound isomer in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition :
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition :
-
Number of scans: 1024 or more, depending on concentration
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation : A FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation : Place a small amount of the powdered this compound isomer directly onto the ATR crystal.
-
Acquisition :
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Processing : The obtained spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.
-
Sample Preparation : Prepare a dilute solution of the this compound isomer (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of a basic modifier (e.g., ammonium hydroxide) to facilitate deprotonation in negative ion mode.
-
ESI-MS Parameters (Negative Ion Mode) :
-
Capillary voltage: 2.5-3.5 kV
-
Nebulizer gas (N₂): 1-2 Bar
-
Drying gas (N₂): 6-8 L/min
-
Drying gas temperature: 180-220 °C
-
-
MS/MS Fragmentation : Select the [M-H]⁻ ion (m/z 285) as the precursor ion and subject it to collision-induced dissociation (CID) with argon as the collision gas. Vary the collision energy to obtain a comprehensive fragmentation pattern.
-
Data Analysis : Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound isomers.
Caption: Workflow for the spectroscopic comparison of this compound isomers.
This guide provides a foundational framework for the spectroscopic differentiation of p,p'- and o,p'-diphenolic acid. While experimental data for the o,p'-isomer remains scarce in public domains, the predicted values and outlined protocols offer a robust starting point for researchers in the field. The distinct substitution patterns of the isomers are expected to yield discernible differences in their respective spectra, enabling their confident characterization.
Safety Operating Guide
Proper Disposal Procedures for Diphenolic Acid
The following guide provides essential safety and logistical information for the proper disposal of diphenolic acid, tailored for researchers, scientists, and drug development professionals. This information is compiled from safety data sheets and general laboratory safety protocols to ensure safe handling and disposal in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its hazards and take appropriate safety measures. This compound is known to cause skin and serious eye irritation.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety goggles and/or a face shield.[1][2]
-
Lab Coat: A lab coat should be worn to protect from skin contact.[2]
Handling:
-
Work in a well-ventilated area, preferably under a fume hood, to avoid dust dispersion.[1]
-
In case of a spill, pick up the material without creating dust and arrange for disposal.[1]
Step-by-Step Disposal Plan
The standard and recommended procedure for the disposal of this compound is to engage a licensed waste disposal company.[1] Neutralization of this compound in the lab is not explicitly recommended and should only be performed by trained personnel following a thoroughly vetted and approved institutional protocol.
Operational Disposal Steps:
-
Segregation and Storage:
-
Store waste this compound in a designated, properly labeled, and sealed container.
-
The container should be kept in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and bases.[2]
-
-
Waste Collection:
-
Arrange for a pickup with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
-
Contaminated Materials:
-
Any materials, such as PPE or lab equipment, that are contaminated with this compound should be collected and disposed of as hazardous waste.[1]
-
Contaminated clothing should be removed immediately and washed before reuse.[1] Empty containers should be completely emptied and disposed of according to local and national regulations.[1][2]
-
Data Presentation
No specific quantitative data for disposal procedures (e.g., concentration limits for drain disposal) are available in the provided safety data sheets, as the primary recommendation is disposal via a licensed contractor. General guidelines for acid neutralization suggest a target pH range of 6.0-8.0 before any potential drain disposal, but this is not specifically advised for this compound.[3]
| Parameter | Value | Source |
| Recommended Disposal Method | Entrust to a licensed waste disposal company. | [1] |
| Incompatible Materials | Oxidizing agents, Bases. | [2] |
| General Neutralization pH Target | 6.0 - 8.0 (for common acids, not specifically this compound) | [3] |
Experimental Protocols
The safety data sheets for this compound do not provide a specific experimental protocol for its neutralization or disposal. The general procedure for neutralizing acidic waste involves slowly adding a weak base, such as sodium bicarbonate, to a diluted solution of the acid while monitoring the pH.[3] However, given the specific hazards of this compound, this should not be attempted without institutional approval and a substance-specific protocol.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and recommended workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Essential Guide to Handling Diphenolic Acid: Safety and Disposal Protocols
This guide provides comprehensive safety and logistical information for the handling and disposal of Diphenolic Acid (DPA), tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical to ensure personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin irritation and serious eye irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Eye & Face | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standard. | Protects against dust particles and splashes, preventing serious eye irritation.[1][2] |
| Face Shield | To be worn over safety goggles. | Provides full-face protection against splashes, especially when handling large quantities or there is a high risk of exposure.[3] | |
| Hand | Gloves | Nitrile or Butyl rubber gloves. For splash protection, neoprene may be suitable.[3][4] | Prevents direct skin contact and irritation.[1][2] Nitrile gloves offer good resistance to a variety of chemicals for short-term use.[5] |
| Body | Laboratory Coat | Nomex® or 100% cotton, properly buttoned with long sleeves. | Protects skin and personal clothing from contamination.[5] Avoid polyester or acrylic fabrics.[5] |
| Apron | Chemical-resistant (e.g., butyl rubber or neoprene) apron. | Recommended when a significant splash potential exists.[4] | |
| Full-Length Trousers | No exposed skin on the lower body. | Ensures maximum skin coverage.[5] | |
| Foot | Closed-toe Shoes | Shoes must cover the entire foot.[5] | Protects feet from spills. |
| Respiratory | Respirator | N95 mask or a full-face respirator with appropriate cartridges. | Required if engineering controls are insufficient to control airborne dust or when handling large quantities.[3][5] |
Operational Plan for Handling this compound
This section details the step-by-step procedures for safely handling this compound in a laboratory setting.
Pre-Handling Preparations
-
Engineering Controls : Always handle this compound in a well-ventilated area.[1][2] A chemical fume hood with local exhaust ventilation is strongly recommended to prevent the dispersion of dust.[1]
-
Equipment Grounding : Ensure all equipment used when handling the product is properly grounded to prevent static discharge.[2]
-
Gather Materials : Have all necessary PPE, handling equipment, and waste containers ready before starting work.
-
Review Safety Data Sheet (SDS) : Before beginning any procedure, thoroughly review the SDS for this compound.
Safe Handling Protocol
-
Don PPE : Put on all required PPE as specified in Table 1.
-
Weighing and Transfer :
-
During Use :
-
Post-Handling :
Storage Requirements
-
Store in a tightly closed container in a dry, well-ventilated place.[2]
-
Keep at room temperature (10°C - 25°C) in the original container.[2][6]
-
Store away from incompatible materials such as oxidizing agents and bases.[2]
Emergency and Disposal Plan
Spill and Emergency Procedures
-
Spill Response :
-
First Aid Measures :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[2] If eye irritation persists, seek medical attention.[1][2]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[2][7] If skin irritation occurs, get medical advice.[1][2] Remove all contaminated clothing.[2]
-
Inhalation : Move the person to fresh air.[2] If breathing is difficult, provide oxygen and seek immediate medical attention.[2]
-
Ingestion : Do not induce vomiting.[2] If the person is conscious, give them water or milk to drink.[4] Seek immediate medical attention.[2]
-
Disposal Plan
Disposal of this compound and its contaminated materials must be handled as hazardous waste and comply with all local, state, and federal regulations.[1][2]
-
Chemical Waste :
-
Unused or waste this compound should be collected in a clearly labeled, sealed container.
-
Entrust the disposal to a licensed professional waste disposal company.[1]
-
-
Contaminated Materials :
-
All PPE (gloves, lab coats, etc.) and materials (e.g., paper towels, weighing paper) that have come into contact with this compound should be considered hazardous waste.
-
Place these materials in a sealed, labeled container for hazardous waste.
-
-
Contaminated Packaging :
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. leelinework.com [leelinework.com]
- 4. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. This compound | 126-00-1 | FD158925 | Biosynth [biosynth.com]
- 7. This compound | 126-00-1 | TCI AMERICA [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
